molecular formula Cl3H12O6Tb B1172585 brucellin CAS No. 11028-17-4

brucellin

Cat. No.: B1172585
CAS No.: 11028-17-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brucellin is a native protein allergen preparation derived from Brucella melitensis strain 115, deliberately processed to be almost free of lipopolysaccharide (S-LPS) to minimize serological cross-reactivity . Its primary research application is in the study of cell-mediated immune responses to Brucella infection. As the active component in the this compound Skin Test (BST), it is used in veterinary research to elicit a Delayed-Type Hypersensitivity (DTH) reaction in sensitized animals, which is read 48 to 72 hours post-intradermal injection . This application is highly specific for confirming brucellosis in animals, particularly in cases of suspected false-positive serological reactions in small ruminants and swine, and for identifying animals vaccinated with RB51 . Recent proteomic characterization using nLC-ESI-MS/MS has identified a complex mixture of immunoreactive proteins in this compound, providing a scientific basis for its function . Key immunodominant proteins consistently identified across different this compound formulations include the ribosomal protein L7/L12 , which is critical for Brucella pathogenesis and induces a strong DTH response; the outer membrane protein BP26 (OMP28) ; the heat shock protein GroEL ; and Bacterioferritin . The identification of these proteins allows for the use of this compound in basic research to dissect the host-pathogen interaction and the specific antigenic targets of T-cell immunity during Brucella infections . Furthermore, research into this compound supports the development of next-generation diagnostic tools. The characterized protein components serve as candidates for developing standardized recombinant protein-based antigens for both in vivo skin tests and in vitro assays like the Interferon-Gamma Release Assay (IGRA), which could improve the specificity of brucellosis diagnostics by eliminating the false-positive results associated with LPS-based serological tests .

Properties

CAS No.

11028-17-4

Molecular Formula

Cl3H12O6Tb

Synonyms

brucellin

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Brucellin: Composition, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Brucellin is a complex biological preparation of purified proteins derived from Brucella species, utilized as a diagnostic tool for brucellosis in animals. This technical guide provides a comprehensive overview of this compound, detailing its composition, the molecular mechanisms underlying its function, and standardized protocols for its application. Through a synthesis of current proteomic data and established immunological principles, this document serves as an in-depth resource for researchers, veterinarians, and professionals in drug and diagnostic development. Quantitative data are presented in structured tables, and key experimental and biological pathways are visualized to facilitate a deeper understanding of this important diagnostic agent.

Introduction

Brucellosis, a widespread zoonotic disease caused by bacteria of the genus Brucella, poses a significant threat to both animal and human health.[1][2] Accurate diagnosis is critical for the control and eradication of this disease. The this compound Skin Test (BST) is a key diagnostic method that relies on the principles of cell-mediated immunity.[3][4] At the heart of the BST is this compound, a purified protein allergen that elicits a delayed-type hypersensitivity (DTH) reaction in animals previously sensitized to Brucella antigens.[3][5] This whitepaper will provide a detailed technical examination of this compound, from its molecular composition to its practical application in the field.

Composition of this compound

This compound is a refined protein extract from Brucella species, most commonly Brucella melitensis strain B115, and is characterized by being almost entirely devoid of the lipopolysaccharide (LPS) component of the bacterial cell wall.[6][7] The absence of LPS is crucial as it minimizes non-specific inflammatory responses and the production of cross-reactive antibodies that can lead to false-positive results in serological tests.[2]

Recent proteomic analyses of various this compound preparations, including those from the French Agency for Food, Environmental and Occupational Health & Safety (ANSES), the Istituto Zooprofilattico Sperimentale dell'Abruzzo e del Molise (IZSAM), and the commercial product Brucellergene OCB®, have revealed a complex mixture of proteins.[7][8][9]

Proteomic Profile

Mass spectrometry-based proteomic studies have identified hundreds of proteins in different this compound batches.[8][9] While the exact number of proteins varies between preparations, a core set of immunogenic proteins is consistently present.[6][7]

This compound PreparationTotal Proteins IdentifiedPredicted Antigenic ProteinsCommon Antigenic Proteins
ANSES 247206123
IZSAM 542458123
OCB® 183156123
Table 1: Summary of proteomic analysis of different this compound preparations.[6][7][8][9]
Key Immunodominant Proteins

Among the multitude of proteins present in this compound, several have been identified as key immunodominant antigens responsible for eliciting the DTH response.[6][7]

ProteinFunctionSignificance in this compound
Ribosomal protein L7/L12 Component of the large ribosomal subunit, involved in protein synthesis.A major antigenic component, consistently found in various this compound preparations and known to elicit a strong DTH reaction.
Outer membrane protein 28 (Omp28/BP26) Structural protein of the outer membrane.A well-characterized immunogenic protein of Brucella, contributing to the DTH response.
GroEL Chaperonin involved in protein folding.A highly conserved and immunogenic protein that can induce cellular immune responses.
Bacterioferritin Iron storage protein.An important antigen that contributes to the overall immunogenicity of this compound.
Table 2: Key immunodominant proteins identified in this compound preparations.[6][7]

Mechanism of Action: The Delayed-Type Hypersensitivity Reaction

The diagnostic efficacy of this compound is based on its ability to induce a Type IV or delayed-type hypersensitivity (DTH) reaction in a sensitized host.[1][5][10] This cell-mediated immune response occurs in two distinct phases: the sensitization phase and the elicitation phase.

Sensitization Phase

Upon initial exposure to Brucella antigens during an infection, the host's immune system becomes sensitized. Antigen-presenting cells (APCs), such as macrophages and dendritic cells, phagocytose the bacteria and process their proteins into smaller peptides. These peptides are then presented on the surface of the APCs via Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper (Th) cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of antigen-specific Th1 cells, which are crucial for cell-mediated immunity against intracellular pathogens like Brucella.

Elicitation Phase

The intradermal injection of this compound initiates the elicitation phase in a sensitized animal.

DTH_Signaling_Pathway cluster_skin Intradermal Space This compound This compound APC Antigen-Presenting Cell (e.g., Macrophage) This compound->APC Phagocytosis & Processing Th1 Memory Th1 Cell APC->Th1 Antigen Presentation (MHC-II) Macrophage Macrophage Th1->Macrophage Recruitment Cytokines Cytokines (IFN-γ, TNF-α) Th1->Cytokines Activation & Release Inflammation Inflammation (Edema, Induration) Macrophage->Inflammation Release of Mediators Cytokines->Macrophage Activation

Caption: Delayed-Type Hypersensitivity (DTH) Signaling Pathway.

The injected this compound proteins are taken up by local APCs, which then present the Brucella-specific peptides on their MHC class II molecules.[1] Circulating memory Th1 cells, generated during the initial infection, recognize these peptide-MHC complexes.[11] This recognition triggers the activation of the Th1 cells, leading to the release of pro-inflammatory cytokines, primarily interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][10]

These cytokines orchestrate a localized inflammatory response by:

  • Activating Macrophages: IFN-γ enhances the microbicidal activity of macrophages.

  • Recruiting Immune Cells: Chemokines released by activated Th1 cells and macrophages attract more macrophages and other leukocytes to the site of injection.

  • Increasing Vascular Permeability: TNF-α acts on the local blood vessels, leading to increased permeability and the characteristic edema and induration of the DTH reaction.[11]

This inflammatory cascade takes 24 to 72 hours to fully develop, hence the term "delayed-type" hypersensitivity.[3][10]

Experimental Protocols

Production and Purification of this compound

The production of this compound is a multi-step process that requires strict quality control to ensure its safety, potency, and consistency. The following is a generalized workflow based on established methods.

Brucellin_Production_Workflow Start Start Culture 1. Bacterial Culture (Brucella melitensis B115) Start->Culture Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Lysis 3. Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification 4. Lysate Clarification (High-speed Centrifugation) Lysis->Clarification Purification 5. Protein Purification (e.g., Chromatography) Clarification->Purification QC 6. Quality Control (Protein concentration, Potency, Sterility) Purification->QC End Final Product: this compound QC->End

Caption: Generalized Workflow for this compound Production.

  • Bacterial Culture: A seed lot of a suitable rough strain of Brucella, such as B. melitensis B115, is cultured in an appropriate broth medium under controlled conditions of temperature and aeration.

  • Cell Harvesting: The bacterial cells are harvested from the culture medium by centrifugation.

  • Cell Lysis: The harvested cells are washed and then lysed to release the intracellular proteins. This can be achieved through physical methods like sonication or French press.

  • Lysate Clarification: The cell lysate is subjected to high-speed centrifugation to remove cell debris and insoluble components.

  • Protein Purification: The soluble protein fraction is subjected to a series of purification steps to isolate the protein components and remove LPS. This may involve techniques such as ammonium sulfate precipitation and various forms of chromatography (e.g., ion exchange, size exclusion).

  • Quality Control: The final product undergoes rigorous quality control, including determination of protein concentration, sterility testing, and potency testing, often using a guinea pig model to ensure a standardized DTH response.

This compound Skin Test (BST) Protocol

The BST is a standardized in-vivo assay.[5]

BST_Workflow Start Start Prep 1. Animal Preparation (Restraint, Site Clipping/Shaving) Start->Prep Measure1 2. Initial Skin Fold Measurement (Using a cutimeter) Prep->Measure1 Inject 3. Intradermal Injection of this compound (0.1 mL) Measure1->Inject Wait 4. Incubation Period (48-72 hours) Inject->Wait Measure2 5. Final Skin Fold Measurement Wait->Measure2 Interpret 6. Interpretation of Results Measure2->Interpret End End Interpret->End

Caption: Experimental Workflow for the this compound Skin Test.

  • Animal Preparation: The animal is restrained, and a suitable injection site (e.g., the side of the neck or the caudal fold) is clipped or shaved.

  • Initial Measurement: The initial thickness of the skin fold at the injection site is measured using a precision caliper (cutimeter).[5]

  • Injection: A standard dose of this compound (typically 0.1 mL) is injected intradermally. A small papule should be visible if the injection is administered correctly.[5]

  • Incubation: The animal is left undisturbed for a period of 48 to 72 hours.[3][5]

  • Final Measurement: After the incubation period, the thickness of the skin fold at the injection site is measured again by the same operator.

  • Interpretation: The difference between the final and initial skin fold measurements is calculated. A positive reaction is determined based on a predefined cut-off value, which may vary depending on the species and local regulations. For cattle, an increase in skin thickness of 2 mm or more at 72 hours is generally considered a positive reaction.[5] In small ruminants, the reaction is often read at 48 hours, and a visible and palpable swelling is indicative of a positive result.[5]

Quantitative Data Summary

ParameterSpeciesReading Time (post-injection)Positive Reaction ThresholdSpecificity (Non-vaccinated)Sensitivity (Individual)
This compound Skin Test Cattle72 hours≥ 2 mm increase in skin thickness~99.8%64%
This compound Skin Test Small Ruminants48 hoursVisible and palpable edemaHighHigh
Table 3: Quantitative parameters for the interpretation of the this compound Skin Test.[5][9][12]

Conclusion

This compound remains an indispensable tool in the diagnosis and control of brucellosis. Its high specificity makes it particularly valuable for confirming serological results and for use in surveillance programs in brucellosis-free regions.[12] This technical guide has provided a detailed examination of this compound's protein composition, its mechanism of action through the induction of a delayed-type hypersensitivity reaction, and standardized protocols for its production and application. The ongoing proteomic research into this compound's composition promises to further refine this diagnostic agent, potentially leading to the development of recombinant protein-based skin tests with even greater standardization and efficacy. For researchers and professionals in the field, a thorough understanding of the technical aspects of this compound is paramount for its effective use in the global effort to combat brucellosis.

References

The Genesis of a Diagnostic Tool: An In-depth History and Discovery of Brucellin Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the history, discovery, and underlying immunological principles of brucellin antigen, a critical tool in the diagnosis of brucellosis. Tailored for researchers, scientists, and professionals in drug development, this document details the evolution of this compound, from early crude extracts to modern purified preparations. It includes a summary of quantitative data on the efficacy of the this compound skin test, detailed historical and modern experimental protocols, and visualizations of the immunological pathways and developmental workflow.

A Historical Journey: From "Abortin" to Standardized this compound

The story of this compound is intrinsically linked to the effort to control brucellosis, a significant zoonotic disease. The late 19th and early 20th centuries saw the identification of Brucella species as the causative agents of what was then known as contagious abortion in cattle. This discovery spurred the search for a reliable diagnostic method to identify infected animals and curb the spread of the disease.

One of the earliest attempts at a diagnostic skin test involved a preparation named "abortin." First described by McFadyean and Stockman in 1909, abortin was an extract derived from cultures of Brucella abortus, analogous to tuberculin used for tuberculosis diagnosis. However, these initial crude preparations were often unreliable and produced inconsistent results.

A significant advancement came from Italy, with the development of "Brucellina Mirri" at the Istituto Zooprofilattico Sperimentale of Sicily. This refined antigen, attributed to Professor A. Mirri, offered improved specificity in diagnosing brucellosis.

In the United States, the work of Dr. I. Forest Huddleson at Michigan State College was pivotal in the development of a standardized and effective this compound antigen, which he termed "brucellergen." Huddleson's research, extensively detailed in his book "Brucellosis in Man and Animals," focused on creating a purified protein nucleate fraction of Brucella cells. This work laid the foundation for the production of a more reliable and widely used diagnostic agent.

The this compound skin test, based on these refined antigens, became a cornerstone of brucellosis control programs in livestock. The test relies on a delayed-type hypersensitivity (DTH) reaction, a cell-mediated immune response that indicates prior exposure to Brucella antigens.

The Immunological Basis of the this compound Skin Test

The this compound skin test is a classic example of a Type IV or delayed-type hypersensitivity (DTH) reaction. This response is not mediated by antibodies but by T-lymphocytes. The primary antigenic components in this compound responsible for eliciting this reaction are proteins, with the L7/L12 ribosomal protein being a major contributor.

When this compound is injected intradermally into a sensitized individual, a localized inflammatory reaction develops over 24 to 72 hours. This reaction is orchestrated by a cascade of cellular and molecular events. Antigen-presenting cells (APCs), such as macrophages and dendritic cells at the injection site, process the this compound proteins and present them to memory T-helper (Th) cells.

The activation of these Th1-biased memory cells leads to the release of a specific profile of cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These cytokines, in turn, activate other immune cells, particularly macrophages, and recruit additional T-cells to the site, resulting in the characteristic induration and erythema of a positive test.

Quantitative Analysis of this compound Skin Test Performance

The diagnostic accuracy of the this compound skin test has been evaluated in numerous studies over the decades. The sensitivity and specificity of the test can be influenced by the purity of the antigen preparation, the prevalence of brucellosis in the tested population, and vaccination status. The following table summarizes quantitative data from various studies.

Study CohortAntigen UsedSensitivity (%)Specificity (%)
Experimentally Infected Heifers (1985)This compound57.1%Not specified
Brucellosis-Free and Infected Cattle (1997)[1]This compound Allergic Skin Test (AST)64% (relative to Rose Bengal test)99.83% (in non-vaccinated cattle)
Brucellosis-Free and Infected Cattle (1999)[2]Brucellergene OCB93% (1 month post-infection), 78% (6 months post-infection)99.83%
Brucellosis-Free and Infected Cattle (2017)This compound Skin Test (BST)42.9%99.2%

Experimental Protocols: A Historical and Modern Perspective

The preparation of this compound antigen has evolved significantly, from simple culture filtrates to highly purified protein extracts.

Early Preparation of "Abortin" (circa 1909)

The original method for preparing abortin, as described by McFadyean and Stockman, was analogous to the production of early tuberculins.

  • Culture: Brucella abortus was grown on a suitable liquid medium for an extended period.

  • Sterilization: The culture was sterilized by heating to kill the bacteria.

  • Filtration: The bacterial cells were removed by filtration, yielding a crude liquid containing bacterial products.

  • Concentration: The filtrate was often concentrated by evaporation to increase the potency of the active principles.

This method resulted in a product with a high degree of variability and a significant potential for non-specific reactions.

Huddleson's Brucellergen Preparation (Mid-20th Century)
  • Bacterial Culture: Large-scale culture of selected Brucella strains.

  • Cell Lysis: Disruption of the bacterial cells to release their internal components.

  • Fractionation: Chemical precipitation and separation techniques to isolate the protein and nucleoprotein fractions from other cellular components like lipids and carbohydrates.

  • Standardization: Bioassays to determine the potency and ensure lot-to-lot consistency.

Modern this compound Production

Current methods for producing this compound for diagnostic use involve advanced biochemical techniques to ensure high purity and safety.

  • Strain Selection: Use of well-characterized, often rough strains of Brucella (e.g., B. abortus 45/20 or B. melitensis B115) that lack the lipopolysaccharide (LPS) O-chain, which can cause non-specific inflammatory reactions and interfere with the DTH response.

  • Controlled Fermentation: Growth of the bacteria in bioreactors under controlled conditions to ensure high yield and consistent quality.

  • Cell Disruption: Use of methods like sonication or high-pressure homogenization to efficiently lyse the bacterial cells.

  • Purification: A multi-step purification process, often involving centrifugation, filtration, and chromatography (e.g., size-exclusion, ion-exchange) to isolate the desired protein antigens.

  • Quality Control: Rigorous testing for purity, potency, sterility, and safety, including the absence of contaminating LPS.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Brucellin_Development cluster_0 Evolution of this compound Antigen cluster_1 cluster_2 A Early 20th Century: Crude Preparations B Abortin (McFadyean & Stockman, 1909) - Heat-killed culture filtrate - Low specificity A->B C Mid-20th Century: Refined Antigens D Brucellina Mirri (Prof. A. Mirri) - Improved specificity C->D E Brucellergen (I. Forest Huddleson) - Purified protein nucleate fraction - Standardized C->E F Modern Era: Highly Purified Antigens G Purified Protein Antigens - LPS-free - Chromatographically purified - High specificity and safety F->G

Caption: Logical progression of this compound antigen development.

DTH_Signaling_Pathway cluster_antigen_presentation Antigen Presentation (0-12 hours) cluster_tcell_activation T-Cell Activation & Proliferation (12-24 hours) cluster_effector_phase Effector Phase (24-72 hours) This compound This compound Antigen (e.g., L7/L12 protein) APC Antigen Presenting Cell (Macrophage/Dendritic Cell) This compound->APC Phagocytosis & Processing MHCII MHC Class II APC->MHCII Presents Antigen Th1 Memory Th1 Cell MHCII->Th1 TCR Recognition IL2 IL-2 Th1->IL2 Secretes IFNg IFN-γ Th1->IFNg Secretes Chemokines Chemokines (e.g., CXCL8, CXCL10) Th1->Chemokines Secretes IL2->Th1 Autocrine & Paracrine Proliferation Activated_Macrophage Activated Macrophage IFNg->Activated_Macrophage Activates Chemokines->Activated_Macrophage Recruits Inflammation Inflammation (Induration & Erythema) Activated_Macrophage->Inflammation Mediates

Caption: Signaling pathway of the this compound DTH reaction.

Conclusion

The development of this compound antigen represents a significant milestone in veterinary and public health. From the early, often unreliable "abortin" to the highly purified and standardized preparations available today, the evolution of this diagnostic tool has been driven by a deeper understanding of the immunology of brucellosis. The this compound skin test, when used and interpreted correctly, remains a valuable method for the surveillance and control of this important zoonotic disease. Further research into specific Brucella antigens continues to hold promise for the development of even more precise and reliable diagnostic assays.

References

The Mechanism of Brucellin-Induced Delayed-Type Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucellin, a purified and standardized protein allergen derived from Brucella species, is a critical diagnostic tool for brucellosis, a widespread zoonotic disease. Its utility lies in its ability to elicit a delayed-type hypersensitivity (DTH) reaction, a classic example of cell-mediated immunity, in sensitized individuals. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the this compound-induced DTH response. We will dissect the key antigenic components, the intricate signaling pathways, and the effector mechanisms that culminate in the characteristic inflammatory skin reaction. This guide also presents detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in immunology and infectious disease.

Core Mechanism: A T-Helper 1 Mediated Response

The this compound-induced DTH reaction is fundamentally a T-helper 1 (Th1) cell-orchestrated immune response. It unfolds in two distinct phases: the sensitization phase and the elicitation phase.

  • Sensitization Phase: Initial exposure to Brucella antigens, through infection or vaccination, primes the immune system. Antigen-presenting cells (APCs), such as macrophages and dendritic cells, phagocytose the bacteria and process their proteins. These processed peptides are then presented on the APC surface via Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T-cells. This interaction, along with co-stimulatory signals, drives the differentiation of these naive T-cells into antigen-specific memory Th1 cells.

  • Elicitation Phase: Upon intradermal injection of this compound in a sensitized individual, the elicitation phase is initiated. Resident APCs in the skin process the this compound proteins and present the antigenic peptides on their MHC class II molecules. Memory Th1 cells, recruited to the site, recognize these peptide-MHC complexes, leading to their activation and the subsequent cascade of events that characterize the DTH reaction.

Key Molecular and Cellular Players

Antigenic Components of this compound

This compound is a complex mixture of proteins, with several identified as key immunogens. The most well-characterized of these is the L7/L12 ribosomal protein .[1][2][3] Studies have shown that this 12-kDa protein is a major component responsible for the allergenic properties of this compound and its ability to elicit a DTH reaction.[1][2]

A critical aspect of the L7/L12 protein's immunogenicity is its post-translational modification . Research has demonstrated that the recombinant L7/L12 protein expressed in E. coli fails to induce a DTH response.[4][5] However, when this recombinant protein is incubated in a B. melitensis lysate, it gains DTH activity. This has been attributed to acylation, specifically the incorporation of palmitic acid, which is essential for its ability to trigger the DTH reaction.[4][5] Other immunogenic proteins identified in this compound include the outer membrane protein BP26/OMP28 and the heat shock protein GroEL.[3][6]

Immune Cells Involved
  • Antigen-Presenting Cells (APCs): Macrophages and dendritic cells are the primary APCs that initiate the DTH response. They internalize and process this compound proteins for presentation to T-cells.[7][8] The interaction of Brucella components with Toll-like receptors (TLRs), particularly TLR2 and TLR4, on APCs can trigger their activation and cytokine production.[9][10]

  • CD4+ T-Helper (Th1) Cells: These are the central orchestrators of the DTH reaction. Upon activation by APCs, they release a specific profile of cytokines that mediate the subsequent inflammatory cascade.[10][11][12]

  • CD8+ T-Cells: While the DTH reaction is primarily CD4+ T-cell mediated, studies have shown that CD8+ T-cells are also activated in response to Brucella antigens and contribute to the overall immune response, likely through cytotoxic activity against infected cells.[11][12]

  • Macrophages: In the effector phase of the DTH reaction, macrophages are recruited to the site of this compound injection and are activated by cytokines released from Th1 cells. These activated macrophages are the primary effector cells responsible for the tissue induration and inflammation characteristic of the DTH response.[5][13]

The Cytokine and Chemokine Milieu

The this compound-induced DTH reaction is characterized by a strong Th1-polarized cytokine response . The key cytokines involved are:

  • Interleukin-12 (IL-12): Produced by activated APCs, IL-12 is crucial for the differentiation of naive CD4+ T-cells into Th1 cells and for stimulating the production of IFN-γ.[7][11]

  • Interferon-gamma (IFN-γ): The hallmark cytokine of the Th1 response, IFN-γ is produced by activated Th1 cells. It is a potent activator of macrophages, enhancing their phagocytic and bactericidal activities.[14][15] IFN-γ also upregulates the expression of MHC class II molecules on APCs, further amplifying the immune response.

  • Tumor Necrosis Factor-alpha (TNF-α): Secreted by both activated Th1 cells and macrophages, TNF-α is a pro-inflammatory cytokine that contributes to the recruitment of leukocytes to the site of inflammation and enhances the activation of macrophages.[16]

Chemokines also play a vital role in the DTH reaction by orchestrating the migration and infiltration of immune cells to the site of this compound injection.[17][18][19]

Signaling Pathways in this compound-Induced DTH

The cellular and molecular events in this compound-induced DTH are governed by a series of intricate signaling pathways.

Antigen Processing and Presentation

This compound proteins are taken up by APCs and degraded into peptides within endosomal compartments. These peptides are then loaded onto MHC class II molecules and transported to the cell surface for presentation to CD4+ T-cells.[9][20][21][22] Brucella, however, has evolved mechanisms to interfere with this process to evade the immune response, such as inhibiting MHC class II expression.[9][10]

T-Cell Activation

The recognition of the peptide-MHC class II complex by the T-cell receptor (TCR) on a specific Th1 cell is the central event in the elicitation of the DTH response. This interaction, along with co-stimulation through molecules like CD28, triggers a signaling cascade within the T-cell.[23][24] This leads to the activation of transcription factors such as NF-κB and NFAT, which in turn drive the expression of genes encoding for cytokines like IFN-γ and TNF-α, as well as T-cell activation markers like CD25 and CD69.[11][16][25][26][27][28]

Cytokine Signaling and Macrophage Activation

The cytokines released by activated Th1 cells, particularly IFN-γ, bind to their respective receptors on macrophages. This binding activates the JAK-STAT signaling pathway .[29][30][31][32][33] The activation of this pathway leads to the transcription of genes that mediate the pro-inflammatory and microbicidal functions of activated macrophages, including the production of reactive oxygen species and nitric oxide.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the this compound-induced DTH response and the broader immune response to Brucella infection.

Table 1: In Vivo this compound Skin Test (BST) Data

Animal ModelThis compound PreparationTime PointMeasurementResultReference
CattleMucoid strain of B. abortus72 hoursIncrease in skinfold thickness≥ 2 mm considered positive[34]
CattleStandard this compound72 hoursIncrease in skinfold thickness≥ 2 mm considered positive[14]
Small RuminantsStandard this compound48 hoursEdema of the eyelidSignificant edema considered positive[14]
Guinea PigsRB51 this compound24-48 hoursDiameter of erythema zonePotency compared to standard[35]

Table 2: In Vitro Lymphocyte Proliferation and Activation

Cell SourceStimulantAssayResultReference
Human PBMCs (Brucellosis patients)B. melitensis salt-extractable antigenCD69 upregulation on CD4+ and CD8+ T-cellsSignificant increase in acute and chronic patients[11]
Human PBMCs (Brucellosis patients)B. melitensis salt-extractable antigenBrdU incorporation (proliferation)Significant proliferation in both CD4+ and CD8+ T-cells[11]
Bovine Lymphocytes (Infected)B. abortus soluble antigen[3H]thymidine incorporation (LST)Significantly higher stimulation than vaccinated or control[36][37][38]
Cattle PBMCs (RB51 vaccinated)RB51 antigenFlow cytometry (proliferation and IFN-γ)~32% of CD4+ T-cells respond (proliferate and/or produce IFN-γ)[39]

Table 3: Cytokine Production in Response to Brucella Antigens

Cell Source/SampleStimulantCytokineConcentration/LevelReference
Human Serum (Brucellosis patients)In vivo infectionIL-12Significantly higher than controls[7][11]
Human Serum (Brucellosis patients)In vivo infectionIFN-γSignificantly higher than controls[7][11]
Human PBMCs (Brucellosis patients)Brucella antigenIFN-γ893 ± 683 pg/mL (acute); Lower in chronic
Mouse Splenocytes (Infected)Heat-killed B. abortusIFN-γMeasurable by 1 week post-infection[14]
Mouse Splenocytes (rBP26 immunized)rBP26IFN-γ, IL-2, TNF-αSignificantly stimulated Th1-type cytokines[13]

Experimental Protocols

This compound Skin Test (BST) in Cattle

Objective: To assess the DTH response to this compound in cattle.

Materials:

  • This compound solution (0.1 ml per animal)

  • Cutimeter (skin caliper)

  • Syringes and needles for intradermal injection

  • Clippers or scissors

  • Marker

Procedure:

  • Animal Restraint: Properly restrain the animal.

  • Site Preparation: Select an injection site, typically on the side of the neck or in the caudal fold. Clip the hair from a small area (approximately 2-3 cm in diameter).

  • Initial Skin Measurement: Measure the initial thickness of a fold of skin at the injection site using a cutimeter. Record this measurement.[14]

  • Injection: Intradermally inject 0.1 ml of this compound into the prepared site. A small papule should be visible if the injection is administered correctly.[14]

  • Reading: After 72 hours, restrain the animal again.[14]

  • Final Skin Measurement: Measure the thickness of the skin fold at the injection site using the cutimeter.

  • Interpretation: A positive reaction is indicated by a localized swelling and an increase in skin fold thickness of ≥ 2 mm compared to the initial measurement.[14][34] Clinical observations such as diffuse edema, exudation, or necrosis should also be noted.[14]

In Vitro Lymphocyte Stimulation Test (LST)

Objective: To measure the proliferation of lymphocytes in response to this compound antigens.

Materials:

  • Heparinized blood sample

  • Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation

  • RPMI-1640 culture medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

  • This compound or other Brucella antigen preparation

  • 96-well culture plates

  • [3H]thymidine

  • Liquid scintillation counter

Procedure:

  • PBMC Isolation: Isolate PBMCs from the heparinized blood sample using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell concentration.

  • Plating: Add a defined number of PBMCs to each well of a 96-well plate.

  • Antigen Stimulation: Add the this compound antigen at a predetermined optimal concentration to the appropriate wells. Include negative control wells (medium only) and positive control wells (e.g., with a mitogen like Phytohaemagglutinin).

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 incubator.[38]

  • Radiolabeling: Add [3H]thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells and measure the incorporation of [3H]thymidine using a liquid scintillation counter.

  • Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) in antigen-stimulated cultures divided by the mean CPM in unstimulated control cultures.

Cytokine Measurement by ELISA

Objective: To quantify the production of specific cytokines (e.g., IFN-γ, IL-12) in response to this compound stimulation.

Materials:

  • Supernatants from LST cultures (or other in vitro stimulation assays)

  • ELISA kit for the specific cytokine of interest (e.g., human IFN-γ ELISA kit)

  • Microplate reader

Procedure:

  • Sample Collection: Collect the supernatants from the cell cultures at a specific time point (e.g., 48-72 hours) after this compound stimulation.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the culture supernatants and standards to the wells.

    • Incubating and washing the plate.

    • Adding a detection antibody conjugated to an enzyme.

    • Incubating and washing the plate.

    • Adding a substrate that reacts with the enzyme to produce a color change.

    • Stopping the reaction.

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the known concentrations of the standards. Use this curve to determine the concentration of the cytokine in the culture supernatants.

Visualizations of Key Pathways and Workflows

DTH_Mechanism cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase Brucella Brucella APC_sens APC (Macrophage/ Dendritic Cell) Brucella->APC_sens Phagocytosis & Processing Naive_T Naive CD4+ T-cell APC_sens->Naive_T Antigen Presentation (MHC-II) Memory_Th1 Memory Th1 Cell Naive_T->Memory_Th1 Differentiation Activated_Th1 Activated Th1 Cell Memory_Th1->Activated_Th1 Activation This compound This compound APC_elic APC in Skin This compound->APC_elic Processing APC_elic->Memory_Th1 Antigen Presentation Macrophage Macrophage Activated_Th1->Macrophage IFN-γ, TNF-α DTH_Response DTH Reaction (Inflammation, Induration) Activated_Th1->DTH_Response Macrophage->DTH_Response Pro-inflammatory mediators

Caption: Overview of the two phases of this compound-induced DTH.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling APC APC MHC_Peptide MHC-II + this compound Peptide B7 B7 Th1 Th1 Cell TCR TCR CD28 CD28 MHC_Peptide->TCR Signal 1 Signaling_Cascade TCR Signaling Cascade (Lck, ZAP-70, PLCγ) TCR->Signaling_Cascade CD28->Signaling_Cascade B7->CD28 Signal 2 (Co-stimulation) Transcription_Factors Activation of Transcription Factors (NF-κB, NFAT, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokines IFN-γ, TNF-α Gene_Expression->Cytokines Transcription & Translation Macrophage_Activation Macrophage Activation & DTH Response Cytokines->Macrophage_Activation Secreted

Caption: Signaling pathway of Th1 cell activation by this compound.

Experimental_Workflow Blood_Sample Blood Sample (from sensitized animal) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Cell_Culture Cell Culture with this compound PBMC_Isolation->Cell_Culture Proliferation_Assay Proliferation Assay (LST with [3H]thymidine or BrdU) Cell_Culture->Proliferation_Assay Cytokine_Assay Cytokine Assay (ELISA of supernatant) Cell_Culture->Cytokine_Assay Flow_Cytometry Flow Cytometry (Activation Markers: CD69, CD25) Cell_Culture->Flow_Cytometry

Caption: Workflow for in vitro analysis of this compound-specific T-cell responses.

Conclusion

The this compound-induced delayed-type hypersensitivity reaction is a complex, yet well-defined immunological process that serves as a cornerstone for the diagnosis of brucellosis. This guide has detailed the mechanism of action, from the key antigenic components like the acylated L7/L12 protein to the orchestration of the response by Th1 cells and the critical role of cytokines such as IFN-γ and IL-12. The provided experimental protocols and quantitative data offer a practical framework for researchers, while the visualized pathways aim to clarify the intricate signaling events. A thorough understanding of these mechanisms is not only crucial for the accurate interpretation of diagnostic tests but also provides valuable insights for the development of novel vaccines and immunotherapies against Brucella and other intracellular pathogens.

References

The Role of Brucellin in Cell-Mediated Immunity to Brucella

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the role of brucellin, a key protein antigen preparation from Brucella species, in the context of cell-mediated immunity (CMI) to brucellosis. It details the immunological mechanisms, diagnostic applications, and experimental methodologies relevant to researchers, scientists, and professionals in drug and vaccine development.

Introduction: Brucellosis and the Imperative of Cell-Mediated Immunity

Brucellosis is a significant global zoonosis caused by facultative intracellular bacteria of the genus Brucella. The pathogen's ability to survive and replicate within host cells, primarily macrophages, renders humoral immunity (antibodies) largely ineffective at clearing an established infection.[1][2] Consequently, the host's primary defense and the hallmark of acquired resistance against brucellosis is a robust cell-mediated immune response, orchestrated by T lymphocytes and activated phagocytes.[1][3][4]

This compound is a purified, standardized protein allergen derived from Brucella cultures, notably devoid of the lipopolysaccharide (LPS) components that cause cross-reactivity in serological assays.[5][6] Its principal application is in the this compound Skin Test (BST), an in vivo assay that measures delayed-type hypersensitivity (DTH), a classic manifestation of an antigen-specific CMI response.[5][7][8] Understanding the interaction between this compound and the host's immune system is therefore fundamental to diagnosing and combating this persistent intracellular pathogen.

The this compound-Induced Delayed-Type Hypersensitivity (DTH) Reaction

The BST is a cornerstone for assessing CMI in brucellosis. The reaction to an intradermal injection of this compound in a previously sensitized individual is a localized, cell-mediated inflammatory response that evolves over 48 to 72 hours.[6]

Mechanism of Action:

  • Antigen Recognition: Following intradermal injection, resident antigen-presenting cells (APCs), such as macrophages and dendritic cells, phagocytose the this compound proteins.

  • Processing and Presentation: APCs process the proteins into peptides and present them on their surface via Major Histocompatibility Complex (MHC) Class II molecules.

  • T-Cell Activation: Memory CD4+ T-helper (Th1) cells, previously sensitized by a Brucella infection, recognize the this compound peptide-MHC II complexes.

  • Cytokine Cascade: This recognition triggers the activated Th1 cells to release a panel of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

  • Cellular Infiltration: These cytokines act as chemoattractants, recruiting a large number of monocytes and other lymphocytes from the bloodstream to the injection site. This influx of cells, peaking at 48-72 hours, leads to the characteristic induration (hardening) and erythema (reddening) of a positive DTH reaction.[5][6] Histological examination reveals a combination of immediate (Type III) and delayed (Type IV) hypersensitivity reactions.

The BST is a valuable diagnostic tool that complements serology, particularly for identifying chronically or latently infected animals that may have waned antibody responses.[5]

Core Signaling Pathways in the this compound-Specific Immune Response

The cellular response to this compound is dominated by the Th1 pathway, which is critical for controlling intracellular pathogens.

  • Th1 Polarization: Upon encountering this compound peptides presented by APCs, naive CD4+ T cells are driven to differentiate into Th1 effector cells. This process is heavily promoted by IL-12, a cytokine produced by the APCs themselves.[3][9]

  • IFN-γ: The Keystone Cytokine: The signature cytokine of the Th1 response is IFN-γ.[4][10] It is a potent activator of macrophages, enhancing their phagocytic and bactericidal functions, including the production of reactive oxygen and nitrogen species to kill intracellular Brucella.[11] The release of IFN-γ by peripheral blood mononuclear cells (PBMCs) upon stimulation with Brucella antigens is the basis for in vitro diagnostic assays like the IFN-γ Release Assay (IGRA).[4][12]

  • Role of CD8+ T Cells: While this compound primarily stimulates the CD4+ T cell pathway via MHC Class II presentation, a comprehensive anti-Brucella response also involves CD8+ cytotoxic T lymphocytes (CTLs). CTLs recognize Brucella antigens presented on MHC Class I molecules of infected cells and are crucial for eliminating these cellular reservoirs of infection.[13] The activation of CD4+ Th1 cells by this compound provides essential "help" for the development and maintenance of this CD8+ T cell response, primarily through the secretion of IL-2.[3][4]

Quantitative Data on this compound and CMI

The cellular immune response to Brucella antigens can be quantified both in vivo and in vitro. The following tables summarize key data from relevant studies.

Table 1: Performance of the this compound Skin Test (BST) in Cattle

Study CohortSensitivitySpecificityReference
Confirmed Infected Cattle42.9% (95% CI: 30.5% – 56.0%)-[5]
Brucella-Free Herds-99.2% (95% CI: 98.1% – 99.7%)[5]
Serologically/Bacteriologically Positive Cattle75%-[14]
Uninfected Cattle-99.3%[14]

Note: Sensitivity and specificity can vary based on the this compound preparation, the infection status of the herd, and the interpretive criteria used.

Table 2: Antigen-Specific Cytokine Profiles in Brucellosis

CytokineFinding in Infected vs. Control/Febrile GroupsOrganism/ModelReference
IFN-γ Significantly elevated in brucellosis patients upon antigen stimulation.Human[9]
Significantly higher release in infected buffaloes after Brucella antigen stimulation.Mediterranean Buffalo[12][15]
TNF-α Significantly elevated in brucellosis patients.Human[9]
IL-12 Significantly elevated in brucellosis patients.Human[9]
IP-10 Significantly higher release in infected buffaloes after Brucella antigen stimulation.Mediterranean Buffalo[12][15]
IL-4 No significant difference between brucellosis and other febrile patients.Human[9]
IL-10 Produced following B. abortus infection; may limit exaggerated pro-inflammatory response.Mouse[16]

Note: Cytokine levels are typically measured in pg/mL from serum or cell culture supernatants. The data highlights a strong Th1-dominant (IFN-γ, TNF-α, IL-12) cytokine signature in response to Brucella antigens.

Detailed Experimental Protocols

Protocol: this compound Skin Test (BST) in Cattle

This protocol is adapted from standard operating procedures for the diagnosis of bovine brucellosis.[6]

Objective: To assess the DTH response to this compound as an indicator of CMI to Brucella.

Materials:

  • Standardized this compound antigen preparation.

  • Calibrated calipers (cutimeter) for measuring skin thickness.

  • Tuberculin syringe with a short (1.0 cm) intradermal needle.

  • Clippers or scissors, and marker.

  • 70% ethanol and cotton swabs.

Procedure:

  • Animal Restraint and Site Preparation: Properly restrain the animal. Select an injection site on the side of the mid-neck. Clip the hair from a small area (approx. 5 cm diameter) and cleanse with 70% ethanol.

  • Initial Skin Measurement: Pick up a fold of skin at the prepared site. Measure its thickness using the calipers and record the value in millimeters.

  • Injection: Intradermally inject 0.1 mL of the this compound antigen into the center of the prepared site. A correct injection will raise a small, palpable pea-like bleb under the skin.

  • Reading the Test: After 72 hours, restrain the animal again.

  • Clinical Observation: Visually inspect and palpate the injection site for clinical signs such as diffuse or extensive edema, exudation, necrosis, or pain.

  • Final Skin Measurement: Remeasure the skin fold thickness at the injection site using the calipers and record the value.

  • Interpretation:

    • Positive Reaction: An increase in skin fold thickness of ≥ 2 mm is considered a positive reaction.[14] The presence of significant clinical signs (edema, etc.) also indicates a positive result.

    • Negative Reaction: An increase of < 2 mm with no clinical signs.

Protocol: In Vitro Lymphocyte Stimulation Test (LST)

This assay, also known as the lymphocyte transformation test, measures the proliferation of lymphocytes in response to an antigen.[17][18]

Objective: To quantify the antigen-specific proliferative response of T cells from infected or vaccinated animals.

Materials:

  • Heparinized whole blood from test and control animals.

  • Ficoll-Paque or similar density gradient medium.

  • RPMI-1640 culture medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Brucella abortus soluble antigen or this compound.

  • Phytohaemagglutinin (PHA) or other mitogen (positive control).

  • [³H]-Thymidine (radiolabel).

  • 96-well flat-bottom culture plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Plating: Wash the isolated PBMCs, resuspend in complete RPMI-1640, and count viable cells. Adjust the cell concentration and plate 2 x 10⁵ cells per well in a 96-well plate.

  • Antigen Stimulation: Add stimuli to the wells in triplicate:

    • Test: Brucella soluble antigen at a pre-determined optimal concentration.

    • Positive Control: PHA mitogen.

    • Negative Control: Culture medium only.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified, 5% CO₂ atmosphere.

  • Radiolabeling: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Proliferating cells will incorporate the radiolabel into their newly synthesized DNA.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Lyse the cells to release DNA, which is captured by the filter. Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis: Measure the incorporated radioactivity using a liquid scintillation counter. Express results as a Stimulation Index (SI), calculated as:

    • SI = (Mean counts per minute of antigen-stimulated wells) / (Mean counts per minute of negative control wells).

    • An SI ≥ 3 is typically considered a positive response.

Conclusion and Future Directions

This compound is an indispensable tool in the study of cell-mediated immunity to Brucella. Its use in the DTH skin test remains a valuable, albeit imperfect, method for herd-level diagnosis, especially for detecting chronic infections missed by serology.[5][14] In the laboratory, this compound and its derivatives serve as critical antigens for dissecting the complex cellular and cytokine responses that define protective immunity.[9][17]

Future research is focused on moving beyond crude protein extracts to identify specific, immunodominant protein antigens within the this compound mixture. The ribosomal protein L7/L12, for example, has been identified as a major component responsible for the DTH reaction.[19][20] The development of recombinant proteins and synthetic peptides offers the promise of more standardized, specific, and safer reagents for next-generation diagnostics, including more reliable skin tests and highly specific IFN-γ release assays, and for the rational design of effective subunit vaccines against this persistent and debilitating zoonotic disease.

References

Brucellin Production: A Technical Guide to Antigen Development from Brucella Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, methodologies, and quantitative aspects of producing brucellin, the protein antigen used in the this compound Skin Test (BST) for diagnosing brucellosis. The BST is a critical tool for veterinary surveillance and disease eradication programs, relying on a delayed-type hypersensitivity (DTH) reaction to specific Brucella antigens. This document outlines the key bacterial strains, detailed production protocols, immunological pathways, and performance data essential for research and development in this field.

Brucella Species and Strains for this compound Production

The efficacy and specificity of this compound are critically dependent on the selection of the appropriate Brucella species and strain. The primary characteristic is the use of rough strains , which lack the complete O-polysaccharide (O-PS) chain on their lipopolysaccharide (LPS). This is a crucial safety and specificity feature, as the smooth LPS (S-LPS) is a major virulence factor and can elicit strong antibody responses that interfere with serological diagnostic tests.

The most prominently cited strains for modern this compound production are:

  • Brucella melitensis strain B115 : This is a rough, attenuated strain widely used for the production of standardized brucellins, such as this compound-INRA.[1] Its use is recommended by international bodies like the World Organisation for Animal Health (WOAH).[1] The seed lot of this strain must be pure, conform to the properties of a rough strain, and be incapable of producing smooth Brucella LPS.[1]

  • Brucella abortus strain 45/20 : This is another rough strain that has been successfully used to produce skin test antigens, demonstrating good sensitivity and specificity.[2]

  • Brucella abortus strain AQ1302 : This is a genetically modified strain with a disrupted perosamine synthase gene, preventing the synthesis of the O-PS chain. It is used to produce a concentrated purified protein extract for skin testing in pigs.[3]

The selection of these strains is based on their ability to produce a high yield of the necessary protein antigens that elicit a cell-mediated immune response, without inducing a sensitizing effect or interfering S-LPS antibodies.[1]

Quantitative Data: Diagnostic Performance of the this compound Skin Test

The this compound Skin Test (BST) is evaluated based on its sensitivity (the ability to correctly identify infected animals) and specificity (the ability to correctly identify non-infected animals). These parameters can vary based on the this compound preparation, the animal species, and the cut-off value used to define a positive reaction (typically a measured increase in skinfold thickness).

Study ParameterAnimalThis compound SourceSensitivitySpecificityCut-off Value
Specificity Assessment Non-vaccinated CattleNot Specified-99.83%Not specified
Sensitivity Assessment RBT-Positive CattleNot Specified64%-Not specified
Combined Test Performance RBT-Positive CattleNot Specified95% (with CFT)-Not specified
Field Study (Infected Herds) CattleB. abortus (mucoid strain)75%99.3%≥ 2 mm increase
Validation Study CattleNot Specified42.9%99.2%1.5 mm increase

Data compiled from multiple veterinary studies. RBT = Rose Bengal Test; CFT = Complement Fixation Test.

Experimental Protocols for this compound Production

The production of this compound follows a standardized biological manufacturing process designed to yield a sterile, stable, and potent protein extract free of S-LPS. The general methodology, based on protocols like those described by Alton et al. (1988) and adopted by reference laboratories, involves bacterial culture, antigen extraction, purification, and standardization.

Master Seed Lot Preparation

Production is based on a seed-lot system. A master seed of a selected rough strain (e.g., B. melitensis B115) is established, characterized for purity and stability, and preserved by lyophilization or freezing in liquid nitrogen to ensure consistency across batches.[1]

Bacterial Culture and Harvest
  • Inoculation and Growth : The seed lot is propagated in a suitable liquid medium, such as Brucella Broth, often supplemented with 2-5% equine or bovine serum to support the growth of fastidious strains.

  • Incubation : Cultures are incubated aerobically at 37°C with agitation for several days (e.g., 3 days) until the culture reaches a target optical density.

  • Harvesting : The bacterial cells are harvested from the culture medium by centrifugation (e.g., 5000 x g for 20 minutes). The supernatant is discarded.

  • Washing : The resulting bacterial pellet is washed with a sterile saline solution to remove residual media components.

Antigen Extraction and Purification
  • Inactivation : The washed bacterial pellet is inactivated, typically through heat treatment (e.g., 100°C for 10 minutes), to ensure the safety of the preparation.

  • Cell Lysis : The primary method for releasing the intracellular protein antigens is sonication. The cell suspension is subjected to high-frequency sound waves on ice to disrupt the cell walls and membranes. This is performed in cycles to prevent overheating and protein denaturation.

  • Clarification : The lysate is centrifuged at high speed to pellet the insoluble cell debris.

  • Supernatant Collection : The supernatant, containing the soluble cytoplasmic proteins, is carefully collected. This is the crude this compound extract.

  • Purification and Sterilization : The extract is sterilized by passing it through a series of microbial filters. It may also undergo dialysis against distilled water to remove small molecules. The final product is a purified protein suspension that is largely free of LPS.

Standardization and Quality Control
  • Protein Concentration : The total protein concentration of the final product is determined using a standard assay (e.g., BCA or Bradford assay).

  • Purity and Composition : The composition is checked to ensure it is free from S-LPS. Modern methods like mass spectrometry can be used to characterize the protein profile. Key immunodominant proteins expected include Ribosomal L7/L12, GroEL, and outer membrane proteins like BP26/OMP28.

  • Potency Testing : The biological activity (potency) of the this compound batch is determined through in-vivo bioassays, typically using sensitized guinea pigs. The potency is often compared to a reference standard and expressed in relative units.

  • Sterility and Safety : Each batch must be tested for microbial sterility and for any abnormal toxicity.

Visualizing Workflows and Pathways

This compound Production Workflow

The following diagram illustrates the key stages in the manufacturing of this compound, from the initial seed culture to the final standardized product.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Seed Master Seed Lot (e.g., B. melitensis B115) Culture Large-Scale Culture (Brucella Broth, 37°C) Seed->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Wash Washing with Saline Harvest->Wash Inactivate Inactivation (Heat Treatment) Wash->Inactivate Lyse Cell Lysis (Sonication) Inactivate->Lyse Clarify Clarification (High-Speed Centrifugation) Lyse->Clarify Purify Purification & Sterilization (Filtration, Dialysis) Clarify->Purify Standardize Standardization (Protein Assay, Potency Test) Purify->Standardize QC Final QC Checks (Sterility, Safety) Standardize->QC Final Final this compound Product QC->Final

Caption: Workflow for this compound Antigen Production.

Immunological Signaling Pathway of the this compound Skin Test

The BST elicits a Type IV delayed-type hypersensitivity (DTH) reaction, a cell-mediated immune response. This is the same mechanism underlying the tuberculin skin test. The reaction is dependent on memory T-cells and takes 48-72 hours to develop.

G cluster_sensitization Sensitization Phase (Initial Brucella Infection) cluster_elicitation Elicitation Phase (this compound Skin Test) Brucella Brucella Pathogen APC_sens Antigen Presenting Cell (APC) (e.g., Macrophage) Brucella->APC_sens Phagocytosis Th0 Naive T-Helper Cell (Th0) APC_sens->Th0 Antigen Presentation (MHC-II) Th1 Memory Th1 Cell Th0->Th1 Differentiation Th1_mem Memory Th1 Cell (Recirculating) This compound This compound Injection (Protein Antigens) APC_test APC at Injection Site This compound->APC_test Uptake APC_test->Th1_mem Antigen Presentation Th1_mem->Th1_mem Clonal Expansion (IL-2) Macro_act Activated Macrophage Th1_mem->Macro_act Activation via IFN-γ Reaction Inflammation & Induration (Visible Skin Reaction) Macro_act->Reaction Release of Cytokines (TNF-α, IL-1) & Chemokines

Caption: Delayed-Type Hypersensitivity Pathway in BST.

References

Immunological Properties of Brucellin Proteins: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brucellosis, a widespread zoonotic disease, presents a significant global health challenge. The causative agents, bacteria of the genus Brucella, are facultative intracellular pathogens that can establish chronic infections by modulating the host immune response. Central to this host-pathogen interaction are various Brucella proteins, collectively and individually referred to as "Brucellin," which possess potent immunological properties. These proteins are at the forefront of research for developing novel diagnostic reagents, subunit vaccines, and immunotherapeutic strategies. This technical guide provides an in-depth overview of the core immunological characteristics of key this compound proteins, detailed experimental methodologies for their study, and a summary of quantitative data to aid in comparative analysis.

Core Immunogenic this compound Proteins and Their Properties

Several this compound proteins have been identified as major immunodominant antigens, capable of eliciting robust humoral and cellular immune responses. The most extensively studied include the outer membrane proteins (OMPs) BP26/OMP28 and Omp31, the ribosomal protein L7/L12, and the lumazine synthase (BLS). These proteins are pivotal in the host's recognition of and response to Brucella infection.

BP26/OMP28: This periplasmic protein is a major immunodominant antigen widely utilized in diagnostics and as a vaccine candidate.[1] It is known to induce a Th1-predominant immune response, characterized by the production of IFN-γ, which is crucial for activating macrophages to control the intracellular bacteria.[2] Recent studies have also explored its potential in mRNA vaccine formulations, showing activation of mixed Th1/Th2 responses.[3]

Omp31: As a major outer membrane protein, Omp31 is a significant virulence factor and a protective immunogen. It has been shown to induce a mixed Th1/Th2 response, with the production of both IFN-γ and IL-4.[4] Recombinant Omp31 has demonstrated protective efficacy in mouse models against various Brucella species.

L7/L12: This ribosomal protein is a potent T-cell antigen and a major component of the this compound INRA skin test antigen, which elicits a delayed-type hypersensitivity (DTH) reaction.[5] Immunization with L7/L12 induces a strong cell-mediated immune response, primarily of the Th1 type, with significant lymphocyte proliferation and IFN-γ secretion.[1][6][7]

Brucella Lumazine Synthase (BLS): BLS is a highly immunogenic protein with intrinsic adjuvant properties.[8][9] It can act as a carrier for other antigens and effectively induce both humoral and cellular immunity.[10] Immunization with BLS can elicit a mixed Th1/Th2 response and has shown protective effects in challenge studies.[11][12]

Quantitative Data on Immune Responses to this compound Proteins

The following tables summarize quantitative data from various studies on the immunological responses elicited by key this compound proteins. These data provide a comparative basis for evaluating their potency as immunomodulatory agents.

Table 1: Cytokine Profiles Induced by this compound Proteins

ProteinModel SystemCytokineConcentration/LevelCitation
BP26 Murine splenocytesIFN-γHigh levels detected (qualitative)[2]
Murine splenocytesIL-4Low to undetectable[2]
Omp31 Murine splenocytesIFN-γSignificantly increased[4]
Murine splenocytesIL-4Significantly increased[4]
L7/L12 Murine CD4+ T cellsIFN-γDetected by ELISA[7]
Murine CD4+ T cellsIL-2mRNA detected[7]
Murine CD4+ T cellsIL-4Not detected[7]
BLS Murine splenocytesIFN-γ~1500 pg/mL (with IFA adjuvant)[11]
Murine splenocytesIL-10~200 pg/mL (with IFA adjuvant)[11]
Murine splenocytesIL-4~100 pg/mL (with IFA adjuvant)[11]
Murine splenocytesIL-2~100 pg/mL (with IFA adjuvant)[11]
BCSP31 Murine macrophagesTNF-α~4000 pg/mL[13]
Murine macrophagesIL-6~1500 pg/mL[13]
Murine macrophagesIL-12p40~1000 pg/mL[13]

Table 2: Antibody Responses to this compound Proteins

ProteinModel SystemAntibody IsotypeTiter/LevelCitation
BLS BALB/c miceIgG (with IFA)Mean titer: 143,750[11]
BALB/c miceIgG (with Alum)Mean titer: 57,500[11]
BALB/c miceIgG1 (BLS alone)Higher than IgG2a[11]
BALB/c miceIgG2a (BLS alone)Lower than IgG1[11]
pcDNA-BLS BALB/c miceIgG2aTiters: 25,600 - 51,200[8]
BALB/c miceIgG1Titers: 6,400 - 12,800[8]

Table 3: Lymphocyte Proliferation in Response to this compound Proteins

ProteinModel SystemStimulation Index (SI)Citation
BLS Murine splenocytes (with IFA)5.81[11]
Murine splenocytes (with MPA)10.80[11]
Murine splenocytes (with Alum)3.71[11]
L7/L12 Human PBMCs (Brucellosis patients)High proliferation (qualitative)[1]

Signaling Pathways Activated by this compound Proteins

Brucella proteins modulate host cell signaling to manipulate the immune response. A key mechanism involves the interaction with Toll-like receptors (TLRs), which triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Brucellin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Proteins (e.g., BCSP31, Omp19, TcpB) TLR2 TLR2 This compound->TLR2 TLR4 TLR4 This compound->TLR4 TcpB_effect TcpB inhibits MAL degradation MyD88 MyD88 TLR2->MyD88 MAL MAL TLR4->MAL MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK MAL->MyD88 Gene_Expression Gene Expression MAPK->Gene_Expression IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB->Gene_Expression TcpB_effect->MAL Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines

Caption: Signaling pathways activated by this compound proteins.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible study of this compound proteins. The following sections provide methodologies for key experiments.

Recombinant Protein Purification (His-tagged)

This protocol describes the purification of His-tagged recombinant this compound proteins from E. coli using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography.

Materials:

  • E. coli cell pellet expressing the His-tagged protein

  • Ni-NTA Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Ni-NTA Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Ni-NTA Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Ni-NTA agarose resin

Procedure:

  • Thaw the cell pellet on ice and resuspend in Ni-NTA Lysis Buffer (5 mL per gram of wet weight).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells.

  • Add DNase I and protease inhibitors and incubate on ice for 15 minutes.

  • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Add the cleared lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C.

  • Load the lysate-resin slurry onto a chromatography column.

  • Wash the column with 10 column volumes of Ni-NTA Wash Buffer.

  • Elute the protein with 5 column volumes of Ni-NTA Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to confirm purity.

  • Dialyze the purified protein against PBS to remove imidazole.

Enzyme-Linked Immunosorbent Assay (ELISA)

This indirect ELISA protocol is for the detection of antibodies against this compound proteins in serum samples.

Materials:

  • Purified recombinant this compound protein

  • Coating Buffer (0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking Buffer (5% non-fat dry milk or BSA in PBST)

  • Serum samples (test and controls)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (2 M H2SO4)

  • 96-well microtiter plates

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of the this compound protein (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of diluted serum samples to the wells and incubate for 1-2 hours at 37°C.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

Western Blotting

This protocol outlines the detection of this compound proteins using specific antibodies.

Materials:

  • Protein sample (cell lysate or purified protein)

  • SDS-PAGE gels

  • Running Buffer

  • Transfer Buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the this compound protein

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

  • Visualize the protein bands using a chemiluminescence imaging system.

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the proliferation of lymphocytes in response to stimulation with this compound proteins using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • CFSE staining solution

  • This compound protein

  • Positive control (e.g., PHA or ConA)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Isolate PBMCs or splenocytes from blood or spleen, respectively.

  • Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

  • Wash the cells twice with complete RPMI medium.

  • Resuspend the cells in complete RPMI medium and plate in a 96-well plate.

  • Add the this compound protein (at various concentrations), positive control, or media alone (negative control) to the wells.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Analyze the cells by flow cytometry, gating on the lymphocyte population and measuring the dilution of CFSE fluorescence as an indicator of cell division.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the immunological characterization of a novel this compound protein.

Experimental_Workflow cluster_immunology Immunological Assays cluster_cellular start Start: Identify Putative Immunogenic Protein clone_express Gene Cloning & Recombinant Protein Expression start->clone_express purify Protein Purification (e.g., Ni-NTA) clone_express->purify characterize Protein Characterization (SDS-PAGE, Western Blot) purify->characterize humoral Humoral Response (ELISA for Antibody Titer) characterize->humoral cellular Cellular Response characterize->cellular in_vivo In Vivo Challenge Studies (Mouse Model) humoral->in_vivo proliferation Lymphocyte Proliferation (CFSE Assay) cellular->proliferation cytokine Cytokine Profiling (ELISA, ELISpot, Flow Cytometry) cellular->cytokine proliferation->in_vivo cytokine->in_vivo end End: Evaluate as Vaccine/Diagnostic Candidate in_vivo->end

Caption: General experimental workflow for this compound protein characterization.

The immunological properties of this compound proteins are a rich area of investigation with significant implications for the control of brucellosis. Proteins such as BP26, Omp31, L7/L12, and BLS have demonstrated considerable potential as both diagnostic markers and vaccine candidates due to their ability to elicit strong and specific immune responses. A thorough understanding of their immunobiology, coupled with standardized and robust experimental methodologies, is essential for the continued development of effective countermeasures against this important zoonotic disease. This guide provides a foundational resource for researchers and professionals in the field to advance these efforts.

References

The Role of Brucellin in the Diagnosis of Zoonotic Brucellosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoonotic brucellosis, a globally prevalent infectious disease caused by bacteria of the genus Brucella, presents a significant threat to both public health and animal husbandry. Accurate and timely diagnosis is paramount for the control and eradication of this debilitating illness. While serological assays are widely employed, they are not without limitations, including the potential for false-positive results due to cross-reacting antibodies and the inability to detect latently infected animals. The Brucellin skin test (BST), a cell-mediated immune assay, offers a valuable complementary diagnostic tool. This technical guide provides an in-depth exploration of this compound's role in diagnosing zoonotic brucellosis, detailing its underlying immunological mechanisms, production and standardization protocols, and comparative diagnostic performance.

The this compound Skin Test: Mechanism of Action

The this compound skin test is a classic example of a delayed-type hypersensitivity (DTH), or Type IV, reaction.[1][2][3] The test relies on the host's cell-mediated immune (CMI) response to specific Brucella protein antigens. This compound, the active component of the test, is a purified protein allergen derived from rough strains of Brucella, such as B. melitensis strain B115 or B. abortus strain 45/20.[4] Crucially, it is almost completely devoid of the lipopolysaccharide (LPS) component of the bacterial cell wall, which is responsible for inducing a humoral (antibody-based) immune response and can lead to cross-reactivity with other gram-negative bacteria.

When this compound is injected intradermally into an animal previously sensitized to Brucella antigens (i.e., an infected animal), a localized inflammatory reaction ensues over 48 to 72 hours. This reaction is orchestrated by memory T-helper 1 (Th1) cells.

Signaling Pathway of the this compound-Induced Delayed-Type Hypersensitivity Reaction

The cellular and molecular events that underpin the positive this compound skin test are a cascade of interactions within the immune system. The process begins with the recognition of this compound proteins by antigen-presenting cells (APCs) and culminates in a localized inflammatory response driven by Th1 lymphocytes.

DTH_Signaling_Pathway cluster_0 Antigen Presentation Phase cluster_1 Effector Phase (Inflammation) This compound This compound (Protein Antigens) APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) This compound->APC Phagocytosis & Processing MHC_II MHC Class II APC->MHC_II Presents Antigen Fragment TCR T-Cell Receptor MHC_II->TCR Antigen Recognition Th1_memory Memory Th1 Cell CD4 CD4 CD4->MHC_II Co-receptor Binding Th1_activated Activated Th1 Cell Th1_memory->Th1_activated Activation & Clonal Expansion Cytokines Cytokine Release (IFN-γ, IL-2, TNF-α) Th1_activated->Cytokines Macrophage_recruitment Macrophage Recruitment & Activation Cytokines->Macrophage_recruitment Chemoattraction & Activation Inflammation Local Inflammation (Edema, Induration) Macrophage_recruitment->Inflammation

Caption: Signaling pathway of the this compound-induced DTH reaction.

Data Presentation: Comparative Diagnostic Performance

The diagnostic utility of the this compound skin test is best understood in the context of its performance relative to commonly used serological assays. The following tables summarize the sensitivity and specificity of the BST in comparison to the Rose Bengal Plate Test (RBPT), Complement Fixation Test (CFT), and Enzyme-Linked Immunosorbent Assay (ELISA) for the diagnosis of bovine and ovine/caprine brucellosis.

Table 1: Comparative Diagnostic Performance of this compound Skin Test in Bovine Brucellosis

Diagnostic TestSensitivity (%)95% Confidence IntervalSpecificity (%)95% Confidence IntervalReference(s)
This compound Skin Test (BST) 42.9 - 64.030.5 - 72.099.2 - 99.8398.1 - 99.96[5]
Rose Bengal Plate Test (RBPT) 80.063.7 - 85.895.095.0 - 99.0[6]
Complement Fixation Test (CFT) VariesVaries99.598.7 - 99.8[7]
Indirect ELISA (iELISA) 96.594.1 - 97.9VariesVaries[8]
Competitive ELISA (cELISA) 80.063.7 - 85.895.095.0 - 99.0[6]

Table 2: Comparative Diagnostic Performance of this compound Skin Test in Ovine and Caprine Brucellosis

Diagnostic TestSensitivity (%)95% Confidence IntervalSpecificity (%)95% Confidence IntervalReference(s)
This compound Skin Test (BST) High (unvaccinated)-High (unvaccinated)-[9]
Rose Bengal Plate Test (RBPT) 27.27 - 37.5-97.82 - 100-[10]
Indirect ELISA (iELISA) 96.6 - 98.5-99.0 - 99.4-[11][12]
Competitive ELISA (cELISA) Varies-Varies-[1]

Experimental Protocols

Production and Standardization of this compound

The production of a reliable and standardized this compound antigen is critical for the accuracy of the skin test. The World Organisation for Animal Health (OIE) provides guidelines for its preparation.[5][13]

1. Strain Selection and Seed Lot Preparation:

  • A rough strain of Brucella, typically B. melitensis strain B115, is used.[5]

  • The selected strain must not produce smooth LPS.[5]

  • A seed lot is prepared from a pure culture and preserved by lyophilization or freezing in liquid nitrogen to ensure consistency between batches.[5]

2. Cultivation and Harvest:

  • The seed culture is used to inoculate a suitable liquid medium.

  • The culture is incubated under appropriate conditions of temperature and aeration to achieve optimal growth.

  • The bacterial cells are harvested by centrifugation.

3. Protein Extraction and Purification:

  • The bacterial pellet is resuspended in a suitable buffer and subjected to cell disruption methods (e.g., sonication, high-pressure homogenization) to release the cytoplasmic proteins.

  • The cell debris is removed by centrifugation, and the supernatant containing the soluble proteins is collected.

  • The protein extract is subjected to a series of purification steps to remove non-proteinaceous components, particularly the residual LPS. This may involve techniques such as ammonium sulfate precipitation, followed by chromatographic methods like ion-exchange and size-exclusion chromatography.[14]

4. Quality Control and Standardization:

  • Purity: The final product must be a purified protein allergen, substantially free of LPS.[13] This is often verified using methods like SDS-PAGE and Western blotting.

  • Sterility: The this compound preparation must be sterile.

  • Safety: The product is tested in laboratory animals to ensure it does not cause any adverse reactions.

  • Potency (Standardization): The biological activity of each batch of this compound is standardized against an international primary standard, such as the OIE International Standard Serum (OIEISS), or a national secondary standard. This ensures that different batches of the antigen will produce comparable results in the field.

This compound Skin Test Protocol

The administration and interpretation of the this compound skin test require a standardized procedure to ensure accurate and reproducible results.

1. Animal Preparation and Injection Site:

  • The animal is restrained.

  • An area of skin, typically on the side of the neck or in the caudal fold, is clipped and cleaned.

  • The initial skin thickness at the injection site is measured using calipers.[15]

2. Injection:

  • A sterile syringe with a fine-gauge needle is used to intradermally inject a standardized dose of this compound (typically 0.1 ml).

  • A small, palpable bleb should form at the injection site, confirming correct intradermal administration.

3. Reading and Interpretation:

  • The skin thickness at the injection site is re-measured after a specific time interval:

    • Cattle: 72 hours post-injection.

    • Sheep and Goats: 48 hours post-injection.

  • The increase in skin thickness is calculated by subtracting the initial measurement from the final measurement.

  • Interpretation:

    • A specified increase in skin thickness (e.g., ≥ 2 mm in cattle) is considered a positive reaction.

    • The presence of clinical signs such as edema, exudation, necrosis, or pain at the injection site can also contribute to a positive interpretation.

Mandatory Visualizations

Experimental Workflow of the this compound Skin Test

BST_Workflow cluster_prep Preparation cluster_admin Administration cluster_read Reading & Interpretation Animal_Restraint Animal Restraint Site_Prep Injection Site Preparation (Clipping & Cleaning) Animal_Restraint->Site_Prep Initial_Measurement Measure Initial Skin Thickness Site_Prep->Initial_Measurement Injection Intradermal Injection of this compound (0.1 ml) Initial_Measurement->Injection Wait Waiting Period (48-72 hours) Injection->Wait Final_Measurement Measure Final Skin Thickness Wait->Final_Measurement Calculate_Increase Calculate Increase in Thickness Final_Measurement->Calculate_Increase Interpretation Interpretation of Results (Positive/Negative) Calculate_Increase->Interpretation

Caption: Workflow of the this compound Skin Test procedure.

Conclusion

The this compound skin test remains a cornerstone in the comprehensive diagnosis and control of zoonotic brucellosis. Its high specificity, particularly in unvaccinated animals, makes it an invaluable tool for confirming serological results and identifying infected individuals that may be missed by antibody-based tests.[5] While its sensitivity can be variable, its use in conjunction with serological assays significantly enhances the overall diagnostic accuracy. For researchers and professionals in drug and vaccine development, a thorough understanding of the immunological principles, production standards, and proper application of the this compound skin test is essential for advancing the global effort to combat brucellosis. Further research into refining this compound antigens and delivery systems holds the potential to further improve the efficacy of this important diagnostic modality.

References

Key Immunoreactive Proteins in Brucellin Extract: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucellin, a protein extract derived from Brucella melitensis, is a crucial diagnostic tool for brucellosis, primarily utilized in the this compound skin test to elicit a delayed-type hypersensitivity reaction in infected animals. Understanding the specific protein components of this extract that trigger an immune response is paramount for improving diagnostic accuracy, developing novel subunit vaccines, and designing targeted immunotherapies. This technical guide provides a comprehensive overview of the key immunoreactive proteins identified in this compound extract, supported by quantitative data from proteomic analyses of Brucella melitensis, detailed experimental protocols, and visualizations of the associated immunological signaling pathways.

Core Immunoreactive Proteins

Proteomic analysis of various this compound formulations and Brucella melitensis strains has consistently identified a core set of immunoreactive proteins. These proteins are highly antigenic and are recognized by the host immune system during infection. The most prominent among these are:

  • Ribosomal protein L7/L12: A highly conserved protein known to induce a strong cell-mediated immune response, particularly a Th1-type response characterized by the production of interferon-gamma (IFN-γ).

  • Outer membrane protein 28 (Omp28), also known as BP26: A major immunodominant antigen located in the periplasm of Brucella. It is a key target for both humoral and cellular immunity.

  • Chaperonin GroEL: A heat shock protein that plays a role in the bacterial stress response and has been shown to be a potent immunogen, interacting with Toll-like receptors (TLRs).

  • Bacterioferritin (Bfr): An iron-storage protein that is also recognized by the host immune system and contributes to the immune response against Brucella.

While a precise quantitative composition of the proprietary this compound extract is not publicly available, label-free quantitative proteomic studies of Brucella melitensis provide valuable insights into the relative abundance of these key immunoreactive proteins.

Data Presentation: Quantitative Proteomic Insights

The following tables summarize data from label-free quantitative proteomic analyses of Brucella melitensis, offering a glimpse into the potential composition of this compound extract. The data is presented as relative abundance, which is indicative of the proportion of these proteins within the bacterial proteome.

Table 1: Relative Abundance of Key Immunoreactive Proteins in Brucella melitensis

Protein NameUniProt IDFunctionRelative Abundance (LFQ Intensity)
Ribosomal protein L7/L12P0A4U7Protein synthesis, ImmunogenHigh
Outer membrane protein 28 (Omp28/BP26)Q8G7Y6Periplasmic protein, ImmunogenHigh
60 kDa chaperonin (GroEL)P0A4E9Protein folding, Stress response, ImmunogenHigh
Bacterioferritin (Bfr)P0A4G6Iron storage, ImmunogenMedium

Note: Relative abundance categories (High, Medium) are based on the synthesis of data from multiple label-free quantitative proteomics studies of Brucella melitensis and are intended for comparative purposes.

Table 2: Proteomic Composition of Different this compound Formulations[1][2]

This compound FormulationTotal Proteins IdentifiedPredicted AntigensProteins Common to All Three
ANSES247206123
IZSAM542458123
OCB183156123

Experimental Protocols

Two-Dimensional Gel Electrophoresis (2D-PAGE)

This technique separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension.

a. Sample Preparation (from Brucella culture):

  • Harvest Brucella cells from culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the pellet in a lysis buffer containing urea, thiourea, CHAPS, and a reducing agent like DTT.

  • Disrupt the cells by sonication on ice.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard assay (e.g., Bradford assay).

b. First Dimension: Isoelectric Focusing (IEF):

  • Rehydrate immobilized pH gradient (IPG) strips with the protein sample in a rehydration buffer.

  • Perform isoelectric focusing using a programmed voltage gradient.

c. Second Dimension: SDS-PAGE:

  • Equilibrate the focused IPG strips in a buffer containing SDS and DTT, followed by a second equilibration in a buffer with SDS and iodoacetamide.

  • Place the equilibrated IPG strip onto a polyacrylamide gel.

  • Run the electrophoresis to separate proteins by molecular weight.

d. Visualization:

  • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein spots.

Western Blotting

This method is used to detect specific immunoreactive proteins by using antibodies.

  • Transfer the separated proteins from the 2D-PAGE gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies raised against Brucella antigens (e.g., serum from an infected animal).

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibodies.

  • Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

  • Detect the signal to identify the immunoreactive protein spots.

Mass Spectrometry for Protein Identification

a. In-gel Digestion:

  • Excise the protein spots of interest from the 2D-PAGE gel.

  • Destain the gel pieces to remove the Coomassie or silver stain.

  • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

  • Digest the proteins into smaller peptides using a protease, typically trypsin.

  • Extract the peptides from the gel pieces.

b. nLC-ESI-MS/MS (nano-Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry):

  • Separate the extracted peptides by reverse-phase nano-liquid chromatography.

  • Introduce the separated peptides into the mass spectrometer via an electrospray ionization source.

  • The mass spectrometer acquires mass spectra of the peptides (MS1) and then fragments selected peptides to obtain tandem mass spectra (MS/MS).

  • The fragmentation patterns in the MS/MS spectra are used to determine the amino acid sequence of the peptides.

  • The peptide sequences are then searched against a protein database (e.g., UniProt) to identify the corresponding proteins.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

The immunoreactive proteins in this compound extract are primarily recognized by Pattern Recognition Receptors (PRRs) on the surface of immune cells, such as macrophages and dendritic cells. This recognition triggers intracellular signaling cascades that lead to the production of inflammatory cytokines and the activation of an adaptive immune response. The Toll-like receptor (TLR) family is a key player in this process.

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brucellin_Proteins This compound Proteins (e.g., OMPs, GroEL) TLR2_TLR1 TLR2/1 Brucellin_Proteins->TLR2_TLR1 Binds TLR4_MD2 TLR4/MD-2 Brucellin_Proteins->TLR4_MD2 Binds MyD88 MyD88 TLR2_TLR1->MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB_IkB NF-κB - IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates to nucleus MAPK->Gene_Expression Activates transcription factors

Caption: TLR signaling cascade initiated by this compound proteins.

Experimental Workflow

The identification of immunoreactive proteins in this compound extract involves a multi-step process combining proteomics and immunology.

Experimental_Workflow Brucella_Culture 1. Brucella melitensis Culture Protein_Extraction 2. Protein Extraction (this compound) Brucella_Culture->Protein_Extraction 2D_PAGE 3. 2D-PAGE Separation Protein_Extraction->2D_PAGE Western_Blot 4. Western Blotting 2D_PAGE->Western_Blot Immuno_Detection 5. Immunodetection with Infected Sera Western_Blot->Immuno_Detection Spot_Excision 6. Excision of Immunoreactive Spots Immuno_Detection->Spot_Excision In_Gel_Digestion 7. In-Gel Digestion (Trypsin) Spot_Excision->In_Gel_Digestion LC_MS 8. nLC-ESI-MS/MS Analysis In_Gel_Digestion->LC_MS Database_Search 9. Protein Database Search LC_MS->Database_Search Protein_ID 10. Identification of Immunoreactive Proteins Database_Search->Protein_ID

Caption: Workflow for identifying immunoreactive proteins.

Conclusion

The identification and characterization of key immunoreactive proteins within this compound extract are critical for advancing our understanding of the immune response to Brucella and for the development of improved diagnostics and vaccines. This guide has provided an in-depth overview of the core immunoreactive proteins, presented available proteomic data, detailed essential experimental protocols, and visualized the relevant immunological pathways. Further quantitative proteomic studies on standardized this compound preparations will be invaluable for refining our knowledge of its precise composition and for advancing the development of next-generation tools to combat brucellosis.

References

Foundational Research on Brucellin as a Diagnostic Tool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on brucellin as a diagnostic tool for brucellosis. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the core principles, experimental protocols, and performance metrics of the this compound Skin Test (BST). This document summarizes quantitative data, details key experimental methodologies, and visualizes complex biological and procedural information to facilitate a deeper understanding of this important diagnostic method.

Introduction to this compound and the this compound Skin Test (BST)

Brucellosis is a significant zoonotic disease caused by bacteria of the genus Brucella. Accurate and timely diagnosis is crucial for the control and eradication of this disease in livestock and for preventing human infection. The this compound Skin Test (BST) is a key diagnostic tool that assesses the cell-mediated immune (CMI) response to Brucella antigens.

This compound is a purified protein allergen derived from Brucella species, most commonly from rough strains like Brucella melitensis B115 or Brucella abortus strain 99 or 1119-3.[1] A critical feature of this compound is that it is almost completely devoid of the smooth lipopolysaccharide (S-LPS) antigen. This is important because S-LPS can elicit a strong antibody response that can interfere with serological diagnostic tests and does not accurately reflect the CMI response, which is crucial for detecting chronic or latent infections. The BST is based on a delayed-type hypersensitivity (DTH) reaction, a T-cell mediated immune response that manifests as a localized swelling at the site of this compound injection in sensitized animals.[1]

Quantitative Data on the Performance of the this compound Skin Test

The diagnostic accuracy of the BST has been evaluated in numerous studies, particularly in cattle. The sensitivity and specificity of the test can vary depending on the study population, the specific this compound preparation used, and the cutoff value for a positive reaction. The following tables summarize key quantitative data from foundational research.

Table 1: Diagnostic Performance of the this compound Skin Test in Cattle
Study Animal Population Cut-off Value (mm increase in skin thickness) Sensitivity (%) 95% Confidence Interval (CI) Specificity (%)
Nyanhongo et al. (2017)[2]Brucellosis-free and confirmed infected cattle1.542.930.5 - 56.099.2
Saegerman et al. (1999)[3]Experimentally infected heifers1.193 (1 month post-infection)76 - 10099.83
Saegerman et al. (1999)[3]Experimentally infected heifers1.178 (6 months post-infection)58 - 9199.83
Pouillot et al. (1997)[4]Non-vaccinated cattleNot specified64 (relative to Rose Bengal test)54 - 7299.83
Applicability of a this compound skin test in seropositive cattle (2005)[5]Seropositive and seronegative cows>193.3Not provided100
Table 2: Diagnostic Performance of the this compound Skin Test in Sheep and Goats
Study Animal Population Interpretation Method Sensitivity (%) 95% Confidence Interval (CI) Specificity (%)
Sadhu et al. (2015)[6]Unvaccinated sheep and goatsVisual inspection of edema20 (combined RBT)Not provided80.5 (combined RBT)
Comparative evaluation of RBPT, I-ELISA, and CFT... (2023)[7]Sheep and GoatsNot specified100 (RBPT)98.8 - 99.898.69 (RBPT)

Experimental Protocols

This section provides detailed methodologies for the production and standardization of this compound and the administration of the this compound Skin Test.

Production and Standardization of this compound

The production of a high-quality, standardized this compound allergen is critical for the reliability of the BST. The following protocol is a synthesis of established methods.

3.1.1. Strain Selection and Culture

  • Strain: A rough strain of Brucella, such as Brucella melitensis strain B115, is propagated to create a seed lot. This is crucial to ensure the final product is free of S-LPS.

  • Culture Conditions: The seed lot is cultured in a suitable liquid medium under controlled conditions of temperature, aeration, and pH to achieve optimal growth and protein expression.

  • Purity Check: The culture must be verified to be a pure culture of the rough Brucella strain and confirmed to not produce S-LPS.

3.1.2. Antigen Extraction

  • Cell Harvest: Bacterial cells are harvested from the culture medium by centrifugation.

  • Washing: The cell pellet is washed multiple times with a sterile saline solution to remove residual media components.

  • Extraction: A cold saline extraction method is commonly employed to release the protein antigens from the bacterial cells. This involves suspending the cells in a saline solution and subjecting them to mechanical disruption (e.g., sonication, French press) at a low temperature to prevent protein denaturation.

3.1.3. Purification and Standardization

  • Centrifugation and Filtration: The cell lysate is centrifuged to remove cellular debris. The resulting supernatant, containing the soluble protein antigens, is then sterilized by filtration through a 0.22 µm filter.

  • Protein Concentration: The protein concentration of the purified extract is determined using a standard method, such as the Bradford or Lowry assay.

  • Standardization: The activity of the this compound preparation must be standardized against an international or national secondary standard. This is typically done through in vivo potency testing in sensitized guinea pigs.

  • Quality Control: Each batch of this compound must undergo rigorous quality control testing, including:

    • Sterility: Testing for bacterial and fungal contamination.

    • Absence of S-LPS: Confirmation that the preparation is free from S-LPS, often using serological methods.

    • Safety: Inoculation into naive guinea pigs to ensure no adverse reactions occur.

    • Potency: Determination of the biological activity by measuring the DTH response in sensitized guinea pigs.

This compound Skin Test (BST) Protocol

The following protocols are standardized procedures for performing the BST in cattle, sheep, and goats.

3.2.1. BST in Cattle

  • Injection Site: The recommended injection site is the middle of the side of the neck. The hair at the site should be clipped.

  • Initial Measurement: The initial skinfold thickness at the injection site is measured using a caliper (cutimeter).

  • Injection: 0.1 mL of standardized this compound is injected intradermally. A small papule should be visible if the injection is administered correctly.

  • Reading: The skinfold thickness at the injection site is measured again 72 hours after the injection.

  • Interpretation: An increase in skinfold thickness of a predetermined cutoff value (e.g., ≥ 2 mm) is considered a positive reaction. The presence of clinical signs such as diffuse edema, exudation, necrosis, or pain can also be considered in the interpretation.[2]

3.2.2. BST in Sheep and Goats

  • Injection Site: The injection is administered intradermally into the lower eyelid.

  • Injection: 0.1 mL of standardized this compound is injected.

  • Reading: The reaction is read 48 hours after the injection.

  • Interpretation: A positive reaction is determined by a visual and palpable local inflammatory reaction, characterized by edema and thickening of the eyelid.[1]

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows related to this compound diagnostics.

Signaling Pathway of the Delayed-Type Hypersensitivity (DTH) Response to this compound

DTH_Signaling_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) This compound This compound (Protein Antigens) APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) This compound->APC Phagocytosis & Processing Th0 Naive T-helper Cell (Th0) APC->Th0 Antigen Presentation (MHC-II) Th1 Memory T-helper 1 Cell (Th1) Th0->Th1 Differentiation Th1_memory Memory Th1 Cell Th1->Th1_memory Memory Cell Generation Brucellin2 This compound Injection APC2 APC Brucellin2->APC2 Phagocytosis APC2->Th1_memory Antigen Presentation Macrophage Macrophage Th1_memory->Macrophage IFN-γ, TNF-α Activation Inflammation Inflammation (Edema, Erythema) Macrophage->Inflammation Release of Pro-inflammatory Cytokines & Chemokines

Caption: Signaling pathway of the delayed-type hypersensitivity (DTH) response to this compound.

Experimental Workflow for the this compound Skin Test (BST)

BST_Workflow start Start: Animal Selection prep Prepare Injection Site (Clip hair - Cattle) start->prep measure1 Measure Initial Skinfold Thickness (Cattle) prep->measure1 inject Intradermal Injection of 0.1 mL this compound measure1->inject wait Incubation Period (72h Cattle / 48h Sheep & Goats) inject->wait measure2 Remeasure Skinfold Thickness (Cattle) or Visual/Palpable Assessment (Sheep & Goats) wait->measure2 interpret Interpret Results (Compare measurements / Assess reaction) measure2->interpret result Diagnostic Outcome (Positive / Negative) interpret->result

Caption: Experimental workflow for the this compound Skin Test (BST).

Logical Relationship in this compound Production and Standardization

Brucellin_Production_Logic cluster_production Production cluster_qc Quality Control & Standardization strain Select Rough Brucella Strain culture Culture & Cell Harvest strain->culture extract Antigen Extraction culture->extract purify Purification & Filtration extract->purify sterility Sterility Testing purify->sterility lps_check S-LPS Absence Check purify->lps_check safety Safety Testing (in vivo) purify->safety potency Potency Testing (in vivo) purify->potency standardize Standardization against Reference potency->standardize final_product final_product standardize->final_product Final Standardized this compound

References

An In-depth Technical Guide to the Molecular Structure of Brucellin Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular architecture of brucellin, an antigenic preparation derived from Brucella species. Understanding the intricate structures of its constituent proteins and lipopolysaccharides is paramount for advancing diagnostic tools, developing effective subunit vaccines, and designing novel therapeutic interventions against brucellosis. This document outlines the key molecular components of this compound, their structural characteristics, the signaling pathways they modulate, and the experimental methodologies employed for their study.

Core Molecular Components of this compound: A Structural Overview

This compound is a complex mixture of proteins and other cellular components derived from Brucella species. Its efficacy in eliciting a cell-mediated immune response, the basis for the this compound skin test, is attributed to this diverse molecular composition. Proteomic analyses have identified a multitude of proteins within this compound preparations, with several key components being consistently recognized for their immunogenicity.[1]

Key this compound Proteins

The proteinaceous components of this compound are central to its diagnostic and immunogenic properties. The following tables summarize the quantitative data for some of the most well-characterized this compound-associated proteins.

Table 1: Physicochemical Properties of Key this compound-Associated Proteins

ProteinGene NameOrganismMolecular Weight (kDa)Amino Acid CountCellular Localization
Omp19omp19Brucella abortus~19177Outer Membrane
Omp25omp25Brucella suis~25213Outer Membrane
Cyclophilin A (CypA)cypABrucella abortusNot specifiedNot specifiedCytoplasm
Cyclophilin B (CypB)cypBBrucella abortusNot specifiedNot specifiedCytoplasm
Ribosomal Protein L7/L12rplLBrucella abortus~12-13.5Not specifiedRibosome/Cytosol

Table 2: Structural Characteristics of Key this compound-Associated Proteins

ProteinSecondary Structure CompositionKey Structural Features
Omp19α-helix: 12.43%, β-sheet: 18.64%, β-turn: 6.78%, Random coil: 62.15%[2]Lipoprotein with a potential bacterial lipoprotein processing sequence.[3]
Omp25α-helix: 23.94%, β-sheet: 23.47%, β-turn: 4.23%, Random coil: 48.36%[2]Highly conserved outer membrane protein.[4]
Cyclophilin A (CypA)Eight antiparallel beta sheets and two alpha-helices.[5]Shares features with Gram-negative cyclophilins.[5][6]
Cyclophilin B (CypB)Eight antiparallel beta sheets and two alpha-helices.[5]Possesses eukaryotic features, including a tryptophan residue (Trp134) involved in cyclosporin A inhibition and a cysteine residue (Cys128) for homodimer formation.[5][6][7]
Ribosomal Protein L7/L12Not specifiedA major immunogenic component of this compound.[8][9]
Brucella Lipopolysaccharide (LPS)

The lipopolysaccharide of Brucella is a critical virulence factor and a major antigen. Structurally, it is composed of three domains: Lipid A, a core oligosaccharide, and an O-specific polysaccharide (O-antigen).[10][11] The Brucella LPS exhibits unique structural features that distinguish it from the LPS of other Gram-negative bacteria.[10]

The O-antigen is a homopolymer of N-formylperosamine (4,6-dideoxy-4-formamido-D-mannopyranose).[11] Two main antigenic forms, A and M, are determined by the linkage of these sugar residues. The A antigen consists of α-1,2 linkages, while the M antigen contains a mix of α-1,2 and α-1,3 linkages.[10][12][13]

Host-Pathogen Interactions: Signaling Pathways Activated by this compound Components

The molecular components of Brucella interact with host cells to trigger specific signaling cascades, primarily through Toll-like receptors (TLRs), which are key players in the innate immune response.

TLR2 Signaling Pathway

Brucella lipoproteins, such as Omp16 and Omp19, are recognized by TLR2, which forms a heterodimer with either TLR1 or TLR6.[14] This recognition initiates a MyD88-dependent signaling cascade, leading to the activation of downstream kinases and transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines.[15] However, Brucella has evolved mechanisms to subvert this pathway, for instance, through the action of the Btp1 protein which interferes with TLR2 signaling.[15]

TLR2_Signaling Brucella_lipoprotein Brucella Lipoprotein (e.g., Omp19) TLR2_TLR1_6 TLR2/TLR1 or TLR6 Brucella_lipoprotein->TLR2_TLR1_6 MyD88 MyD88 TLR2_TLR1_6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Btp1 Btp1 (inhibits) Btp1->TLR2_TLR1_6

TLR2 Signaling Pathway Activation by Brucella Lipoproteins
TLR4 Signaling Pathway

Brucella LPS is recognized by TLR4, a process that can be aided by CD14.[16] TLR4 activation can proceed through two distinct pathways: a MyD88-dependent pathway and a TRIF-dependent (MyD88-independent) pathway. Both pathways converge on the activation of transcription factors that drive the expression of inflammatory genes.[17][18] The MyD88-dependent arm leads to a rapid pro-inflammatory response, while the TRIF-dependent arm is associated with a delayed interferon response.[17] Brucella can modulate TLR4 signaling, for example, through the TIR domain-containing protein TcpB, which mimics the TLR adaptor TIRAP.[15]

TLR4_Signaling Brucella_LPS Brucella LPS TLR4_CD14 TLR4/CD14 Brucella_LPS->TLR4_CD14 MyD88_dependent MyD88-dependent Pathway TLR4_CD14->MyD88_dependent TRIF_dependent TRIF-dependent Pathway TLR4_CD14->TRIF_dependent MyD88 MyD88/TIRAP MyD88_dependent->MyD88 TRIF TRIF/TRAM TRIF_dependent->TRIF NF_kB_MyD88 NF-κB Activation MyD88->NF_kB_MyD88 IRF3 IRF3 Activation TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_MyD88->Pro_inflammatory_Cytokines Type_I_IFNs Type I Interferons IRF3->Type_I_IFNs TcpB TcpB (inhibits) TcpB->MyD88

TLR4 Signaling Pathways Activated by Brucella LPS
TLR9 Signaling Pathway

Intracellular Brucella can release its DNA, which contains unmethylated CpG motifs. These motifs are recognized by TLR9 located in the endosomal compartment.[15] TLR9 activation signals through MyD88, leading to the activation of the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines such as IL-12 and TNF-α.[15][19] This pathway is crucial for the early control of Brucella infection.[20]

TLR9_Signaling cluster_endosome Endosomal Compartment Brucella_CpG_DNA Brucella CpG DNA TLR9 TLR9 Brucella_CpG_DNA->TLR9 Endosome Endosome MyD88_TLR9 MyD88 TLR9->MyD88_TLR9 TRAF6_TLR9 TRAF6 MyD88_TLR9->TRAF6_TLR9 MAPK_NFkB_Activation MAPK & NF-κB Activation TRAF6_TLR9->MAPK_NFkB_Activation Cytokine_Production IL-12, TNF-α Production MAPK_NFkB_Activation->Cytokine_Production

TLR9 Signaling Pathway Triggered by Brucella CpG DNA
Nrf2/HO-1 Antioxidant Signaling Pathway

Brucella infection induces oxidative stress in host cells, which in turn activates the Nrf2/HO-1 signaling pathway.[5][12] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Keap1. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). HO-1 has anti-inflammatory properties and can aid Brucella in evading the host's immune defenses.[5][12]

Nrf2_HO1_Signaling cluster_nucleus Nuclear Translocation Brucella_infection Brucella Infection Oxidative_Stress Oxidative Stress (ROS) Brucella_infection->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 dissociates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE binds Nucleus Nucleus HO1_gene HO-1 Gene ARE->HO1_gene activates HO1_protein HO-1 Protein HO1_gene->HO1_protein transcribes & translates Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory

Nrf2/HO-1 Pathway Activation during Brucella Infection

Experimental Protocols for the Study of this compound Components

The characterization of this compound's molecular components relies on a variety of biochemical and proteomic techniques. Below are detailed methodologies for key experiments.

Expression and Purification of Recombinant Brucella Ribosomal Protein L7/L12

This protocol describes the expression of the Brucella abortus L7/L12 ribosomal protein in E. coli and its subsequent purification.

  • Gene Amplification and Cloning : The rplL gene encoding the L7/L12 protein is amplified from Brucella abortus genomic DNA using polymerase chain reaction (PCR). The amplified gene is then cloned into a prokaryotic expression vector, such as pPROExHTb or pET28a, often with a tag (e.g., 6x-His tag) to facilitate purification.[1][17]

  • Transformation and Expression : The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.[1]

  • Cell Lysis and Protein Extraction : After induction, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, typically by sonication.

  • Purification : The recombinant L7/L12 protein is purified from the soluble fraction of the cell lysate using affinity chromatography. If a His-tag is used, a nickel-nitrilotriacetic acid (Ni-NTA) resin is employed.[1][17] The protein is eluted from the column using a buffer containing a high concentration of imidazole.

  • Analysis : The purity of the recombinant protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The identity of the protein is confirmed by Western blotting using specific antibodies against the L7/L12 protein or the affinity tag.[1]

L7L12_Purification_Workflow Start Start PCR PCR Amplification of rplL gene Start->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction IPTG Induction of Protein Expression Transformation->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Analysis SDS-PAGE and Western Blot Analysis Purification->Analysis End End Analysis->End

Workflow for Recombinant Brucella L7/L12 Protein Purification
Proteomic Analysis of this compound by 2D Gel Electrophoresis and Mass Spectrometry

This protocol provides a general workflow for the proteomic characterization of Brucella proteins.

  • Protein Extraction : Brucella cells are cultured and harvested. Whole-cell protein extracts are prepared by lysing the cells, often through sonication or by using chemical lysis agents.

  • Two-Dimensional Gel Electrophoresis (2-DE) : The complex protein mixture is separated by 2-DE.

    • First Dimension (Isoelectric Focusing - IEF) : Proteins are separated based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.[16]

    • Second Dimension (SDS-PAGE) : The IPG strip is then placed on top of an SDS-polyacrylamide gel, and the proteins are separated based on their molecular weight.[16]

  • Protein Visualization : The separated proteins on the 2D gel are visualized using staining methods such as Coomassie Blue or silver staining.

  • Protein Identification : Protein spots of interest are excised from the gel. The proteins are in-gel digested with trypsin to generate peptides.

  • Mass Spectrometry (MS) : The resulting peptides are analyzed by mass spectrometry, typically using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][14] The mass-to-charge ratios of the peptides are measured.

  • Database Searching : The peptide mass fingerprint or the tandem mass spectra are used to search protein databases to identify the proteins.

This comprehensive guide provides a foundational understanding of the molecular landscape of this compound. Further research into these components will undoubtedly pave the way for improved diagnostics, next-generation vaccines, and targeted therapies for brucellosis.

References

Methodological & Application

Application Notes and Protocols: Brucellin Skin Test (BST)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for the Brucellin Skin Test (BST), a crucial diagnostic tool for detecting cell-mediated immunity against Brucella infection. The document outlines the underlying immunological principles, experimental protocols for various species, data interpretation, and performance characteristics.

Introduction and Principle

The this compound Skin Test (BST) is an in vivo assay used to assess the cell-mediated immune response to Brucella antigens.[1] The test relies on a delayed-type hypersensitivity (DTH), or Type IV, reaction.[1][2] It utilizes a purified and standardized protein allergen, known as this compound, which is largely devoid of the lipopolysaccharide (LPS) that can cause non-specific reactions or interfere with serological tests.[1] When injected intradermally into a previously sensitized animal, this compound elicits a localized inflammatory reaction, which is assessed after 48 to 72 hours.[1] This test is highly specific and is particularly valuable for confirming brucellosis at the herd level and for discriminating between true infections and false-positive serological results.[3][4][5]

Mechanism of Action: Delayed-Type Hypersensitivity Pathway

The BST reaction occurs in two distinct phases:

  • Sensitization Phase: Upon initial exposure to Brucella, antigen-presenting cells (APCs) such as macrophages and dendritic cells process the bacterial proteins. These APCs present peptide fragments to naive T-helper (Th) cells, leading to their differentiation into memory Th1 cells. This process establishes a population of antigen-specific memory T-cells.

  • Elicitation Phase: The intradermal injection of this compound serves as a secondary antigen challenge. Local APCs present the this compound proteins to the circulating memory Th1 cells. These activated Th1 cells release a cascade of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and chemokines. This signaling recruits and activates macrophages and other immune cells at the injection site, resulting in the characteristic localized inflammation, edema, and induration that defines a positive test, typically peaking at 48-72 hours.

DTH_Pathway Figure 1: Delayed-Type Hypersensitivity (DTH) Pathway in BST cluster_0 Sensitization Phase (Initial Infection) cluster_1 Elicitation Phase (Skin Test) Brucella Brucella Antigen APC1 Antigen Presenting Cell (APC) Brucella->APC1 Phagocytosis Th0 Naive T-helper Cell APC1->Th0 Antigen Presentation MemTh1 Memory Th1 Cell Th0->MemTh1 Differentiation & Proliferation ActivatedTh1 Activated Memory Th1 Cell MemTh1->ActivatedTh1 Activation This compound This compound Injection APC2 APC This compound->APC2 APC2->ActivatedTh1 Antigen Presentation Cytokines Cytokine Release (IFN-γ, TNF-α) ActivatedTh1->Cytokines Macrophages Macrophage Recruitment Cytokines->Macrophages Inflammation Inflammation (Edema, Induration) Macrophages->Inflammation

Caption: DTH pathway showing sensitization and elicitation phases.

Experimental Workflow

The general procedure for performing the this compound Skin Test involves careful preparation, precise injection, and standardized interpretation. The workflow ensures consistency and minimizes variability.

BST_Workflow Figure 2: General Workflow for this compound Skin Test arrow arrow start Start: Select Animal prep Site Preparation (Clip/Shave Hair) start->prep measure0 Baseline Measurement (Skin Fold Thickness) prep->measure0 inject Intradermal Injection (0.1 mL this compound) measure0->inject wait Incubation Period (48-72 hours) inject->wait measureF Final Measurement & Clinical Observation wait->measureF interpret Data Interpretation (Calculate Increase) measureF->interpret result Final Result interpret->result positive Positive result->positive Reaction Meets Criteria negative Negative result->negative No Significant Reaction

Caption: Standard operating procedure workflow for the BST.

Detailed Experimental Protocols

4.1 Materials and Reagents

  • This compound antigen (purified protein derivative, certified free of smooth LPS).

  • Injection device (e.g., multi-dose gun, tuberculin syringe) suitable for 0.1 mL intradermal injections.[1][6]

  • Needles (e.g., 22G-25G, 4 mm length).[2][6]

  • Cutimeter or spring-loaded calipers for measuring skin fold thickness (for cattle).[1][2]

  • Hair clippers or scissors.

  • Neutral soap and absorbent paper (for pigs).[6]

  • Personal Protective Equipment (PPE).

4.2 Protocol 1: Bovine (Cattle)

  • Animal Restraint and Site Selection : Properly restrain the animal. Select an injection site on the flat part of the neck, at the junction of the posterior and middle thirds.[1]

  • Site Preparation : Clip or mow the hair from an area of approximately 10 cm².[1][2] Visually inspect and palpate the skin to ensure it is free of lesions.[1]

  • Baseline Measurement : Using a cutimeter, measure the initial thickness of a fold of skin at the prepared site and record the value.[1]

  • Injection : Intradermally inject exactly 0.1 mL of this compound.[1] A successful injection will create a small, distinct papule at the site.[1] Ensure no liquid escapes.

  • Reading : The reading must take place 72 hours after the injection.[1][7]

  • Interpretation :

    • Measure the skin fold thickness at the injection site again using the same cutimeter.[1]

    • Observe and palpate the site for clinical signs such as diffuse or extensive edema, exudation, necrosis, pain, or inflammation of local lymphatic ducts.[1]

4.3 Protocol 2: Ovine and Caprine (Small Ruminants)

  • Animal Restraint and Site Selection : Properly restrain the animal. The injection site is the lower eyelid.[1]

  • Site Preparation : Identify the injection site and verify the absence of any lesions or abnormalities.[1]

  • Injection : Intradermally inject 0.1 mL of this compound into the lower eyelid.

  • Reading : The reading must take place 48 hours after the injection.[1]

  • Interpretation : A positive reaction is determined by visual inspection. It is characterized by significant edema of the injected eyelid when compared to the contralateral (non-injected) eyelid.[1]

4.4 Protocol 3: Porcine (Pigs)

  • Animal Restraint and Site Selection : Properly restrain the animal. Select a non-pigmented area of skin, preferably in the perianal region near the tail.[6]

  • Site Preparation : Clean the selected area with neutral soap and dry it with absorbent paper.[6] To aid in relocation, a circle may be drawn around the injection site with a permanent marker.[6]

  • Injection : Intradermally inject 0.1 mL of this compound (e.g., this compound Aquilon). A small papule should be observed post-inoculation.[6]

  • Reading : The reading must take place 48 hours after the injection.[6]

  • Interpretation : The reading is based on observation and palpation of the injection site.[6] A positive reaction is defined as any inflammatory response, including skin discoloration (red to black), a papule (swelling >0.5-1 cm), a nodule (swelling >1 cm), or hemorrhage.[6] A small point from the needle puncture is not considered a positive reaction.[6]

Data Interpretation and Performance

The interpretation of the BST varies by species. The following tables summarize the criteria for a positive result and the diagnostic performance reported in various studies.

Table 1: Interpretation Criteria for this compound Skin Test by Species

SpeciesReading TimeMethodPositive Result Criteria
Bovine (Cattle) 72 hours[1]Measurement & ObservationAn increase in skin fold thickness of ≥2.0 mm OR clinical signs (edema, necrosis, pain).[1] Note: Other studies have used cut-offs of ≥1.1 mm or ≥1.5 mm.[2][7]
Ovine/Caprine 48 hours[1]Visual InspectionSignificant edema of the injected eyelid compared to the non-injected eyelid.[1]
Porcine (Pigs) 48 hours[6]Observation & PalpationAny inflammatory reaction (discoloration, papule >0.5 cm, nodule >1 cm) or hemorrhage.[6]

Table 2: Summary of this compound Skin Test Performance Data (Bovine)

Study ReferenceCut-off ValueSensitivity95% Confidence Interval (CI)Specificity95% Confidence Interval (CI)
Munyeme et al., 2017[2]1.5 mm42.9%30.5% – 56.0%99.2%98.1% – 99.7%
Pouillot et al., 1999[7]1.1 mm93% (1 mo. post-infection)76% – 100%99.83%99.40% – 99.98%
Pouillot et al., 1999[7]1.1 mm78% (6 mo. post-infection)58% – 91%99.83%99.40% – 99.98%
Ippoliti et al. (RB51 Vaccinated)[8]Not specified60%30.8% – 83.3%100%60.7% – 100%

Important Considerations and Limitations

  • Interference : The BST should not be performed concurrently with a tuberculin skin test to avoid potential interference.[1]

  • Anergy : To prevent a state of induced anergy (a temporary unresponsiveness of the immune system), a minimum period of 6 weeks should be maintained between consecutive allergic skin tests.[1]

  • Vaccination Status : Animals vaccinated with B. abortus S19 or B. melitensis Rev. 1 can show positive BST results for extended periods, potentially for years.[5][7] The test does not differentiate between vaccination and natural infection in these cases.

  • Contraindications : During the testing period (from injection to reading), the administration of any vaccines or therapeutic products should be avoided.[1]

  • Operator Skill : The accuracy of the test, particularly in cattle, is highly dependent on the precise intradermal injection technique and consistent measurement of skin fold thickness.[1]

References

Application Notes and Protocols: Intradermal Brucellin Test in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scope and Principle

These application notes provide a detailed protocol for the intradermal injection of brucellin in cattle, a critical procedure for the diagnosis of bovine brucellosis. The this compound Skin Test (BST) is an in-vivo diagnostic method that evaluates the cell-mediated immune (CMI) response to Brucella antigens.[1][2] The test is based on a delayed-type hypersensitivity (DTH), or Type IV, reaction.[1][3]

When a purified, protein-based allergen (this compound), which is free of the smooth lipopolysaccharide (S-LPS) that can cause false-positive serological reactions, is injected intradermally into a previously sensitized animal, a localized inflammatory response is initiated.[1][4] This response, mediated by T-lymphocytes and macrophages, results in a measurable skin swelling (induration) at the injection site, which is assessed after a specific period.[3][5] The BST is highly specific and is particularly useful for confirming infections in serologically positive animals, especially in unvaccinated herds.[2][6]

Experimental Protocol: this compound Skin Test (BST) in Cattle

This protocol outlines the standardized procedure for performing the intradermal this compound test. Adherence to this methodology is crucial for accurate and reproducible results.

2.1 Materials and Equipment

  • Standardized this compound allergen preparation (must be certified against international standards).[1]

  • Sterile single-dose syringes (1 ml) and short-bevel needles (e.g., 25-26 gauge).

  • Alternatively, a multi-dose injection device (similar to those for tuberculination).[1]

  • Skin caliper or cutimeter for measuring skinfold thickness.[1]

  • Electric clippers or scissors.

  • Appropriate animal restraint facilities.

  • Disinfectant and personal protective equipment (PPE).

2.2 Step-by-Step Procedure

Step 1: Animal Restraint and Site Preparation

  • Securely restrain the animal to minimize movement and ensure safety.

  • Select the injection site. The preferred location is the flat side of the neck, at the junction of the middle and posterior thirds.[1] Alternative sites include the flank or the caudal fold.

  • Visually inspect and palpate the selected area to ensure it is free from any pre-existing lesions, nodules, or scar tissue.[1]

  • Clip the hair from an area of approximately 10 cm² to clearly identify the injection site.[1] Mark the site if necessary.

Step 2: Initial Skinfold Thickness Measurement (T₀)

  • Using a cutimeter, pick up a fold of skin at the prepared injection site.

  • Measure and record the initial skinfold thickness in millimeters. This is the baseline measurement (T₀).[1]

Step 3: Intradermal Injection

  • Aseptically draw 0.1 ml of the this compound allergen into a sterile syringe.[1][7]

  • Insert the needle shallowly into the dermal layer of the skin at the measured site. The injection must be strictly intradermal.[1]

  • Inject the 0.1 ml dose. A small, distinct papule or bleb should form at the injection site, confirming correct administration.[1]

  • Ensure no leakage of the this compound occurs from the injection site. If leakage occurs, the test is invalid for that animal.[1]

Step 4: Reading and Interpretation (T₇₂)

  • The reading must be performed 72 hours post-injection by the same individual who administered the injection to ensure consistency.[1][4][7]

  • Restrain the animal as before.

  • Visually inspect and palpate the injection site for clinical signs of a DTH reaction, such as diffuse edema, exudation, necrosis, or pain.[1]

  • Using the cutimeter, measure the skinfold thickness at the exact same location as the initial measurement. Record this value as T₇₂.

  • Calculate the increase in skinfold thickness: ΔT = T₇₂ - T₀ .

Data Presentation and Interpretation

The interpretation of the BST is based on both clinical observations and the quantitative increase in skinfold thickness.[1] A positive result indicates a specific cell-mediated immune response to Brucella antigens.

3.1 Quantitative Interpretation Criteria

The primary criterion for a positive result is the measured increase in skinfold thickness. While a cutoff of ≥2.0 mm is widely accepted, different jurisdictions or studies may use slightly different thresholds.

ParameterSpecificationReference
Injection Volume 0.1 ml[1]
Injection Route Strictly Intradermal[1]
Reading Time 72 hours post-injection[1][4][6]
Positive Reaction Increase in skinfold thickness ≥ 2.0 mm[1][4][8]
Suspicious/Equivocal Increase of 1.1 mm to < 2.0 mm[6][9]
Negative Reaction Increase of < 1.1 mm[6][9]

3.2 Qualitative Interpretation The presence of significant clinical signs at the injection site, such as extensive and diffuse edema, exudation, necrosis, or palpable pain, should be considered indicative of a positive reaction, even if the skinfold increase is slightly below the cutoff.[1]

Visualized Workflows and Pathways

4.1 Experimental Workflow for the this compound Skin Test

G cluster_prep Phase 1: Preparation & Injection cluster_read Phase 2: Reading & Interpretation A Animal Restraint B Site Preparation (Clip & Clean Neck) A->B C Measure Initial Skin Thickness (T₀) with Cutimeter B->C D Inject 0.1 ml this compound Intradermally C->D E Wait 72 Hours D->E Incubation Period F Restrain Animal G Visual & Palpation Assessment (Edema, Necrosis) F->G H Measure Final Skin Thickness (T₇₂) with Cutimeter G->H I Calculate ΔT = T₇₂ - T₀ Interpret Result H->I E->F

Caption: Experimental workflow for the bovine this compound skin test.

4.2 Immunological Pathway of the Delayed-Type Hypersensitivity (DTH) Reaction

G cluster_injection Elicitation Phase (at Injection Site) cluster_activation T-Cell Activation cluster_response Inflammatory Response A This compound Allergen (Intradermal Injection) B Antigen Presenting Cell (APC) (e.g., Macrophage, Dendritic Cell) A->B Uptake & Processing C APC presents Brucella antigen on MHC Class II B->C D Sensitized Memory CD4+ Th1 Cell C->D Recognition E Th1 Cell Proliferation & Cytokine Release D->E Activation F Cytokines (IFN-γ, IL-2, TNF-α) E->F G Macrophage Activation & Recruitment of Inflammatory Cells F->G H Localized Inflammation: Edema & Induration G->H Results in (24-72h)

Caption: Signaling pathway of the Type IV DTH reaction to this compound.

Application Notes for Researchers

  • Specificity and Sensitivity: The BST demonstrates very high specificity (often >99%), making it an excellent confirmatory test to rule out false-positive serological results, such as those caused by cross-reacting antibodies from Yersinia enterocolitica O:9.[6][8][9] However, its sensitivity can be variable (ranging from 70-95%) and may be lower in chronically infected or anergic animals.[4][6][8]

  • Vaccination Status: The test is most reliable in unvaccinated cattle.[4] Vaccination with B. abortus strain 19 or RB51 can induce a cell-mediated immune response, leading to positive BST results that may persist for years, complicating interpretation.[6]

  • Limitations: The BST is not recommended as a sole screening tool for certifying individual animals or for international trade due to its imperfect sensitivity.[7] It is best utilized at the herd level, in conjunction with serological tests, to clarify the infection status.[7]

  • Anergy: To avoid potential desensitization or anergy, a period of at least 6 weeks should be maintained between consecutive allergic skin tests (e.g., tuberculin and this compound tests) on the same animal.[1]

References

Application Notes and Protocols for Brucellin-Induced T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucellosis is a significant zoonotic disease caused by bacteria of the genus Brucella. The host's defense against this intracellular pathogen is critically dependent on a robust cell-mediated immune response, primarily orchestrated by T-lymphocytes. "Brucellin" is a purified protein extract derived from Brucella species, utilized as an antigen to elicit a T-cell-mediated delayed-type hypersensitivity reaction in vivo for diagnostic purposes.[1][2][3] This application note provides a detailed protocol for an in vitro T-cell proliferation assay using this compound to assess the cell-mediated immune response to Brucella antigens. This assay is a valuable tool for vaccine efficacy studies, diagnostic development, and immunological research in the context of brucellosis.

The assay quantifies the proliferation of T-cells from peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound. A positive proliferative response indicates the presence of memory T-cells specific to Brucella antigens, signifying a prior exposure or vaccination.

Principle of the Assay

The this compound-induced T-cell proliferation assay is a form of lymphocyte transformation test.[4][5] T-lymphocytes from an individual previously sensitized to Brucella antigens will recognize the proteins within the this compound extract when presented by antigen-presenting cells (APCs) in the PBMC population. This recognition, mediated by the T-cell receptor (TCR) engaging with the antigen-MHC class II complex on the APC, triggers T-cell activation, leading to clonal expansion (proliferation) and the production of cytokines such as Interferon-gamma (IFN-γ).[6] The degree of proliferation can be quantified using various methods, including the incorporation of labeled nucleotides (e.g., ³H-thymidine), dye dilution assays (e.g., CFSE), or colorimetric assays (e.g., MTT).

Experimental Workflow

The overall workflow for the this compound-induced T-cell proliferation assay is depicted below.

G cluster_0 Sample Preparation cluster_1 Cell Culture & Stimulation cluster_2 Proliferation Measurement cluster_3 Data Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll-Paque Gradient) Blood_Collection->PBMC_Isolation Cell_Counting Cell Counting & Viability PBMC_Isolation->Cell_Counting Cell_Seeding Seed PBMCs into 96-well plate Cell_Counting->Cell_Seeding Stimulation Add this compound Antigen (and Controls) Cell_Seeding->Stimulation Incubation Incubate for 5-7 days Stimulation->Incubation Pulse_Labeling Pulse with Proliferation Marker (e.g., ³H-Thymidine or MTT) Incubation->Pulse_Labeling Harvesting Harvest Cells Pulse_Labeling->Harvesting Measurement Measure Proliferation (Scintillation Counter or Plate Reader) Harvesting->Measurement Calculate_SI Calculate Stimulation Index (SI) Measurement->Calculate_SI Interpretation Interpret Results Calculate_SI->Interpretation

Caption: Experimental workflow for the this compound-induced T-cell proliferation assay.

Signaling Pathway

The activation of T-cells by this compound involves a complex signaling cascade initiated by the interaction of the T-cell receptor with the antigen-MHC complex on an antigen-presenting cell.

G cluster_0 Antigen Presentation cluster_1 Intracellular Signaling Cascade cluster_2 T-Cell Response APC APC MHC_II MHC class II APC->MHC_II Processing This compound This compound Antigen This compound->APC TCR TCR MHC_II->TCR Antigen Recognition PLC PLCγ activation TCR->PLC CD4 CD4 CD4->MHC_II CD28 CD28 CD80_86 CD80/86 CD80_86->CD28 Co-stimulation T_Cell CD4+ T-Cell IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB activation Ca_PKC->NFAT_AP1_NFkB IL2_IFNg IL-2 & IFN-γ Gene Transcription NFAT_AP1_NFkB->IL2_IFNg Cytokine_Secretion Cytokine Secretion IL2_IFNg->Cytokine_Secretion Proliferation T-Cell Proliferation Cytokine_Secretion->Proliferation Autocrine/Paracrine signaling

Caption: Simplified signaling pathway of this compound-induced T-cell activation.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for specific experimental conditions.

Materials and Reagents
Reagent/MaterialSupplier/Catalog No.Storage
Ficoll-Paque PLUSGE Healthcare / 17-1440-02Room Temperature
RPMI 1640 MediumGibco / 118750934°C
Fetal Bovine Serum (FBS)Gibco / 26140079-20°C
Penicillin-StreptomycinGibco / 15140122-20°C
L-GlutamineGibco / 25030081-20°C
This compound Antigen(e.g., Brucellergene OCB)4°C
Phytohemagglutinin (PHA)Sigma-Aldrich / L16684°C
³H-ThymidinePerkinElmer / NET027001MC4°C
96-well flat-bottom culture platesCorning / 3596Room Temperature
Heparinized blood collection tubesBD Vacutainer / 367874Room Temperature
Protocol Steps

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Collect whole blood in heparinized tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and platelets, being careful not to disturb the mononuclear cell layer at the interface.

  • Carefully collect the mononuclear cell layer and transfer to a new 50 mL conical tube.

  • Wash the cells by adding 30-40 mL of PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

2. T-Cell Proliferation Assay

  • Adjust the PBMC suspension to a final concentration of 2 x 10⁶ cells/mL in complete RPMI medium.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

  • Prepare the following conditions in triplicate:

    • Negative Control: Add 100 µL of complete RPMI medium.

    • Positive Control: Add 100 µL of PHA at a final concentration of 5 µg/mL.

    • Test Condition: Add 100 µL of this compound antigen. The optimal concentration should be determined by titration, but a starting range of 1-10 µg/mL is recommended.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 to 7 days.

  • 18-24 hours before harvesting, add 1 µCi of ³H-thymidine in 20 µL of complete RPMI medium to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

Data Presentation and Analysis

The proliferation is typically expressed as the Stimulation Index (SI), calculated as follows:

SI = (Mean CPM of Stimulated Wells) / (Mean CPM of Unstimulated Wells)

ConditionReplicate 1 (CPM)Replicate 2 (CPM)Replicate 3 (CPM)Mean CPMStd. DeviationStimulation Index (SI)
Unstimulated Control250310280280301.0
PHA (5 µg/mL)45,00052,00048,50048,5003,500173.2
This compound (5 µg/mL)8,5009,2008,8008,83335131.5

An SI value greater than or equal to 3 is generally considered a positive result, indicating a specific T-cell proliferative response. However, the cutoff for positivity should be established for each laboratory and study.

Alternative Proliferation Readouts

While ³H-thymidine incorporation is a classic method, alternative non-radioactive methods are available:

  • CFSE Dye Dilution: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the dye is equally distributed between daughter cells, and the dilution of the fluorescent signal can be measured by flow cytometry. This method allows for the analysis of specific T-cell subsets.

  • MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells. Proliferating cells exhibit higher metabolic activity, which can be quantified by measuring the absorbance of the colored formazan product.

Troubleshooting and Considerations

  • High Background in Unstimulated Wells: This may be due to cell death, contamination, or non-specific activation. Ensure proper sterile technique and gentle cell handling.

  • Low Response to Positive Control (PHA): This could indicate poor cell viability, improper culture conditions, or an issue with the PHA reagent.

  • Variability between Replicates: Ensure accurate and consistent pipetting of cells and reagents.

  • Optimization of this compound Concentration: The optimal concentration of this compound for T-cell stimulation may vary depending on the source and purity of the antigen. A dose-response experiment is recommended to determine the optimal concentration.

  • Donor Variability: The magnitude of the T-cell response can vary significantly between individuals depending on their immune status and history of exposure to Brucella.

By following this detailed protocol, researchers can effectively utilize the this compound-induced T-cell proliferation assay to gain valuable insights into the cell-mediated immune response to Brucella.

References

Application Notes and Protocols for Developing a Brucellin-Based ELISA for Brucellosis Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucellosis is a significant zoonotic disease causing substantial economic losses in livestock and serious public health concerns. Accurate and rapid diagnosis is crucial for the control and eradication of this disease. Serological tests, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their high sensitivity and suitability for large-scale screening. Traditional ELISAs for brucellosis often utilize lipopolysaccharide (LPS) antigens, which can lead to cross-reactivity with other gram-negative bacteria, resulting in false-positive results.

Brucellin, a purified protein extract from Brucella species, is known for its high specificity as it is largely devoid of the cross-reactive LPS components. Primarily used in the this compound Skin Test (BST) to elicit a cell-mediated immune response, its protein composition makes it a promising candidate antigen for developing a highly specific ELISA for detecting humoral responses. A recent proteomic analysis of this compound has identified several key immunodominant proteins, including ribosomal L7/L12 and outer membrane protein BP26/OMP28, which are recognized by the host immune system during infection.

This application note provides a detailed protocol for developing an indirect ELISA using a purified this compound preparation or its key recombinant protein components for the serodiagnosis of brucellosis. The use of such protein-based antigens is expected to enhance the specificity of the assay, providing a valuable tool for both research and diagnostic applications.

Data Presentation

Table 1: Performance Characteristics of Protein-Based ELISAs for Brucellosis Diagnosis

AntigenELISA TypeSensitivity (%)Specificity (%)Reference
Recombinant OMP16Indirect100100[1][2]
Recombinant OMP19Indirect10094[3]
Recombinant OMP28Indirect87.8096.20[1]
Recombinant BP26Competitive100100[4]
Combined rOMPs (OMP25, OMP28, OMP31)Indirect100100[1]

Table 2: Comparison of this compound-Based ELISA with Other Serological Tests

TestAntigen TypePrincipleKey AdvantageKey Disadvantage
This compound-based ELISA Purified ProteinsAntibody DetectionHigh specificity, reduced cross-reactivityPotential for lower sensitivity compared to LPS-based assays
LPS-based ELISA LipopolysaccharideAntibody DetectionHigh sensitivityPotential for false positives due to cross-reactivity
Rose Bengal Plate Test (RBPT) Whole Cell (LPS)AgglutinationRapid, simpleSubjective interpretation, lower specificity
Complement Fixation Test (CFT) Whole Cell (LPS)Complement FixationHigh specificityComplex, laborious
This compound Skin Test (BST) Purified ProteinsCell-mediated ImmunityVery high specificityDoes not detect humoral response, requires 48-72h to read

Experimental Protocols

Preparation and Standardization of this compound Antigen

The quality of the antigen is critical for the performance of the ELISA.

a) Preparation from Brucella Culture:

  • Culture a suitable rough strain of Brucella, such as B. melitensis B115 or B. abortus 45/20, under appropriate biosafety conditions (BSL-3).

  • Harvest the bacterial cells by centrifugation.

  • Inactivate the bacteria using a validated method (e.g., heat or chemical inactivation).

  • Perform a protein extraction procedure to isolate the protein fraction, minimizing LPS contamination. This can involve techniques like saline extraction, sonication, and differential centrifugation.

  • Purify the protein extract using methods such as ammonium sulfate precipitation followed by chromatography (e.g., size exclusion, ion exchange).

  • The final product should be a purified protein solution, referred to as this compound.

b) Standardization:

  • Determine the total protein concentration of the this compound preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Verify the purity and composition of the this compound by SDS-PAGE and Western blotting using known positive and negative control sera. The protein profile should be consistent between batches.

  • Confirm the absence or minimal presence of LPS using a Limulus Amebocyte Lysate (LAL) assay.

Indirect ELISA Protocol

This protocol is for the detection of anti-Brucella IgG antibodies in serum samples.

a) Materials and Reagents:

  • 96-well high-binding ELISA plates

  • This compound antigen or recombinant Brucella proteins (e.g., rBP26, rOMP16)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 5% non-fat dry milk or 1% BSA)

  • Sample Diluent (Blocking Buffer)

  • Positive and negative control sera

  • HRP-conjugated secondary antibody (e.g., anti-bovine IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (2 M H₂SO₄)

  • Microplate reader

b) Procedure:

  • Antigen Coating:

    • Dilute the this compound antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[5]

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for 1-2 hours at 37°C.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate three times with Wash Buffer.

  • Sample Incubation:

    • Dilute the test sera and control sera in Sample Diluent. An initial dilution of 1:100 is recommended, but this should be optimized.

    • Add 100 µL of the diluted sera to the appropriate wells.

    • Seal the plate and incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the sera.

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions (a starting dilution of 1:5,000 to 1:10,000 is common).

    • Add 100 µL of the diluted conjugate to each well.

    • Seal the plate and incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the conjugate.

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading the Results:

    • Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Validation of the Assay:

    • The mean OD of the negative controls should be below a predetermined threshold (e.g., < 0.2).

    • The mean OD of the positive controls should be above a predetermined threshold (e.g., > 1.0).

  • Calculation of Results:

    • The results can be expressed as a sample-to-positive (S/P) ratio: S/P = (OD of sample - OD of negative control) / (OD of positive control - OD of negative control)

    • Alternatively, a cut-off value can be determined based on the mean OD of a panel of known negative samples plus 2 or 3 standard deviations.

  • Interpretation:

    • Samples with an S/P ratio or OD value above the cut-off are considered positive for anti-Brucella antibodies.

    • Samples below the cut-off are considered negative.

    • Samples near the cut-off may be considered equivocal and should be re-tested.

Visualizations

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_conjugate Conjugate Incubation cluster_detection Detection A Dilute this compound Antigen in Coating Buffer B Add 100 µL to each well of a 96-well plate A->B C Incubate overnight at 4°C B->C D Wash plate 3x with Wash Buffer E Add 200 µL of Blocking Buffer to each well D->E F Incubate for 1-2 hours at 37°C E->F G Wash plate 3x with Wash Buffer H Add 100 µL of diluted serum samples and controls G->H I Incubate for 1 hour at 37°C H->I J Wash plate 5x with Wash Buffer K Add 100 µL of diluted HRP-conjugated secondary antibody J->K L Incubate for 1 hour at 37°C K->L M Wash plate 5x with Wash Buffer N Add 100 µL of TMB Substrate M->N O Incubate for 10-15 min in the dark N->O P Add 50 µL of Stop Solution O->P Q Read absorbance at 450 nm P->Q

Caption: Workflow for the this compound-based indirect ELISA.

Indirect_ELISA_Principle cluster_step1 1. Antigen Coating cluster_step2 2. Sample Addition cluster_step3 3. Conjugate Addition cluster_step4 4. Substrate Addition & Color Development well1 Well antigen1 This compound Antigen well2 Well antigen2 This compound Antigen antibody Primary Antibody (IgG from sample) antigen2->antibody well3 Well antigen3 This compound Antigen antibody3 Primary Antibody conjugate Enzyme-conjugated Secondary Antibody antibody3->conjugate well4 Well antigen4 This compound Antigen antibody4 Primary Antibody conjugate4 Enzyme-conjugated Secondary Antibody substrate Substrate -> Colored Product conjugate4->substrate cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3 cluster_step4 cluster_step4

Caption: Principle of the indirect ELISA for Brucellosis diagnosis.

References

Application Notes and Protocols for Brucellin-based Gamma-Interferon Release Assay (IGRA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucellosis is a significant zoonotic disease causing substantial economic losses in livestock and posing a serious public health threat. Diagnosis of brucellosis has traditionally relied on serological assays and bacteriological culture. However, these methods can have limitations in terms of sensitivity, specificity, and turnaround time. The cell-mediated immune response, particularly the production of interferon-gamma (IFN-γ), is crucial for controlling Brucella infection.[1][2] The Interferon-Gamma Release Assay (IGRA) is a laboratory test that measures the release of IFN-γ from sensitized T-lymphocytes in response to specific antigens.[3][4] This document provides detailed application notes and protocols for the use of Brucellin, a purified protein derivative from Brucella, as a specific antigen in an IGRA for the diagnosis of brucellosis.

The this compound-based IGRA offers a valuable tool for detecting Brucella-specific cell-mediated immunity, which can be an early indicator of infection.[3] This assay can be particularly useful in conjunction with other diagnostic methods to improve the accuracy of brucellosis diagnosis and to monitor immune responses in vaccinated or infected animals.

Principle of the Assay

The this compound IGRA is an in vitro diagnostic test that quantifies the amount of IFN-γ released from an individual's T-cells following stimulation with this compound. The assay involves the following key steps:

  • Sample Collection: Whole blood is collected from the subject.

  • Cellular Stimulation: The whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) are incubated with this compound, a negative control (nil), and a positive control (mitogen).

  • IFN-γ Release: If the individual has been previously exposed to Brucella, their sensitized T-lymphocytes will recognize the this compound antigens and release IFN-γ into the culture supernatant.

  • Quantification of IFN-γ: The concentration of IFN-γ in the supernatant is measured using a sensitive enzyme-linked immunosorbent assay (ELISA).

  • Interpretation: The amount of IFN-γ produced in response to this compound is compared to the negative and positive controls to determine the individual's immune status regarding Brucella exposure.

Data Presentation

Quantitative results from the this compound IGRA can be effectively summarized in a tabular format for clear interpretation and comparison.

Sample IDAnimal StatusNil (OD 450nm)Mitogen (OD 450nm)This compound (OD 450nm)IFN-γ (pg/mL) - NilIFN-γ (pg/mL) - this compoundInterpretation
001Infected0.1502.1001.850501500Positive
002Infected0.1451.9801.620481250Positive
003Uninfected0.1552.0500.1605255Negative
004Uninfected0.1602.1500.1655458Negative
PCPositive Control0.1522.0801.950511600N/A
NCNegative Control0.1480.1500.1554952N/A

OD: Optical Density. IFN-γ concentrations are calculated from a standard curve.

Experimental Protocols

Materials and Reagents
  • This compound Antigen: Purified protein derivative from a suitable Brucella strain. The optimal concentration should be determined by titration, but a starting point can be derived from similar antigen preparations.

  • Phosphate Buffered Saline (PBS): pH 7.4, sterile.

  • Ficoll-Paque PLUS or equivalent density gradient medium.

  • RPMI-1640 cell culture medium: Supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Mitogen: Phytohemagglutinin (PHA) or Pokeweed Mitogen (PWM) as a positive control.

  • Bovine IFN-γ ELISA Kit: A commercial kit is recommended for validated and reproducible results.

  • Sterile blood collection tubes with anticoagulant (e.g., heparin).

  • Sterile conical tubes (15 mL and 50 mL).

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Centrifuge.

  • Microplate reader.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Cell Culture and Stimulation cluster_2 IFN-γ Quantification Blood_Collection 1. Whole Blood Collection (Heparinized) PBMC_Isolation 2. PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation Cell_Seeding 3. Cell Seeding in 96-well Plate PBMC_Isolation->Cell_Seeding Antigen_Stimulation 4. Stimulation with: - Nil (Negative Control) - Mitogen (Positive Control) - this compound Cell_Seeding->Antigen_Stimulation Incubation 5. Incubation (18-24 hours, 37°C, 5% CO2) Antigen_Stimulation->Incubation Supernatant_Collection 6. Supernatant Collection Incubation->Supernatant_Collection ELISA 7. IFN-γ ELISA Supernatant_Collection->ELISA Data_Analysis 8. Data Analysis and Interpretation ELISA->Data_Analysis

Caption: Experimental workflow for the this compound-based IGRA.

Detailed Methodologies

3.1. Peripheral Blood Mononuclear Cell (PBMC) Isolation

  • Collect whole blood into sterile tubes containing heparin as an anticoagulant.

  • Dilute the blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat layer containing PBMCs to a new 50 mL conical tube.

  • Wash the isolated PBMCs twice with PBS by centrifuging at 250 x g for 10 minutes.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

3.2. Whole Blood Stimulation (Alternative to PBMC Isolation)

  • Within 8 hours of collection, gently mix the heparinized whole blood by inverting the tube several times.

  • In a 96-well plate, add 200 µL of whole blood to each well.

  • Add 10 µL of this compound, nil control (PBS), or mitogen to the respective wells.

  • Incubate for 18-24 hours at 37°C in a humidified atmosphere.[3]

  • After incubation, centrifuge the plate at 600 x g for 10 minutes.

  • Carefully collect the plasma supernatant for IFN-γ measurement.

3.3. Cell Stimulation

  • Pipette 100 µL of the PBMC suspension (2 x 10^5 cells) into the wells of a 96-well flat-bottom cell culture plate.

  • Prepare the following stimulation conditions in triplicate for each sample:

    • Nil Control: Add 100 µL of complete RPMI-1640 medium.

    • Positive Control: Add 100 µL of medium containing the appropriate concentration of mitogen (e.g., PHA at 5 µg/mL).

    • This compound Stimulation: Add 100 µL of medium containing the pre-determined optimal concentration of this compound.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, centrifuge the plate at 500 x g for 10 minutes.

  • Carefully collect 100 µL of the supernatant from each well and store at -20°C or proceed directly to the IFN-γ ELISA.

3.4. IFN-γ Quantification by ELISA

Follow the manufacturer's instructions provided with the commercial bovine IFN-γ ELISA kit. A general protocol is outlined below:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of the collected supernatants and IFN-γ standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction with a stop solution.

  • Read the optical density at 450 nm using a microplate reader.

  • Calculate the IFN-γ concentration in the samples by interpolating from the standard curve.

Signaling Pathway

The release of IFN-γ in response to this compound is a T-cell mediated event initiated by the recognition of Brucella antigens by antigen-presenting cells (APCs).

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Helper 1 (Th1) Cell This compound This compound (Antigens) TLR TLR2/4/6/9 This compound->TLR Recognition APC_Activation APC Activation TLR->APC_Activation MyD88-dependent signaling (MAPK, NF-κB) MHCII MHC-II TCR T-Cell Receptor (TCR) MHCII->TCR Presentation APC_Activation->MHCII Antigen Presentation Cytokine_Release_APC IL-12, IL-18 Release APC_Activation->Cytokine_Release_APC Th1_Activation Th1 Cell Activation & Proliferation Cytokine_Release_APC->Th1_Activation Stimulation TCR->Th1_Activation IFN_gamma_Gene IFN-γ Gene Transcription Th1_Activation->IFN_gamma_Gene STAT4 Signaling IFN_gamma_Release IFN-γ Release IFN_gamma_Gene->IFN_gamma_Release

Caption: Signaling pathway of this compound-induced IFN-γ release.

This pathway illustrates that this compound components are recognized by Toll-like receptors (TLRs) on APCs, such as macrophages or dendritic cells. This recognition, through adaptor molecules like MyD88, activates signaling cascades involving MAP kinases and NF-κB.[5] The activated APCs then process and present this compound antigens via MHC class II molecules to T-helper (Th) cells. In the presence of cytokines like IL-12 released by the APC, these Th cells differentiate into Th1 cells, which are then stimulated to produce and secrete IFN-γ.

References

Application of Brucellin in Wildlife Brucellosis Surveillance: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of brucellin in the surveillance of brucellosis in wildlife populations. This compound, a purified protein allergen derived from Brucella species, is utilized in the this compound Skin Test (BST), an in-vivo diagnostic method that detects a cell-mediated immune (CMI) response to Brucella antigens. This test serves as a valuable adjunct to traditional serological surveillance methods.

Introduction to this compound and the this compound Skin Test (BST)

Brucellosis is a significant zoonotic disease affecting a wide range of domestic and wild animals.[1] Effective surveillance in wildlife reservoirs, such as elk (Cervus canadensis), bison (Bison bison), and wild boar (Sus scrofa), is crucial for understanding disease dynamics and mitigating transmission risks to livestock and humans.[2][3]

The this compound Skin Test (BST) is a diagnostic tool that measures a Type IV or delayed-type hypersensitivity (DTH) reaction to Brucella proteins.[1][4] Unlike serological tests that detect circulating antibodies, the BST evaluates the cellular immune response, which can be an indicator of both current and past exposure.[2] The primary active component in some this compound preparations is the L7/L12 ribosomal protein.

1.1 Principle of the Test The intradermal injection of this compound in a previously sensitized animal elicits a localized inflammatory reaction mediated by T-lymphocytes and macrophages.[5][6] This reaction, characterized by swelling and induration at the injection site, typically develops within 48 to 72 hours.[4] this compound is largely free of the lipopolysaccharide (LPS) O-side chains that can cause false-positive reactions in serological tests due to cross-reactivity with other gram-negative bacteria.[4] This contributes to the high specificity of the BST.[1][2]

1.2 Applications in Wildlife Surveillance

While extensively used in domestic livestock, the application of the BST in wildlife is less standardized. However, it holds significant potential for:

  • Confirmatory Testing: Clarifying the status of animals with inconclusive or positive serological results, thereby reducing the number of false-positive diagnoses.[1]

  • Herd-level Screening: Due to its high specificity, the BST can be a reliable indicator of Brucella exposure within a population, especially in officially brucellosis-free regions.[7]

  • Epidemiological Studies: Investigating CMI responses in different wildlife species to better understand host-pathogen interactions.

1.3 Limitations

Researchers must be aware of the following limitations:

  • Lack of Wildlife-Specific Validation: Protocols and interpretation criteria are not officially validated for most wildlife species.[1] The performance data from livestock cannot be directly extrapolated.

  • Animal Handling: The BST requires capturing and handling animals twice within a 48-72 hour period, which can be stressful, costly, and logistically challenging for free-ranging wildlife.[4]

  • Variable Sensitivity: The sensitivity of the BST can be lower than some serological tests, meaning it may not detect all infected individuals.[1][8] It is therefore not recommended as a standalone test for individual animal certification.[9]

  • Vaccination Status: The BST cannot differentiate between an immune response due to natural infection and one resulting from vaccination with certain vaccines (e.g., S19 or RB51).[1][10]

Quantitative Data on Diagnostic Tests

The validation of diagnostic tests in wildlife is an ongoing challenge.[1] Currently, there is a significant lack of published data on the sensitivity and specificity of the this compound Skin Test in key wildlife species such as elk, bison, and wild boar. The following tables provide reference data from domestic species for the BST and summarize the performance of commonly used serological tests in wildlife.

Table 1: Performance of the this compound Skin Test (BST) in Domestic Livestock

Species Sensitivity Specificity Population / Conditions Citation
Cattle 64% 99.8% Field trial in a false-positive serological reaction (FPSR) context. [7]
Cattle 75% 99.3% Tested in herds officially designated as Brucella-free and in infected herds. [6]

| Swine | Not specified | 100% | Experimentally infected pigs, using a B. abortus mutant as the allergen source. |[11] |

Table 2: Performance of Serological Tests in Wildlife Brucellosis Surveillance

Wildlife Species Test Sensitivity Specificity Notes Citation
Elk Complement Fixation (CFT) 93-100% Not specified Correctly identified the greatest number of culture-positive elk. [12][13]
Buffered Brucella Antigen (BBA) 94% Not specified Performed well in identifying culture-positive elk. [13]
Competitive ELISA (cELISA) 100% 96.8% Differentiated S19 vaccinated elk from infected elk. [14]
Bison Fluorescence Polarization Assay (FPA) 98.7% 99.4% Performance comparable to use in cattle.
Standard Plate Test (SPT) 98.7% 99.5% Performance comparable to use in cattle.
Wild Boar Indirect ELISA (iELISA) High* High* Considered more sensitive than CFT, RBT, and SAT in this species. [15]
Rose Bengal Test (RBT) 46.7% (relative) 92.5% (relative) Relative to iELISA. [15]
Complement Fixation (CFT) 62.7% (relative) 99.0% (relative) Relative to iELISA. [15]

*Absolute sensitivity and specificity values for iELISA in wild boar vary between studies and depend on the specific kit and validation criteria used.

Experimental Protocols

The following protocols are generalized based on established procedures in domestic animals. They must be adapted and validated for each specific wildlife species under investigation.

Protocol: this compound Skin Test (BST) - General Procedure for Wildlife

3.1 Materials

  • Standardized this compound preparation (e.g., Brucellergene™ OCB, this compound INPALEX).

  • Tuberculin syringes (1 ml) calibrated in 0.1 ml increments with short (1.0 cm), 25-26 gauge needles.

  • Calipers (Cutimeter or digital calipers) for measuring skin thickness.

  • Clippers or scissors for hair removal.

  • 70% Ethanol and cotton swabs.

  • Animal restraining equipment appropriate for the species.

  • Personal protective equipment (gloves, eye protection).

3.2 Procedure: Day 0 - Injection

  • Animal Restraint: Safely and humanely restrain the animal.

  • Site Selection and Preparation:

    • Select a suitable site for intradermal injection. The site should be hairless or have short, fine hair, and be free of lesions.

    • Suggested Sites for Investigation:

      • Cervids (Elk, Deer): The side of the neck (caudal third) or the caudal fold at the base of the tail.

      • Bison: The side of the neck or the caudal fold.

      • Wild Boar/Swine: The dorsal surface of the ear base or the perianal region.[16]

    • Clip the hair from a small area (~4 cm diameter) around the injection site.

    • Cleanse the site with 70% ethanol.

    • Initial Skin Measurement: Pick up a fold of skin at the prepared site. Measure and record its thickness in millimeters using calipers. Ensure consistent pressure for all measurements.

  • Injection:

    • Draw 0.1 ml of this compound into the tuberculin syringe.

    • Insert the needle intradermally (between the layers of the skin).

    • Inject the 0.1 ml dose. A small, distinct bleb or papule should form at the injection site, confirming a correct intradermal injection.[4]

  • Animal Release: Mark the animal for identification if necessary and release it.

3.3 Procedure: Day 2 or 3 - Reading

  • Animal Restraint: Restrain the same animal 48 or 72 hours post-injection. The optimal reading time may be species-dependent and should be determined during validation studies (72 hours for cattle, 48 hours for small ruminants and swine).[4][16]

  • Site Examination: Visually inspect and palpate the injection site for clinical signs such as edema, exudation, necrosis, or pain.

  • Final Skin Measurement: Using the same technique as on Day 0, measure and record the thickness of the skin fold at the injection site.

  • Calculation and Interpretation:

    • Calculate the increase in skin thickness: Final Measurement (mm) - Initial Measurement (mm).

    • Interpretation (Requires Validation):

      • Positive Reaction: A significant increase in skin thickness. In cattle, an increase of ≥2.0 mm is considered positive.[4] This threshold must be validated for each wildlife species. The presence of palpable or visible clinical signs (e.g., diffuse edema) can also indicate a positive reaction.

      • Negative Reaction: A minor or no increase in skin thickness below the established positive threshold and the absence of clinical signs.

Visualizations: Diagrams and Workflows

Signaling Pathway of the this compound-Induced DTH Reaction

G cluster_sensitization Sensitization Phase (Initial Infection) cluster_elicitation Elicitation Phase (this compound Skin Test) Brucella Brucella spp. Infection APC Antigen Presenting Cell (APC) (e.g., Macrophage, Dendritic Cell) Brucella->APC Phagocytosis & Processing Th0 Naive T-Helper Cell (Th0) APC->Th0 Antigen Presentation (MHC-II) IL12 IL-12 APC->IL12 Th1 Memory Th1 Cell Th0->Th1 Clonal Expansion & Differentiation Th1_2 Memory Th1 Cell IL12->Th0 Differentiation Signal This compound Intradermal this compound (Protein Antigens) APC2 APC at Injection Site This compound->APC2 Uptake & Processing APC2->Th1_2 Antigen Re-presentation IFNg IFN-γ Th1_2->IFNg Secretion TNFa TNF-α, other cytokines Th1_2->TNFa Secretion Macrophage Macrophage Activation Inflammation Localized Inflammation (Edema, Induration) Macrophage->Inflammation Release of Pro-inflammatory Mediators IFNg->Macrophage Activation TNFa->Inflammation Recruitment & Vascular Effects

Caption: DTH signaling pathway initiated by the this compound Skin Test.

Experimental Workflow for Wildlife Brucellosis Surveillance

G cluster_BST This compound Skin Test (Optional/Confirmatory) Start Wildlife Population Surveillance Capture Animal Capture & Sampling Start->Capture Serology Serological Screening (e.g., ELISA, FPA) Capture->Serology BST_Inject Day 0: Inject this compound Measure Skin Thickness Capture->BST_Inject If using BST Release1 Release Animal Serology->Release1 Seronegative Serology->BST_Inject Seropositive/Inconclusive (for confirmation in live animals) Bacteriology Definitive Diagnosis (Bacteriological Culture / PCR) Serology->Bacteriology Seropositive/Inconclusive (from high-value animals or targeted kill) Data Data Analysis & Management Actions Release1->Data Population Status Update BST_Read Day 2/3: Re-capture Read Test Results BST_Inject->BST_Read BST_Read->Release1 BST Negative BST_Read->Bacteriology BST Positive (Consider for targeted removal/further testing) Bacteriology->Data

Caption: Workflow integrating the this compound Skin Test with serology.

References

Application Notes and Protocols for the Laboratory Preparation of Brucellin Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of two primary types of Brucellin antigens: a whole-cell antigen for serological diagnostics, specifically the Rose Bengal Plate Test (RBPT), and a purified protein antigen for cellular immunity assessment, known as this compound, for the skin test.

Introduction

This compound antigens are crucial reagents for the diagnosis and control of brucellosis, a significant zoonotic disease. The quality and composition of the antigen preparation are critical for the sensitivity and specificity of diagnostic assays. This document outlines the laboratory-scale preparation of two distinct this compound antigens. The Rose Bengal antigen is a stained, inactivated whole-cell suspension of Brucella abortus, while the this compound skin test antigen is a purified protein extract from Brucella melitensis designed to elicit a delayed-type hypersensitivity (DTH) reaction in infected animals.

Data Presentation

The following tables summarize key quantitative data related to the preparation and quality control of this compound antigens.

Table 1: Characteristics of Brucella Strains for Antigen Production

ParameterBrucella abortus strain 99Brucella melitensis strain B115
Antigen Type Whole-cell for Rose Bengal TestPurified protein for Skin Test (this compound)
Key Feature Smooth lipopolysaccharide (S-LPS)Rough strain, minimal S-LPS
Biosafety Level BSL-3BSL-3

Table 2: Quality Control Parameters for this compound Antigen Preparations

ParameterRose Bengal AntigenThis compound Skin Test Antigen
Appearance Homogeneous pink/red suspensionClear, colorless to pale yellow liquid
pH 3.65 ± 0.05[1][2]6.8 - 7.2
Sterility No growth on sterility test mediaNo growth on sterility test media
Protein Concentration Not applicable (standardized by cell concentration)Standardized to ~1 mg/mL[3]
Potency Positive agglutination with 1/45 dilution of OIEISS[4]Induces a defined DTH reaction in sensitized animals
Specificity No agglutination with 1/55 dilution of OIEISS[4]No significant reaction in non-sensitized animals

*OIEISS: OIE International Standard anti-Brucella abortus Serum

Experimental Protocols

Protocol 1: Preparation of Rose Bengal Plate Test Antigen

This protocol describes the preparation of a stained, inactivated whole-cell suspension of Brucella abortus strain 99 for use in the Rose Bengal Plate Test.

Materials and Reagents:

  • Brucella abortus strain 99

  • Tryptic Soy Agar or other suitable growth medium

  • Phenol-saline (0.85% NaCl with 0.5% phenol)

  • Lactate buffer (1 mol/L, pH 3.65)

  • Rose Bengal stain

  • Centrifuge

  • Water bath or incubator for inactivation

  • Spectrophotometer or cell density meter

Procedure:

  • Bacterial Culture:

    • Inoculate Brucella abortus strain 99 onto a suitable solid growth medium.

    • Incubate at 37°C for 48-72 hours.

    • Harvest the bacterial growth by washing the surface of the agar with phenol-saline.

  • Inactivation:

    • Heat the bacterial suspension in a water bath at 60-65°C for 1 hour to inactivate the bacteria.

    • Alternatively, inactivation can be achieved by prolonged exposure to phenol-saline.

  • Cell Washing and Concentration:

    • Centrifuge the inactivated bacterial suspension to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in fresh phenol-saline.

    • Repeat the washing step two more times.

    • After the final wash, resuspend the cells in phenol-saline and adjust the cell concentration to a predetermined density (e.g., using a spectrophotometer or by packed cell volume).

  • Staining and Buffering:

    • Add Rose Bengal stain to the bacterial suspension to achieve a distinct pink/red color.

    • Add lactate buffer to the stained suspension to reach a final pH of 3.65 ± 0.05.[1][2]

  • Quality Control:

    • Perform sterility testing to ensure complete inactivation.

    • Standardize the antigen sensitivity and specificity against the OIE International Standard anti-Brucella abortus Serum (OIEISS). The antigen should show agglutination with a 1/45 dilution and no agglutination with a 1/55 dilution of the standard serum.[4]

    • Store the final antigen suspension at 2-8°C.

Protocol 2: Preparation of this compound Skin Test Antigen (this compound-INRA Method)

This protocol is based on the method for producing this compound-INRA from Brucella melitensis strain B115, a rough strain that produces minimal S-LPS.[5]

Materials and Reagents:

  • Brucella melitensis strain B115 (seed lot)

  • Suitable liquid culture medium

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Centrifuge (high speed, refrigerated)

  • Sonicator or high-pressure homogenizer

  • Ammonium sulfate

  • Dialysis tubing

  • Protein concentration determination reagents (e.g., Bradford or BCA assay)

  • Sterile filtration units (0.22 µm)

Procedure:

  • Bacterial Culture:

    • Inoculate a seed lot of Brucella melitensis strain B115 into a suitable liquid medium.

    • Incubate with shaking at 37°C until the desired cell density is reached.

  • Cell Harvest and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with sterile PBS.

    • Resuspend the washed cells in PBS and lyse the cells using a sonicator or high-pressure homogenizer. Ensure the process is carried out on ice to prevent protein denaturation.

  • Extraction and Clarification:

    • Centrifuge the cell lysate at high speed to remove cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Precipitation and Dialysis:

    • Precipitate the proteins from the supernatant by slowly adding ammonium sulfate to a final saturation of approximately 75-85%.

    • Allow precipitation to occur overnight at 4°C.

    • Collect the protein precipitate by centrifugation.

    • Resuspend the precipitate in a minimal volume of PBS and dialyze extensively against PBS to remove residual ammonium sulfate.

  • Purification and Standardization:

    • The dialyzed protein solution represents the crude this compound antigen. Further purification steps, such as chromatography, may be employed to enrich for specific immunoreactive proteins like ribosomal L7/L12.

    • Determine the protein concentration of the final preparation.

    • Adjust the protein concentration to a standard value (e.g., 1 mg/mL) with sterile PBS.[3]

  • Sterilization and Quality Control:

    • Sterilize the final this compound antigen by filtration through a 0.22 µm filter.

    • Perform sterility testing to ensure the absence of viable bacteria.

    • Conduct potency testing in sensitized animals (e.g., guinea pigs or cattle) to confirm its ability to elicit a DTH reaction.[3]

    • Assess specificity in non-sensitized animals.

    • Store the final product at 2-8°C.

Visualizations

RoseBengalAntigenWorkflow cluster_culture Bacterial Culture cluster_inactivation Inactivation & Washing cluster_formulation Formulation cluster_qc Quality Control culture Inoculate B. abortus S99 on solid medium incubation Incubate at 37°C for 48-72h culture->incubation harvest Harvest cells with phenol-saline incubation->harvest inactivate Heat inactivate (60-65°C, 1h) harvest->inactivate centrifuge1 Centrifuge to pellet cells inactivate->centrifuge1 wash Wash pellet with phenol-saline (3x) centrifuge1->wash adjust_conc Adjust cell concentration wash->adjust_conc stain Add Rose Bengal stain adjust_conc->stain buffer Add lactate buffer to pH 3.65 stain->buffer qc Sterility & Potency Testing buffer->qc final_product Final Rose Bengal Antigen qc->final_product

Caption: Workflow for the preparation of Rose Bengal antigen.

BrucellinINRAWorkflow cluster_culture Bacterial Culture & Lysis cluster_extraction Protein Extraction cluster_purification Purification & Standardization cluster_qc Quality Control culture Culture B. melitensis B115 in liquid medium harvest Harvest & wash cells culture->harvest lysis Cell lysis (sonication) harvest->lysis clarify Centrifuge to get supernatant lysis->clarify precipitate Ammonium sulfate precipitation clarify->precipitate dialyze Dialyze against PBS precipitate->dialyze concentration Determine protein concentration dialyze->concentration standardize Adjust concentration to 1 mg/mL concentration->standardize sterilize Sterile filter (0.22 µm) standardize->sterilize qc Sterility & Potency Testing (DTH in vivo) sterilize->qc final_product Final this compound Antigen qc->final_product

Caption: Workflow for the preparation of this compound skin test antigen.

References

Brucellin as a Tool for Experimental Brucellosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucellin is a purified, standardized protein allergen derived from a rough strain of Brucella, typically B. melitensis strain B115 or B. abortus strain 45/20. It is largely devoid of the lipopolysaccharide (LPS) that can cause non-specific inflammatory reactions and interfere with diagnostic tests.[1][2][3][4] In experimental brucellosis models, this compound serves as a critical tool for assessing cell-mediated immunity (CMI), a key component of the host response to Brucella infection. Its primary application is in the this compound Skin Test (BST), a delayed-type hypersensitivity (DTH) assay that provides an in vivo measure of an animal's sensitization to Brucella antigens.[3][5] This document provides detailed application notes and protocols for the use of this compound in experimental animal models, with a focus on mice and guinea pigs, to aid researchers in vaccine efficacy studies, pathogenesis investigations, and the development of novel therapeutics for brucellosis.

Principle of the this compound Skin Test (BST)

The BST is a classic example of a Type IV hypersensitivity reaction, which is mediated by T-lymphocytes and macrophages.[6] In an animal previously sensitized to Brucella antigens (either through infection or vaccination), intradermal injection of this compound triggers a localized inflammatory response. This response is characterized by the infiltration of mononuclear cells, primarily T-cells and macrophages, at the injection site, leading to visible and palpable swelling and induration.[1] The peak of this reaction is typically observed 48 to 72 hours post-injection.[3] The magnitude of the DTH reaction is indicative of the strength of the CMI response against Brucella.

Applications in Experimental Models

  • Evaluation of Vaccine Efficacy: The BST is a valuable tool for assessing the protective immunity conferred by novel vaccine candidates. A strong DTH response to this compound in vaccinated animals challenged with a virulent Brucella strain suggests the induction of a robust cell-mediated immune response, which is crucial for protection against this intracellular pathogen.

  • Pathogenesis Studies: The kinetics and cellular composition of the DTH response to this compound can provide insights into the host's immune response during different stages of Brucella infection.

  • Immunological Research: this compound can be used to study the mechanisms of T-cell activation, cytokine production, and the regulation of cell-mediated immunity in the context of a bacterial infection.

  • Diagnostic Tool: While primarily used in veterinary diagnostics for livestock, the BST can be adapted for experimental models to differentiate between infected and uninfected animals, particularly in chronic stages of the disease where serological tests may be less reliable.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to the use of this compound in experimental and diagnostic settings.

Table 1: Specificity and Sensitivity of the this compound Skin Test in Cattle

ParameterValue95% Confidence IntervalAnimal PopulationReference
Specificity99.3%Not Reported896 uninfected cattle[8]
Sensitivity75%Not Reported44 serologically or bacteriologically positive cattle[8]
Specificity (non-vaccinated)99.83%99.67-99.96%1259 cattle from Brucella-free herds[9]
Specificity (vaccinated)78%68-87%Vaccinated cattle from Brucella-free herds[9]
Sensitivity (relative to Rose Bengal Test)64%54-72%111 RBT-positive cattle from infected herds[9]

Table 2: Cytokine Profile in Response to Brucella Infection in Mice

CytokineResponse to Brucella InfectionKey Role in ImmunityReference
IFN-γSignificantly increasedActivation of macrophages, promotes Th1 response[10][11]
TNF-αSignificantly increasedPro-inflammatory, activates bactericidal functions[10][11]
IL-12Significantly increasedPromotes Th1 differentiation and IFN-γ production[10][11]
IL-10Increased in later stagesAnti-inflammatory, regulates immune response[12]
IL-6Markedly increased during peak infectionPro-inflammatory[13][14]
IL-4No significant increaseMarker of Th2 response, generally not dominant in brucellosis[12]

Experimental Protocols

Protocol 1: this compound Skin Test in Mice

This protocol describes the induction and measurement of a delayed-type hypersensitivity response to this compound in mice sensitized to Brucella antigens.

Materials:

  • This compound preparation (e.g., this compound INRA)

  • Brucella-sensitized mice (e.g., 4-6 weeks post-infection with a sublethal dose of a virulent Brucella strain or post-vaccination)

  • Naïve (unsensitized) control mice

  • Sterile phosphate-buffered saline (PBS)

  • Insulin syringes with 29-30G needles[15]

  • Digital calipers or a micrometer for measuring skin thickness[16]

  • Anesthesia (optional, for ease of handling)

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • If desired, anesthetize the mice according to an approved institutional protocol.

    • Shave a small area on the flank or the base of the tail of each mouse.

    • Clean the shaved area with 70% ethanol and allow it to dry.

  • Baseline Measurement:

    • Gently lift a fold of skin at the prepared site and measure the double skinfold thickness using digital calipers. Record this as the pre-challenge measurement.

  • Intradermal Injection:

    • Draw up 0.05 ml of the this compound solution into an insulin syringe.[15]

    • Insert the needle, bevel up, into the dermis of the shaved skin. A small bleb or papule should form, indicating a successful intradermal injection.

    • Inject an equal volume of sterile PBS into the contralateral flank or a separate group of control mice.

  • Measurement of DTH Response:

    • At 24, 48, and 72 hours post-injection, measure the double skinfold thickness at the injection site in the same manner as the baseline measurement.

    • The DTH response is calculated as the increase in skin thickness:

      • Δ Skin Thickness (mm) = (Measurement at time x) - (Baseline measurement)

  • Data Analysis:

    • Compare the mean increase in skin thickness between the this compound-injected sensitized mice, PBS-injected sensitized mice, and this compound-injected naïve mice. A statistically significant increase in skin thickness in the this compound-injected sensitized group compared to the control groups indicates a positive DTH response.

Protocol 2: this compound Potency Testing in Guinea Pigs

This protocol is adapted from established methods for assaying the potency of Brucella allergens.[11][17]

Materials:

  • This compound preparation to be tested

  • Standard this compound preparation with known potency

  • Brucella-sensitized guinea pigs (e.g., infected for at least 8 weeks with a virulent strain like Brucella abortus 544 for maximal reactivity)[11]

  • Naïve (unsensitized) control guinea pigs

  • Sterile saline

  • Tuberculin syringes with 25-27G needles

  • Digital calipers

  • Hair clippers

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • The day before injection, clip the hair from a sufficiently large area on both flanks of each guinea pig.

  • Preparation of Injections:

    • Prepare serial dilutions of the test this compound and the standard this compound in sterile saline.

  • Intradermal Injections:

    • Inject 0.1 ml of each dilution of the test and standard this compound intradermally at separate, marked sites on the flanks of the sensitized guinea pigs.

    • Inject 0.1 ml of the highest concentration of this compound into naïve control guinea pigs to assess for non-specific irritation.

    • Inject 0.1 ml of sterile saline into a site on each animal as a negative control.

  • Reading the Reactions:

    • At 24 and 48 hours post-injection, measure the diameter of the erythematous and edematous reactions in two directions (at right angles) using calipers.

    • The mean diameter of the reaction is calculated for each injection site.

  • Data Analysis:

    • The potency of the test this compound is determined by comparing the dose-response curves of the test and standard preparations. The relative potency is calculated based on the doses of the test and standard Brucellins that produce the same mean reaction diameter.

Signaling Pathways and Visualization

The delayed-type hypersensitivity response elicited by this compound is a complex immunological process initiated by the recognition of this compound proteins by host immune cells. Key immunogenic proteins identified in this compound preparations include the ribosomal protein L7/L12, outer membrane proteins (OMPs) such as Omp16, Omp19, and Omp25, and chaperonins like GroEL. These proteins act as pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) like macrophages and dendritic cells.

The interaction of this compound proteins with PRRs, particularly Toll-like receptors (TLRs), triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of T-cells, culminating in the characteristic DTH response.

This compound-Induced Immune Signaling Workflow

Brucellin_Immune_Workflow cluster_sensitization Sensitization Phase cluster_dth_reaction DTH Reaction (Elicitation Phase) Brucella_infection Brucella Infection/ Vaccination APC_activation Antigen Presenting Cell (APC) Activation & Antigen Processing Brucella_infection->APC_activation T_cell_priming Priming of Naive T-cells in Lymph Node APC_activation->T_cell_priming Memory_T_cells Generation of Memory Th1 Cells T_cell_priming->Memory_T_cells T_cell_activation Activation of Memory Th1 Cells by APCs Memory_T_cells->T_cell_activation Circulate to Periphery Brucellin_injection Intradermal This compound Injection APC_uptake This compound Uptake & Processing by APCs Brucellin_injection->APC_uptake APC_uptake->T_cell_activation Cytokine_release Cytokine & Chemokine Release (IFN-γ, TNF-α) T_cell_activation->Cytokine_release Inflammation Recruitment of Macrophages & other Leukocytes Cytokine_release->Inflammation Visible_reaction Visible Induration & Erythema (48-72h) Inflammation->Visible_reaction

Workflow of the this compound-induced DTH reaction.
Signaling Pathway of Brucella OMPs via TLRs and MAPK

Brucella Outer Membrane Proteins (OMPs), present in this compound, are potent activators of innate immune signaling. Lipidated OMPs like L-Omp16 and L-Omp19 are recognized by TLR2, while unlipidated OMPs can activate TLR4.[10] This recognition initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the MAPK pathway (p38, ERK, JNK) and the transcription factor NF-κB.[1][10] This results in the production of pro-inflammatory cytokines such as TNF-α and IL-12, which are critical for the development of a Th1-biased immune response.

OMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OMPs Brucella OMPs (e.g., Omp16, Omp19, Omp25) TLR2 TLR2 OMPs->TLR2 TLR4 TLR4 OMPs->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway NFkB_pathway IKK Complex TAK1->NFkB_pathway Gene_expression Gene Transcription MAPK_pathway->Gene_expression NFkB NF-κB NFkB_pathway->NFkB NFkB->Gene_expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IL-6) Gene_expression->Cytokines

Simplified signaling of Brucella OMPs via TLRs and MAPK.

Conclusion

This compound is an indispensable reagent for the study of cell-mediated immunity in experimental brucellosis. The protocols and data presented here provide a framework for the application of this compound in various research contexts. The standardization of this compound preparations and the detailed characterization of their protein components will continue to enhance the reliability and utility of this important tool in the development of new vaccines and therapies against brucellosis.

References

Application Notes and Protocols for In Vitro Stimulation of Lymphocytes with Brucellin Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro stimulation of lymphocytes with Brucellin antigen, a protein extract from Brucella species used to elicit a cell-mediated immune response. The following sections detail the necessary procedures for lymphocyte isolation, proliferation assays, cytokine analysis, and immunophenotyping, along with data presentation and visualization of key pathways.

Introduction

Brucella species are facultative intracellular bacteria that cause brucellosis, a zoonotic disease affecting both animals and humans. The host's defense against Brucella is primarily mediated by a robust cell-mediated immune response, in which T-lymphocytes play a central role. In vitro stimulation of lymphocytes with this compound antigen is a critical tool for studying the pathogenesis of brucellosis, evaluating vaccine efficacy, and developing novel immunotherapeutics. This document outlines standardized methods to assess lymphocyte activation, proliferation, and effector functions upon exposure to this compound.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs, which include lymphocytes and monocytes, from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 250 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. The viability should be >95%.

  • Adjust the cell concentration to the desired density for subsequent assays in complete RPMI-1640 medium.

Protocol 2: Lymphocyte Proliferation (Blastogenesis) Assay

This assay measures the proliferation of lymphocytes in response to this compound antigen stimulation, typically by quantifying the incorporation of a radiolabeled thymidine analog ([3H]-thymidine) into newly synthesized DNA.[1][2][3]

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • This compound antigen (e.g., soluble protein extract from B. abortus or B. melitensis)[1][4]

  • [3H]-thymidine (1 µCi/well)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Cell harvester

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Adjust the PBMC suspension to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.

  • Prepare serial dilutions of the this compound antigen in complete RPMI-1640 medium. A typical starting concentration is 10 µg/mL, with 2-fold dilutions.

  • Add 100 µL of the diluted this compound antigen to the respective wells in triplicate.

  • For negative controls, add 100 µL of medium alone. For positive controls, add a mitogen such as Concanavalin A (5 µg/mL).

  • Incubate the plate for 5-6 days in a humidified incubator at 37°C with 5% CO2.[3]

  • Eighteen hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) as: SI = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells). An SI > 2 is generally considered a positive response.

Protocol 3: Cytokine Production Analysis by ELISA

This protocol details the measurement of cytokines released into the cell culture supernatant following this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Culture supernatants from this compound-stimulated lymphocytes (from Protocol 2 setup, collected before adding [3H]-thymidine)

  • Commercially available ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10, IL-12, IL-17)[5][6]

  • Microplate reader

Procedure:

  • Set up the lymphocyte stimulation culture as described in Protocol 2, steps 1-5.

  • Incubate the plate for 24-72 hours (optimal time depends on the cytokine of interest).

  • Centrifuge the 96-well plate at 400 x g for 10 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet. Supernatants can be stored at -80°C until use.

  • Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve generated from the provided standards.

Protocol 4: Immunophenotyping and Activation Marker Analysis by Flow Cytometry

This protocol allows for the identification and quantification of different lymphocyte subsets and the expression of activation markers on their surface after this compound stimulation.[7][8]

Materials:

  • Isolated PBMCs stimulated with this compound antigen (as in Protocol 2)

  • Fluorochrome-conjugated monoclonal antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD25, CD69, CD38, CD71)[7][8]

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Set up lymphocyte stimulation cultures as described in Protocol 2, steps 1-5.

  • Incubate for 24-72 hours.

  • Harvest the cells from the wells and transfer to FACS tubes.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer.

  • Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of different lymphocyte populations and the expression levels of activation markers.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Lymphocyte Proliferation in Response to this compound Antigen

Donor/GroupAntigen Concentration (µg/mL)Mean CPM ± SD (Unstimulated)Mean CPM ± SD (Stimulated)Stimulation Index (SI)
Control 110550 ± 751,200 ± 1502.18
Control 210620 ± 901,350 ± 2002.18
Brucellosis Patient 110700 ± 10015,500 ± 1,20022.14
Brucellosis Patient 210650 ± 8018,200 ± 1,50028.00

Table 2: Cytokine Profile in Culture Supernatants after this compound Stimulation

CytokineUnstimulated (pg/mL)This compound Stimulated (pg/mL)
IFN-γ< 102500 ± 350
TNF-α< 201200 ± 200
IL-2< 5800 ± 120
IL-650 ± 151500 ± 250
IL-1030 ± 10400 ± 70

Table 3: Expression of Activation Markers on T-Lymphocytes

Cell PopulationMarker% Positive (Unstimulated)% Positive (this compound Stimulated)
CD4+ T-cellsCD252.5 ± 0.825.6 ± 4.2
CD4+ T-cellsCD691.8 ± 0.535.2 ± 5.1
CD8+ T-cellsCD251.5 ± 0.418.9 ± 3.5
CD8+ T-cellsCD691.2 ± 0.328.7 ± 4.8

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 In Vitro Stimulation cluster_2 Downstream Assays Whole_Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll) Whole_Blood->PBMC_Isolation Cell_Culture Cell Culture Setup (96-well plate) PBMC_Isolation->Cell_Culture Antigen_Stimulation Add this compound Antigen Cell_Culture->Antigen_Stimulation Incubation Incubation (24-144h) Antigen_Stimulation->Incubation Proliferation Proliferation Assay ([3H]-Thymidine) Incubation->Proliferation Cytokine Cytokine Analysis (ELISA) Incubation->Cytokine Flow_Cytometry Flow Cytometry (Immunophenotyping) Incubation->Flow_Cytometry

Caption: Workflow for in vitro stimulation and analysis of lymphocytes.

Signaling Pathway of T-Cell Activation by this compound Antigen

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Helper Cell (CD4+) This compound This compound Antigen MHC_II MHC Class II This compound->MHC_II Processing TCR T-Cell Receptor (TCR) MHC_II->TCR Antigen Presentation Signaling Intracellular Signaling Cascade TCR->Signaling CD4 CD4 CD4->MHC_II CD28 CD28 NFkB NF-κB Signaling->NFkB AP1 AP-1 Signaling->AP1 NFAT NFAT Signaling->NFAT Cytokine_Production Cytokine Production (IFN-γ, IL-2) NFkB->Cytokine_Production Proliferation Proliferation NFkB->Proliferation AP1->Cytokine_Production AP1->Proliferation NFAT->Cytokine_Production NFAT->Proliferation CD80_86 CD80/86 CD80_86->CD28 Co-stimulation

Caption: T-cell activation by this compound antigen presentation.

References

Application Note: Quantification of Cytokine Release Following Brucellin Stimulation in Human PBMCs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a cytokine release assay (CRA) using human peripheral blood mononuclear cells (PBMCs) stimulated with Brucellin. This assay is critical for studying the cell-mediated immune response to Brucella antigens, evaluating vaccine candidates, and developing immunodiagnostic tools.

Principle of the Assay: Brucella, an intracellular pathogen, elicits a strong T-helper 1 (Th1) type immune response, characterized by the production of specific cytokines.[1][2] This assay quantifies the cytokine profile secreted by PBMCs after in vitro stimulation with this compound, a protein extract from Brucella melitensis.[3] By measuring key cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), researchers can assess the activation of antigen-specific T-cells and characterize the cellular immune response.[4][5]

Materials and Reagents

Material/Reagent Supplier Example Notes
Cells Freshly isolated human PBMCsIsolate from healthy donor whole blood.
This compound Antigen This compound INRA (Brucellergene® OCB)A standardized protein extract for DTH tests.[6][7]
Cell Culture Medium RPMI-1640-
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-StreptomycinHeat-inactivate FBS before use.
PBMC Isolation Ficoll-Paque® PLUSFor density gradient centrifugation.[8]
Positive Control Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS)To confirm cell viability and reactivity.[9][10]
Negative Control Cell Culture Medium (Vehicle)To measure baseline cytokine levels.
Cytokine Detection Kit ELISA or Multiplex Bead Array (e.g., Luminex)Choose kits specific for human IFN-γ, TNF-α, IL-6, IL-12, etc.[10]
Plateware Sterile 96-well flat-bottom cell culture platesFor cell stimulation.
Other Consumables Serological pipettes, centrifuge tubes, pipette tipsAll sterile.

Experimental Workflow

The overall workflow consists of isolating PBMCs, stimulating them with this compound antigen, collecting the supernatant, and quantifying the secreted cytokines.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Whole Blood Collection B PBMC Isolation (Ficoll Gradient) A->B C Cell Counting & Viability Check B->C D Cell Seeding (96-well plate) C->D E Antigen Stimulation (this compound, Controls) D->E F Incubation (24-72 hours) E->F G Supernatant Collection F->G H Cytokine Quantification (ELISA / Multiplex) G->H I Data Analysis H->I

Caption: Experimental workflow for the this compound cytokine release assay.

Detailed Protocols

Protocol 1: Isolation of Human PBMCs
  • Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque® medium in a sterile centrifuge tube, avoiding mixing.[8]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma) and collect the distinct mononuclear cell layer (buffy coat).

  • Wash the collected cells by adding excess PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.

  • Resuspend the final cell pellet in complete RPMI medium (RPMI + 10% FBS + 1% Pen/Strep).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue). Viability should be >95%.

Protocol 2: Cell Stimulation
  • Adjust the PBMC suspension to a final concentration of 2 x 10^6 cells/mL in complete RPMI medium.

  • Seed 100 µL of the cell suspension (2 x 10^5 cells) into the wells of a 96-well flat-bottom plate.

  • Prepare stimulation solutions at 2x the final desired concentration. Add 100 µL of the appropriate solution to the wells:

    • Negative Control: 100 µL of complete RPMI medium.

    • This compound Stimulation: 100 µL of this compound solution (e.g., final concentration of 5-10 µg/mL). A dose-response curve is recommended for initial optimization.[11]

    • Positive Control: 100 µL of PHA (e.g., final concentration of 5 µg/mL).[9]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator. Incubation time can vary; 24 hours is suitable for early cytokines like TNF-α, while 48-72 hours may be better for IFN-γ.[12][13]

Protocol 3: Cytokine Quantification
  • After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes to pellet the cells.

  • Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

  • Samples can be stored at -80°C for later analysis or used immediately.

  • Quantify the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-12, IL-6, IL-10) in the supernatant using a commercial ELISA or multiplex bead-based immunoassay, following the manufacturer’s instructions precisely.[10]

Data Presentation

Quantitative data should be presented clearly. The tables below show the expected cytokine profile and representative dose-response data based on published literature.

Table 1: Expected Cytokine Profile in Response to this compound Stimulation. The immune response to Brucella is predominantly a Th1 type, characterized by the secretion of pro-inflammatory cytokines.[2]

Cytokine Expected Response Primary Function in Brucella Immunity
IFN-γ Strong IncreaseKey activator of macrophages for intracellular killing.[5][14]
TNF-α Strong IncreasePro-inflammatory; synergizes with IFN-γ.[4]
IL-12 IncreaseInduces differentiation of Th1 cells and IFN-γ production.[2][15]
IL-2 Moderate IncreaseT-cell proliferation and activation.[12][16]
IL-6 Variable IncreasePro-inflammatory cytokine.[11]
IL-10 Variable/Slight IncreaseImmunoregulatory; can dampen the Th1 response.[16]
IL-4 No significant changeA key Th2 cytokine, not typically induced by Brucella.[2][4]

Table 2: Example Dose-Response Data for IFN-γ Secretion. This table illustrates hypothetical data from a dose-response experiment.

This compound Conc. (µg/mL) Mean IFN-γ (pg/mL) Standard Deviation (pg/mL)
0 (Negative Control)50.515.2
0.1250.845.6
1.0875.3110.1
5.01560.7205.4
10.01610.2230.9
PHA (Positive Control)2500.0350.0

This compound-Induced Signaling Pathway

Brucella antigens, such as lipoproteins and DNA, are recognized by Toll-like Receptors (TLRs) on antigen-presenting cells (APCs) like macrophages and dendritic cells.[17] This recognition initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and subsequent transcription of pro-inflammatory cytokine genes.[18][19]

G cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_nucleus Nucleus TLR TLR2/TLR1 MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Genes Cytokine Genes (TNF-α, IL-12, IL-6) NFkB->Genes Transcription This compound This compound (Lipoproteins) This compound->TLR Recognition

Caption: TLR signaling pathway activated by this compound components.

References

Troubleshooting & Optimization

troubleshooting false positive brucellin skin test results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Brucellin Skin Test (BST). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting results from this important cell-mediated immune assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of false positive results with the this compound Skin Test?

A1: The most significant factor leading to positive reactions in non-infected animals is prior vaccination against Brucella.[1][2][3][4] The this compound Skin Test (BST) is a measure of delayed-type hypersensitivity (DTH), and vaccination can induce a cellular immune response that is detected by the test.[1][2][4] In non-vaccinated cattle, the BST has a very high specificity, often exceeding 99%.[1][2][5][6] However, this specificity can decrease significantly in vaccinated animals.[1] For instance, one study noted a drop in specificity to 78% in vaccinated cattle.[1] Allergic reactions have been detected up to four and a half years post-vaccination.[2]

Q2: Can cross-reactivity with other bacteria cause false positives in the this compound Skin Test?

A2: Unlike serological tests for brucellosis that are prone to cross-reactivity with other gram-negative bacteria like Yersinia enterocolitica O:9, Escherichia coli O157, and Salmonella species, the BST is highly specific.[2][7][8] This high specificity is due to the use of a purified protein allergen that is almost entirely free of the lipopolysaccharide (LPS) antigens responsible for serological cross-reactions.[9][10][11] Therefore, the BST is a valuable tool for differentiating true Brucella infections from false positive serological results.[1][2]

Q3: How can I distinguish a true positive from a vaccine-induced reaction?

A3: Distinguishing between a true positive and a vaccine-induced reaction can be challenging. A key indicator is the animal's vaccination history. A positive result in a non-vaccinated animal with clinical signs or epidemiological links to brucellosis should be considered highly indicative of infection.[3] In vaccinated animals, the interpretation is more complex. The persistence of a positive reaction long after vaccination may be suggestive of infection. Combining the BST with serological tests and considering the history of the herd can aid in the interpretation.[1][2] In some cases, intradermal inoculation of this compound can cause a transient increase in antibodies, which, when monitored, can help identify vaccinated animals.[12]

Q4: What are the recommended confirmatory tests following a positive this compound Skin Test result?

A4: While the BST is highly specific in non-vaccinated populations, a definitive diagnosis of brucellosis relies on the isolation of Brucella species through bacterial culture from blood, bone marrow, or tissue samples.[13] Polymerase Chain Reaction (PCR) is another direct detection method that can be used for confirmation and offers high sensitivity and specificity.[13] In conjunction with the BST, serological tests like the Complement Fixation Test (CFT) can be used to improve detection rates of infected animals.[1]

Q5: What procedural errors can lead to inaccurate results?

A5: Proper technique is crucial for accurate BST results. Potential errors include:

  • Improper injection: The this compound must be injected strictly intradermally to form a small papule.[9] A subcutaneous injection can lead to an inaccurate reading.

  • Incorrect reading time: The reaction should be read at 72 hours for cattle and 48 hours for small ruminants.[9][11] Reading too early or too late can affect the measurement.

  • Inaccurate measurement: The increase in skin fold thickness should be measured precisely with a cutimeter.[9]

  • Concurrent testing: The BST should not be performed at the same time as a tuberculin skin test to avoid interference.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Positive BST in a healthy animal - Previous vaccination against Brucella.[1][2][4]- Incorrect interpretation of skin reaction.- Review the animal's complete vaccination history.- Re-measure the skin fold thickness, ensuring proper technique.- Consider the established cut-off values for a positive reaction (e.g., ≥2 mm increase in skin thickness).[9][14]- Utilize confirmatory tests such as bacterial culture or PCR.[13]
Negative BST in a suspected case - Early stage of infection before the development of cell-mediated immunity.- Anergic state in chronically infected animals.- Improper test administration.- Re-test the animal after a few weeks.- Use in-parallel serological tests to assess the humoral immune response.[10][11]- Review the injection technique and ensure the correct volume was administered intradermally.[9]- For a definitive diagnosis, consider direct detection methods like bacterial culture or PCR.[13]
Ambiguous or borderline results - Individual variation in immune response.- Incorrect measurement of skin fold thickness.- Re-evaluate the clinical signs and herd history.- Repeat the BST at a later date.- Employ a panel of serological tests to get a more comprehensive picture of the immune status.- In a herd context, a borderline result in a single animal may warrant monitoring of the entire herd.[14] When used for control and eradication, a lower cut-off (e.g., ≥1 mm) might be considered.[5][6]

Quantitative Data Summary

The performance of the this compound Skin Test is highly dependent on the vaccination status of the animal population.

Parameter Non-Vaccinated Cattle Vaccinated Cattle Experimentally Infected Heifers
Specificity 99.2% - 99.83%[1][2][10]78%[1]Not applicable
Sensitivity 42.9% (relative to RBT and CFT)[10]60% (in RB51 vaccinated cattle)[12]93% (at one month post-infection) decreasing to 78% (at six months post-infection)[2]
Cut-off Value ≥1.1 mm to ≥2 mm increase in skin thickness[2][9]Skin thickening was significantly higher (1.42 mm vs 0.15 mm in non-vaccinated)[1]Not specified, but a cut-off of >1.1 mm was used in the study.[2]

Experimental Protocols

This compound Skin Test (BST) Protocol for Cattle

This protocol is a synthesized representation of standard procedures.

  • Animal Preparation:

    • Identify a suitable injection site on the side of the neck.

    • Clip the hair from an approximately 10 cm² area.

    • Examine the skin for any pre-existing lesions or abnormalities.

  • Initial Measurement:

    • Using a cutimeter (spring-loaded calipers), measure the initial thickness of a fold of skin at the prepared site and record the measurement.

  • This compound Injection:

    • Use a sterile disposable tuberculin syringe with a 4mm, 25-gauge needle.

    • Draw 0.1 ml of a standardized this compound allergen.

    • Inject the this compound strictly intradermally into the measured area, ensuring a small, pea-sized papule forms at the injection site.[9][10]

    • Verify that no liquid has escaped from the injection site.

  • Reading the Reaction:

    • The reading must be performed 72 hours after the injection.[9][11]

    • At the injection site, measure the thickness of the skin fold again using the same cutimeter.

  • Interpretation of Results:

    • Calculate the difference between the initial and final skin fold measurements.

    • A positive reaction is typically defined as an increase in skin thickness of ≥2 mm.[9] However, the cut-off value may vary based on local regulations and the epidemiological context.[2][5]

    • Also, observe for clinical signs such as diffuse edema, exudation, necrosis, or inflammation of the local lymphatic ducts.[9]

Visualizations

DTH_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th1 T Helper 1 (Th1) Cell cluster_Macrophage Macrophage Activation APC APC (e.g., Macrophage) MHCII MHC Class II APC->MHCII Presents Antigen This compound This compound (Protein Allergen) This compound->APC Phagocytosis TCR T Cell Receptor MHCII->TCR Recognition Th1_inactive Naive T Cell Th1_inactive->TCR Th1_active Activated Th1 Cell Cytokines Cytokines (e.g., IFN-γ) Th1_active->Cytokines Release TCR->Th1_active Activation & Proliferation Macrophage_inactive Macrophage Macrophage_active Activated Macrophage DTH Delayed-Type Hypersensitivity Reaction (Skin Thickening) Macrophage_active->DTH Inflammation & Tissue Induration Cytokines->Macrophage_active Activation

Caption: Signaling pathway of the delayed-type hypersensitivity (DTH) reaction induced by the this compound skin test.

Troubleshooting_Workflow start Positive this compound Skin Test Result check_vaccination Check Vaccination History start->check_vaccination vaccinated Vaccinated check_vaccination->vaccinated Yes non_vaccinated Non-Vaccinated check_vaccination->non_vaccinated No likely_vaccine_reaction Likely Vaccine-Induced Reaction vaccinated->likely_vaccine_reaction further_investigation High Index of Suspicion for Infection non_vaccinated->further_investigation confirmatory_testing Perform Confirmatory Tests (Culture, PCR) further_investigation->confirmatory_testing retest Consider Retesting & Herd Monitoring likely_vaccine_reaction->retest positive_confirmation Positive Confirmation confirmatory_testing->positive_confirmation infected Infected Animal positive_confirmation->infected Positive not_infected Not Infected positive_confirmation->not_infected Negative

Caption: Troubleshooting workflow for a positive this compound skin test result.

References

Technical Support Center: Optimizing Brucellin Concentration for Skin Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for research, scientific, and drug development professionals. The information provided is for experimental and optimization purposes only and should not be used for in-vivo clinical or veterinary diagnostics without validation under the guidance of appropriate regulatory bodies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Brucellin Skin Test (BST)?

The this compound Skin Test (BST) is an immunological assay that measures a cell-mediated immune response.[1][2] It is based on a delayed-type hypersensitivity (DTH) reaction to this compound, a purified and standardized protein allergen derived from Brucella species.[1][2] When injected intradermally into a sensitized animal (one previously exposed to Brucella antigens), this compound triggers a local inflammatory reaction characterized by swelling (edema) and hardening (induration), which is typically measured after 48 to 72 hours.[1][3]

Q2: What are the characteristics of a suitable this compound allergen preparation?

An ideal this compound preparation consists of purified proteins from Brucella and should be nearly or completely devoid of smooth lipopolysaccharide (S-LPS).[1][2][4] The absence of S-LPS is critical to reduce the likelihood of false-positive reactions that can occur due to cross-reacting antibodies from other gram-negative bacteria (like Yersinia enterocolitica O9) or from vaccination.[4][5][6] The production process should be standardized, often using a seed-lot system with a rough strain like B. melitensis B115, to ensure consistent potency and reactivity.[1] Suppliers should certify that the antigen's activity has been standardized against a national or international reference standard.[1]

Q3: What is the standard procedure for administering the this compound skin test in cattle?

The standard procedure involves the intradermal injection of 0.1 mL of this compound.[1] The injection site is typically on the side of the neck, where an area is clipped or shaved for clear visibility.[2][7] Before injection, the initial skinfold thickness is measured using a caliper (cutimeter).[1] A proper injection should create a small, palpable papule or pea-sized nodule at the site.[1][2] It is crucial that the injection is strictly intradermal, as subcutaneous injection can lead to inaccurate results.[1]

Q4: How is the reaction measured and interpreted?

The reaction is assessed 72 hours after the injection for cattle and 48 hours for small ruminants.[1] The primary method of evaluation is measuring the increase in skinfold thickness at the injection site using a caliper.[1][7] The evaluation also includes palpation and visual inspection for clinical signs such as diffuse edema, induration, exudation, or necrosis.[1][3] A positive reaction is defined by an increase in skin thickness exceeding a predetermined cut-off value. This cut-off can vary, but values between 1.1 mm and 2.0 mm are often cited as positive.[1][5][8]

Troubleshooting Guide

Issue: High rate of positive reactions in known negative (uninfected) animals.
Possible Cause Troubleshooting Action
This compound Concentration Too High The concentration of the allergen may be excessive, leading to non-specific inflammatory responses. Action: Perform a dose-response study (see protocol below) to determine the optimal concentration that maximizes the difference between positive and negative animals.
Contamination with S-LPS The this compound preparation may contain residual smooth lipopolysaccharide (S-LPS), which can cause false-positive serological reactions (FPSR) due to cross-reacting antibodies from infections with other bacteria like Yersinia enterocolitica O9.[5][6][9] Action: Ensure you are using a highly purified, protein-based this compound certified to be free of S-LPS.[4]
Recent Vaccination Animals vaccinated with B. abortus S19 or other brucellosis vaccines can show positive results on the skin test for extended periods, sometimes for years.[4][5] Action: Review the vaccination history of the herd. The BST may not be suitable for discriminating infection from vaccination status in recently vaccinated animals.
Interference with Other Tests Performing a tuberculin skin test at the same time as a this compound test can cause interference.[1] Action: Avoid simultaneous skin testing. A period of at least 6 weeks should be observed between different allergic skin tests to prevent induced anergy or interference.[1]
Issue: High rate of negative reactions in known positive (infected) animals.
Possible Cause Troubleshooting Action
This compound Concentration Too Low The allergen dose may be insufficient to elicit a detectable DTH reaction in all infected animals. The sensitivity of the BST can be lower than serological tests.[2][10] Action: Conduct a dose-response study to find a concentration that improves sensitivity without compromising specificity.
Improper Injection Technique A subcutaneous injection, rather than a strictly intradermal one, can result in a failed or unreadable test as the allergen diffuses away from the intended dermal layer.[1] Action: Ensure personnel are properly trained in intradermal injection techniques, aiming to produce a distinct papule upon injection.[1]
Incorrect Reading Time The peak DTH reaction has a specific time window. For cattle, the optimal reading time is 72 hours.[5][7] Reading too early or too late may miss the peak response. Action: Adhere strictly to the recommended reading time for the species being tested (72 hours for cattle, 48 hours for small ruminants).[1]
Anergy In cases of chronic or advanced brucellosis, the animal's immune system may become unresponsive (anergic) and fail to mount a DTH reaction. Action: The BST is not recommended as a standalone diagnostic tool.[3] Use it in parallel with serological tests like ELISA or Complement Fixation Test (CFT) to improve overall diagnostic sensitivity.[2][4]
Issue: Inconsistent or highly variable results between animals or tests.
Possible Cause Troubleshooting Action
Operator Variability Differences in how individuals administer the injection or measure the skinfold thickness can introduce significant variability.[3] Action: Standardize the procedure across all operators. Ensure everyone uses a caliper for measurement and is trained to perform the injection and palpation consistently.[1][3]
Non-Standardized Allergen Using a this compound preparation that is not standardized against a reference can lead to batch-to-batch variability in potency. Action: Only use this compound from suppliers who certify that the product has been standardized against an international or national standard.[1]

Data Presentation

Table 1: Summary of this compound Skin Test Parameters in Cattle
ParameterRecommendationSource(s)
Allergen Purified protein extract, free of S-LPS[1][2][4]
Injection Volume 0.1 mL[1][2]
Injection Route Intradermal[1][7]
Injection Site Side of the neck[1][2][7]
Reading Time 72 hours post-injection[1][5][7]
Measurement Caliper (cutimeter) measurement of skinfold thickness increase; palpation[1][3]
Positive Cut-off ≥1.1 mm to ≥2.0 mm increase in skin thickness[1][5][8]
Table 2: Example Performance Metrics of the this compound Skin Test

Data synthesized from studies evaluating the test in cattle herds.

MetricReported Value95% Confidence IntervalStudy ContextSource(s)
Specificity 99.83%99.40% - 99.98%Brucellosis-free animals[5][8]
Specificity 99.2%98.1% - 99.7%Brucellosis-free reference animals[2]
Sensitivity 93%76% - 100%1 month post-experimental infection[5]
Sensitivity 78%58% - 91%6 months post-experimental infection[5]
Relative Sensitivity 42.9%30.5% - 56.0%Compared to reference infected animals[2]

Experimental Protocols

Protocol: Dose-Response Study for Optimizing this compound Concentration

Objective: To determine the optimal concentration of a novel or uncharacterized this compound preparation that maximizes diagnostic sensitivity and specificity.

Materials:

  • This compound preparation at various concentrations (e.g., C1, C2, C3, C4)

  • Sterile saline (placebo control)

  • Tuberculin syringes (1 mL) with 25-26 gauge needles

  • Electric clippers or scissors

  • Skin calipers (cutimeter)

  • Animal cohorts:

    • Known Brucella-infected animals (positive controls)

    • Known Brucella-free animals from a certified-free herd (negative controls)

    • (Optional) Vaccinated animals, if applicable to the test's intended use

Methodology:

  • Animal Preparation:

    • Properly restrain the animals.

    • Select a test area on the side of the neck. Prepare multiple sites if testing several concentrations on the same animal, ensuring at least 10-15 cm between injection sites.

    • Clip or shave an area of approximately 10 cm² for each injection site.[2][7]

    • Verify the absence of any pre-existing skin lesions or nodules by palpation.[1]

  • Pre-Injection Measurement:

    • Using a caliper, carefully measure the initial skinfold thickness at the center of each prepared site. Record this as the T₀ measurement. To minimize variability, the same operator should perform all measurements for a given animal.[2][3]

  • Intradermal Injection:

    • Randomly assign each concentration (and the saline control) to a prepared site on each animal.

    • Using a tuberculin syringe, draw up 0.1 mL of the assigned this compound concentration or saline.

    • Carefully inject the solution intradermally, ensuring a small papule forms at the injection site.[1] Discard and repeat if any liquid escapes or if the injection is suspected to be subcutaneous.

  • Post-Injection Measurement and Observation:

    • At exactly 72 hours post-injection, re-measure the skinfold thickness at each injection site using the same caliper and operator. Record this as the T₇₂ measurement.[2][7]

    • Visually inspect and palpate each site for qualitative signs of reaction, including the size and firmness of any swelling (induration) or edema. Note any severe reactions like necrosis.[1][3]

  • Data Analysis:

    • For each site, calculate the change in skin thickness: ΔT = T₇₂ - T₀.

    • Compare the mean ΔT for each concentration in the positive control group versus the negative control group.

    • Perform a Receiver Operating Characteristic (ROC) curve analysis for each concentration to determine the cut-off value that provides the optimal balance of sensitivity and specificity.

    • The optimal concentration is the one that yields the largest statistically significant difference in reaction size between infected and non-infected animals while producing minimal to no reaction in the negative control group.

Visualizations

G cluster_prep Phase 1: Preparation & Pilot Study cluster_dose Phase 2: Dose-Response Optimization cluster_valid Phase 3: Validation A Literature Review & Select Initial Concentration Range B Define Animal Cohorts (Positive & Negative Controls) A->B C Pilot Test with a Small Group (3-4 Concentrations + Saline) B->C D Conduct Full Dose-Response Study C->D E Measure Skin Reaction (ΔT) at 72h D->E F Analyze Data (ROC Curves) E->F G Determine Optimal Concentration & Cut-off Value F->G H Validate with a Larger, Blinded Cohort G->H I Calculate Final Sensitivity & Specificity H->I J Standardize Protocol I->J

Caption: Workflow for optimizing this compound concentration.

G cluster_FN High False Negatives (No reaction in known positives) cluster_FP High False Positives (Reaction in known negatives) Start Unexpected Test Results FN_Q1 Was injection strictly intradermal? Start->FN_Q1 FP_Q1 Is this compound S-LPS free? Start->FP_Q1 FN_A1_Yes Check this compound Concentration (May be too low) FN_Q1->FN_A1_Yes Yes FN_A1_No Retrain Personnel on Injection Technique FN_Q1->FN_A1_No No FN_Q2 Was reading time correct (72h)? FN_A1_Yes->FN_Q2 FN_A2_Yes Consider Anergy or Low Sensitivity. Use with serological tests. FN_Q2->FN_A2_Yes Yes FN_A2_No Adhere to Standard Reading Time FN_Q2->FN_A2_No No FP_A1_Yes Check this compound Concentration (May be too high) FP_Q1->FP_A1_Yes Yes FP_A1_No Source Purified Protein Allergen FP_Q1->FP_A1_No No FP_Q2 Review Vaccination History FP_A1_Yes->FP_Q2 FP_A2_Yes Test may not be suitable for vaccinated animals FP_Q2->FP_A2_Yes Vaccinated FP_A2_No Investigate Cross-Reactivity (e.g., Yersinia) FP_Q2->FP_A2_No Not Vaccinated

Caption: Troubleshooting logic for unexpected skin test results.

References

factors affecting brucellin skin test reading and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Brucellin skin test (BST). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound skin test?

The this compound Skin Test (BST) is a cell-mediated immune assay that detects a delayed-type hypersensitivity (DTH) reaction to Brucella antigens.[1][2] It is based on the intradermal injection of a purified and standardized protein allergen, known as this compound, which is largely devoid of the lipopolysaccharide (LPS) component that can cause non-specific reactions.[1][3] In a sensitized animal, this injection triggers a local inflammatory response, characterized by swelling and induration at the injection site, which is measured after a specific period.[4]

Q2: What are the primary applications of the this compound skin test?

The BST is a valuable tool in bovine and ovine/caprine brucellosis diagnostics. Its primary applications include:

  • Discriminating true Brucella infections from false positive serological reactions (FPSR): The BST is highly specific and can help differentiate between a true infection and cross-reactions with other bacteria (e.g., Yersinia enterocolitica O9) that can cause false positives in serological tests.[4][5][6]

  • Detecting early or latent infections: The BST can sometimes identify infected animals before they seroconvert, making it useful in the early stages of an outbreak.[7][8]

  • Herd-level confirmation: While its individual sensitivity can be variable, the BST is a reliable indicator of infection at the herd level.[6]

Q3: What is the recommended timing for reading the this compound skin test?

The optimal reading time for the BST varies depending on the animal species:

  • Cattle: The reaction should be read 72 hours after the intradermal injection.[1][5]

  • Small Ruminants (Sheep and Goats): The reading should be performed 48 hours post-injection.[1][9]

Troubleshooting Guides

Issue 1: Unexpected Negative Results in a Suspected Infected Animal (False Negatives)

Possible Causes:

  • Improper Injection Technique: A subcutaneous instead of a strictly intradermal injection can lead to a reduced or absent reaction, particularly in cattle.[1]

  • Early Stage of Infection: The animal may not have developed a sufficient cell-mediated immune response yet.

  • Anergy: In cases of severe, chronic infection, the animal's immune system may become unresponsive.

  • Individual Animal Variation: Not all infected animals will mount a detectable DTH response.

Troubleshooting Steps:

  • Verify Injection Technique: Ensure that a small papule is visible immediately after injection, confirming an intradermal administration.[1]

  • Re-test after an appropriate interval: If early infection is suspected, consider re-testing after a few weeks.

  • Use in conjunction with other tests: The BST should be used as part of a comprehensive diagnostic strategy that includes serological tests like the Rose Bengal Test (RBT) and Complement Fixation Test (CFT).[6][7] No single test can reliably detect all stages of brucellosis.[7]

Issue 2: Unexpected Positive Results in a Non-Infected Animal (False Positives)

Possible Causes:

  • Vaccination: Animals vaccinated with B. abortus S19 or B. melitensis Rev. 1 can show positive BST reactions for extended periods, sometimes for years.[5][9]

  • Cross-reacting Bacteria: While the purified this compound reduces the likelihood of cross-reactions that plague serological tests, some level of cross-sensitization from other microorganisms cannot be entirely ruled out, though the BST is noted for its high specificity.[5][9]

Troubleshooting Steps:

  • Review Vaccination History: A positive BST in a vaccinated animal should be interpreted with caution.[6]

  • Consider the Herd's Brucellosis Status: In a certified brucellosis-free herd, a positive result is more likely to be a false positive.

  • Confirm with Multiple Tests: Use a combination of serological tests to get a clearer picture of the animal's infection status. The BST is particularly useful for clarifying ambiguous serological results.[8][10]

Issue 3: Difficulty in Reading or Interpreting the Skin Reaction

Possible Causes:

  • Subjective Interpretation: Visual assessment alone can be subjective.

  • Improper Measurement Technique: Inconsistent use of calipers can lead to inaccurate readings.

  • Concurrent Skin Conditions: Other skin irritations or infections at the injection site can interfere with the reading.

Troubleshooting Steps:

  • Use a Cutimeter/Calipers: Always use a calibrated instrument to measure the skinfold thickness before and after injection.[1]

  • Consistent Operator: The same trained individual should perform both the initial and final measurements to minimize variability.[1]

  • Detailed Clinical Observation: In addition to the skin thickness measurement, note any clinical signs such as diffuse edema, exudation, necrosis, or pain at the injection site, as these are also indicative of a positive reaction.[1]

  • Select a Clean Injection Site: Ensure the area of skin chosen for the injection is clean and free from any pre-existing lesions.[10]

Data Presentation

Table 1: Interpretation of this compound Skin Test Results in Different Species

SpeciesInjection SiteReading TimePositive Reaction Criteria
Cattle Side of the neck72 hoursAn increase in skinfold thickness of ≥ 2 mm, or the presence of clinical signs like edema, exudation, or necrosis.[1]
Small Ruminants (Sheep & Goats) Lower eyelid48 hoursAny visible or palpable reaction, such as edema leading to a thickening of the eyelid (≥ 2 mm), compared to the untreated eyelid.[9]

Table 2: Reported Sensitivity and Specificity of the this compound Skin Test in Cattle

StudySensitivity95% Confidence Interval (Sensitivity)Specificity95% Confidence Interval (Specificity)
Pouillot et al. (1997)[6]64%54% - 72%99.83%99.67% - 99.96%
Nyanhongo et al. (2017)[3]42.9%30.5% - 56.0%99.2%98.1% - 99.7%
De Massis et al. (2005)[9]High sensitivity reported for B. melitensis in small ruminantsNot specifiedHigh specificity in the absence of vaccinationNot specified
Saegerman et al. (1999)[5]78% - 93%58% - 91% to 76% - 100%99.83%99.40% - 99.98%

Note: Sensitivity and specificity can vary depending on the study population, the this compound preparation used, and the gold standard for comparison.

Experimental Protocols

Detailed Methodology for the this compound Skin Test in Cattle

This protocol is synthesized from guidelines provided by the EU Reference Laboratory for Brucellosis.[1]

1. Animal Preparation and Initial Measurement:

  • Restrain the animal securely.
  • Select a site on the side of the neck.
  • Identify the injection site by clipping the hair.
  • Using a cutimeter (calipers), measure the initial thickness of a fold of skin at the selected site and record the measurement.

2. Intradermal Injection:

  • Use a sterile syringe with a short needle.
  • Inject 0.1 ml of this compound intradermally.
  • A small, distinct papule should be visible at the injection site, confirming a correct intradermal injection. Ensure there is no leakage of the fluid.

3. Reading and Interpretation:

  • After 72 hours, restrain the animal again.
  • The same veterinarian or trained technician who performed the injection should conduct the reading.
  • Visually inspect the injection site for clinical signs such as diffuse or extensive edema, exudation, necrosis, pain, or inflammation of the local lymphatic ducts or nodes.
  • Using the cutimeter, remeasure the skinfold thickness at the injection site.
  • Calculate the increase in skin thickness by subtracting the initial measurement from the 72-hour measurement.
  • An increase of ≥ 2 mm is considered a positive reaction. The presence of any of the noted clinical signs also constitutes a positive reaction.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Injection cluster_incubation Phase 2: Incubation Period cluster_reading Phase 3: Reading & Interpretation cluster_results Results start Animal Restraint & Site Selection clip Clip Hair at Injection Site start->clip measure1 Measure Initial Skinfold Thickness clip->measure1 inject Intradermal Injection of 0.1ml this compound measure1->inject wait Wait for 72 hours (Cattle) or 48 hours (Small Ruminants) inject->wait restrain2 Restrain Animal for Reading wait->restrain2 observe Clinical Observation (Edema, Necrosis, etc.) restrain2->observe measure2 Remeasure Skinfold Thickness restrain2->measure2 interpret Interpret Results observe->interpret calculate Calculate Increase in Thickness measure2->calculate calculate->interpret positive Positive Result (≥2mm increase or clinical signs) interpret->positive Yes negative Negative Result (<2mm increase and no clinical signs) interpret->negative No

Caption: Experimental workflow for the this compound Skin Test.

logical_relationship cluster_factors Factors Affecting BST Interpretation cluster_outcomes Potential for Inaccurate Results vaccination Vaccination Status (e.g., S19, Rev. 1) false_pos False Positive vaccination->false_pos can lead to interpretation Accurate Interpretation of BST vaccination->interpretation timing Timing of Reading (48h vs 72h) false_neg False Negative timing->false_neg incorrect timing can lead to timing->interpretation technique Injection Technique (Intradermal vs. Subcutaneous) technique->false_neg improper technique can lead to technique->interpretation species Animal Species (Cattle vs. Small Ruminants) species->false_pos misinterpretation if criteria not followed species->false_neg misinterpretation if criteria not followed species->interpretation

Caption: Logical relationships affecting this compound Skin Test interpretation.

dth_pathway cluster_sensitization Sensitization Phase (Initial Brucella Exposure) cluster_elicitation Elicitation Phase (this compound Injection) brucella Brucella spp. apc Antigen Presenting Cell (APC) (e.g., Macrophage) brucella->apc Phagocytosis th1 Naive T-Helper Cell apc->th1 Antigen Presentation mem_th1 Memory T-Helper 1 (Th1) Cell th1->mem_th1 Differentiation & Proliferation activated_th1 Activated Memory Th1 Cell mem_th1->activated_th1 Activation This compound This compound Allergen (Intradermal Injection) apc2 APC at Injection Site This compound->apc2 Uptake apc2->mem_th1 Antigen Presentation cytokines Release of Cytokines (IFN-γ, TNF-α) activated_th1->cytokines macrophage_activation Macrophage Activation & Recruitment cytokines->macrophage_activation inflammation Local Inflammation (Edema, Induration) macrophage_activation->inflammation

Caption: Simplified signaling pathway of the DTH reaction in the BST.

References

Technical Support Center: Improving the Specificity of the Brucellin Skin Test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the specificity of the Brucellin skin test (BST). The BST is a crucial diagnostic tool that relies on a delayed-type hypersensitivity (DTH) reaction to detect cell-mediated immunity against Brucella antigens.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary cause of false-positive results in the this compound skin test?

A1: The primary cause of false-positive serological reactions for brucellosis is cross-reactivity with other Gram-negative bacteria that possess antigenically similar lipopolysaccharide (LPS) structures.[3][4] The most significant bacterium known to cause these cross-reactions is Yersinia enterocolitica O:9.[5] Other bacteria implicated include certain strains of Escherichia coli (e.g., O157), Salmonella, Francisella tularensis, and Vibrio cholerae.[3][4]

The this compound skin test allergen is designed to be a purified protein solution, largely devoid of the LPS that causes serological cross-reactivity.[1][2] This makes the BST highly specific and a valuable tool for differentiating true infections from false-positive serological results.[6]

Q2: My experiment is showing inconsistent skin reactions. What procedural errors could be the cause?

A2: Inconsistent results in the this compound skin test can often be traced to procedural variability. Adhering to a standardized protocol is critical for reproducible outcomes. Key areas to troubleshoot include:

  • Injection Technique: The injection must be strictly intradermal.[1] A subcutaneous injection can lead to a reduced or absent visible reaction. Ensure a small papule or bleb forms at the injection site as a sign of a correct intradermal injection.[1]

  • Dosage and Antigen Quality: Use the standardized dose of 0.1 ml of a purified, protein-based this compound allergen.[1] The quality and standardization of the allergen preparation are fundamental to the test's reliability.

  • Reading Time: The DTH reaction has a specific time course. For cattle, the reading must be performed at 72 hours post-injection; for small ruminants, it is 48 hours.[1] Reading too early or too late can lead to misinterpretation.

  • Measurement Method: Use a cutimeter (calipers) to measure the skin fold thickness before injection and at the time of reading. The difference in thickness is the quantitative measure of the reaction.[1] Simple visual inspection can be subjective and less reliable.

  • Animal Handling: Stress can influence immune responses. Ensure animals are handled calmly and consistently during both injection and reading.

Q3: How can I improve the specificity of my DTH assay? Which antigens should I use?

A3: Improving specificity involves moving away from crude or whole-cell preparations towards purified protein antigens that lack the cross-reactive LPS O-chains.

  • Purified Protein Allergens: Standard this compound (such as Brucellergene OCB or this compound INRA) is a purified protein preparation from rough strains of Brucella (e.g., B. melitensis B115 or B. abortus 45/20), which naturally lack the smooth LPS that causes cross-reactions.[1][7] This is the most established method for ensuring high specificity.

  • Recombinant Proteins: Research is actively exploring the use of specific recombinant Brucella proteins as diagnostic antigens. These offer the highest degree of purity and reproducibility. Outer membrane proteins (Omps) and ribosomal proteins are promising candidates.[8][9][10] For example, recombinant Omp16, Omp19, BP26, and SOD have shown potential for high specificity in serological assays and could be adapted for DTH tests.[10][11] A key advantage is the ability to select proteins that are not shared with cross-reacting bacteria like Yersinia.[10]

It is important to note that some recombinant proteins expressed in E. coli may lack necessary post-translational modifications (like acylation) required to induce a DTH reaction, a hurdle that must be addressed in development.[9]

Quantitative Data on Test Performance

Improving specificity often involves a trade-off with sensitivity. The tables below summarize the performance of different diagnostic approaches.

Table 1: Performance of the Standard this compound Skin Test (BST)

Animal Model Antigen Used Sensitivity Specificity Reference
Cattle This compound (unspecified) 42.9% 99.2% [12][13][14]
Cattle This compound (unspecified) 70-75% 95-100%

| Cattle | this compound (unspecified) | Not specified | 99.3% |[15] |

Table 2: Performance of Recombinant Protein-Based Serological Tests (as a proxy for antigen potential)

Antigen Test Format Sensitivity Specificity Comments Reference
rOMP16 Indirect ELISA 100% 100% Compared to commercial ELISA kit. [11]
rBP26 i-ELISA High High Did not react with anti-Yersinia antibodies. [10]
rSOD i-ELISA 100% 99% Tested in dogs. [10]

| rOmp31 | i-ELISA | 48-87% | High | Sensitivity varied by host species. |[8][10] |

Note: Data for recombinant protein DTH tests is limited; serological data is provided to indicate antigenic potential and specificity.

Experimental Protocols & Methodologies

Protocol 1: Standard this compound Skin Test (BST) Procedure in Cattle

This protocol is adapted from the EU Reference Laboratory for Brucellosis Standard Operating Procedure.[1]

Objective: To assess the cell-mediated immune response to Brucella proteins via a DTH reaction.

Materials:

  • Standardized this compound allergen (purified protein preparation).

  • Tuberculin syringe with a fine-gauge needle.

  • Cutimeter (skin calipers).

  • Electric clippers or scissors.

  • 70% Ethanol.

Procedure:

  • Animal Restraint and Site Preparation: Securely restrain the animal. Select an injection site, typically on the side of the neck. Shave or closely clip the hair from a small area (~4 cm diameter).

  • Initial Skin Measurement: Clean the clipped area with ethanol. Pick up a fold of skin within the prepared area and measure its thickness using the cutimeter. Record this value as T₀.

  • Intradermal Injection: Intradermally inject exactly 0.1 ml of the this compound allergen into the center of the measured site. A small, distinct bleb or papule should form, confirming the injection was intradermal. If no bleb forms, the injection was likely subcutaneous and the test at that site is invalid.

  • Reading the Reaction: After exactly 72 hours, restrain the animal again.

  • Final Skin Measurement: Carefully palpate the injection site for any signs of local swelling or induration. Measure the skin fold thickness at the center of the reaction site using the cutimeter, ensuring the measurement is taken at the same angle as the initial one. Record this value as T₁.

  • Interpretation:

    • Calculate the change in skin thickness: ΔT = T₁ - T₀.

    • Positive Reaction: An increase in skin thickness (ΔT) of ≥1.5 mm to 2.0 mm is typically considered positive, though the cut-off may vary based on the specific allergen and regional validation data.[16]

    • Negative Reaction: A minimal or no increase in skin thickness (ΔT < 1.5 mm).

Visualizations: Workflows and Mechanisms

Mechanism of the Delayed-Type Hypersensitivity (DTH) Reaction

The this compound test is a classic example of a Type IV or DTH reaction, mediated by T-cells and macrophages.

DTH_Pathway Mechanism of the this compound DTH Reaction cluster_sensitization Sensitization Phase (Initial Infection) cluster_elicitation Elicitation Phase (this compound Injection) Brucella Brucella Antigens APC Antigen Presenting Cell (e.g., Macrophage) Brucella->APC Phagocytosis & Processing Th1 Memory Th1 Cell APC->Th1 Antigen Presentation Th1_2 Memory Th1 Cell (Reactivated) This compound This compound (Protein Allergen) APC2 Antigen Presenting Cell This compound->APC2 APC2->Th1_2 Re-presentation Cytokines Cytokine Release (IFN-γ, TNF-α) Th1_2->Cytokines Inflammation Macrophage Recruitment & Inflammation Cytokines->Inflammation Result Visible Induration (Skin Thickening) Inflammation->Result

Caption: The DTH reaction involves a sensitization phase and a subsequent elicitation phase upon testing.

Workflow for Differentiating Cross-Reactivity

This diagram illustrates the logical workflow for using the this compound skin test to investigate suspected false-positive serological results.

Troubleshooting_Workflow Workflow for Investigating Serological False Positives Start Animal tests positive on serological test (e.g., RBT) Question Is there a history of Yersinia or other cross-reactive infections in the herd/area? Start->Question BST Perform this compound Skin Test (BST) (Uses purified protein allergen) Question->BST Yes / Suspected Result Interpret BST Result (Measure skin thickening at 72h) BST->Result Positive BST Positive (Significant thickening) Result->Positive Positive Negative BST Negative (No significant thickening) Result->Negative Negative Conclusion1 High likelihood of true Brucella infection. (Cell-mediated immunity detected) Positive->Conclusion1 Conclusion2 Initial serological result was likely a False Positive due to cross-reactivity. (No Brucella-specific CMI detected) Negative->Conclusion2

Caption: Using the BST to confirm or rule out brucellosis after a positive serological test.

References

addressing batch-to-batch variability of brucellin antigens

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Brucellin Antigens. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of this compound antigens. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments, presented in a question-and-answer format.

Question: Why am I observing high background or false positives in my ELISA/agglutination assay with a new batch of this compound?

Answer: High background or false-positive results are often linked to the purity and specificity of the antigen preparation.

  • Possible Cause 1: Lipopolysaccharide (LPS) Contamination. this compound antigens intended for assays that measure cell-mediated immunity (like the skin test) or specific protein-based antibody responses should be purified and largely free of LPS.[1] Cross-reactions due to LPS from smooth Brucella strains can cause false positives in serological tests.[1][2]

  • Troubleshooting Steps:

    • Verify the specifications of your antigen batch. Confirm if it is a whole-cell preparation, a soluble extract, or a purified protein antigen. For high specificity, purified protein antigens are recommended.[1][3]

    • If using an in-house preparation, ensure the protocol is designed to minimize LPS contamination, for example, by using rough strains of Brucella like B. abortus 45/20 or B. melitensis B115.[1][4]

    • Run a negative control using serum from a known uninfected and unvaccinated animal to determine the baseline background level.

    • Consider using a blocking buffer optimized for reducing non-specific binding.[5][6]

  • Possible Cause 2: Inadequate Washing. Insufficient washing between steps can leave unbound reagents in the wells, leading to high background.[5][7]

  • Troubleshooting Steps:

    • Ensure all wells are filled and completely aspirated during each wash step.[5]

    • Increase the number of washes or the soaking time between washes.[7]

    • If using an automated plate washer, check for clogged ports and ensure uniform washing across the plate.[5]

  • Possible Cause 3: Over-concentration of Detection Reagents. Using too high a concentration of the secondary antibody or conjugate can lead to non-specific binding and high background.[5]

  • Troubleshooting Steps:

    • Perform a titration of your detection reagents to determine the optimal working concentration for the new antigen batch.[5]

Question: My new batch of this compound shows a significantly weaker signal or lower potency compared to the previous one. What should I do?

Answer: A decrease in signal or potency is a classic example of batch-to-batch variability and can stem from differences in antigen concentration, composition, or biological activity.

  • Possible Cause 1: Variation in Biological Activity (Potency). Different batches of this compound can have varying biological activity, even when standardized to the same protein concentration.[8]

  • Troubleshooting Steps:

    • Standardize Against a Reference: The most critical step is to standardize the new batch against an international or national standard, such as the OIE International Standard Serum (OIEISS).[9][10] This ensures consistent performance in serological assays like the Rose Bengal Plate Test (RBPT) and Serum Agglutination Test (SAT).[9][10]

    • Bridging Study: Perform a side-by-side comparison of the old and new batches using a panel of known positive and negative control sera. This will help you establish a correction factor or confirm the new batch's performance characteristics.

    • Potency Estimation: For in vivo applications like the this compound Skin Test (BST), the potency of each batch should be estimated in sensitized animals and compared to a reference this compound.[8]

  • Possible Cause 2: Suboptimal Antigen Concentration. The optimal coating concentration for an ELISA can vary between batches.

  • Troubleshooting Steps:

    • Checkerboard Titration: Perform a checkerboard titration to determine the optimal coating concentration for the new antigen batch and the optimal dilution for your primary antibody/serum samples. (See Experimental Protocol 3).

  • Possible Cause 3: Antigen Degradation. Improper storage or handling can lead to the degradation of the antigen.

  • Troubleshooting Steps:

    • Confirm that the antigen has been stored at the recommended temperature (typically 2-8°C, do not freeze).[11][12]

    • Avoid repeated freeze-thaw cycles if the antigen was supplied frozen. Aliquot the antigen upon first use.

    • Run a quality control check using SDS-PAGE to visually inspect the integrity of the protein components.

Question: I am seeing poor reproducibility (high Coefficient of Variation - CV%) between duplicate wells and between different assays.

Answer: Poor reproducibility can be caused by technical errors or inherent inconsistencies in the reagents.

  • Possible Cause 1: Pipetting Inconsistency. This is one of the most common sources of variability in ELISAs and other plate-based assays.[6][7]

  • Troubleshooting Steps:

    • Ensure pipettes are properly calibrated.

    • Use fresh pipette tips for each standard, control, and sample.[6]

    • Ensure there are no air bubbles in the wells before reading the plate.[6]

    • Dispense liquids against the side of the well to avoid splashing.[6]

  • Possible Cause 2: Inconsistent Incubation Times or Temperatures. Variations in incubation conditions can significantly affect results.

  • Troubleshooting Steps:

    • Ensure all reagents are brought to room temperature before use, as cold reagents can slow down reactions.[6][7]

    • Use a calibrated incubator and be consistent with incubation times as specified in the protocol.[5]

  • Possible Cause 3: Edge Effects. Wells on the outer edges of a microplate can be subject to temperature variations, leading to inconsistent results.

  • Troubleshooting Steps:

    • Avoid using the outer wells for critical samples or standards. Fill them with buffer or saline instead.

    • Ensure the plate is sealed properly during incubations to prevent evaporation.

Below is a troubleshooting workflow for a common issue: high background in a this compound ELISA.

G start High Background in this compound ELISA check_neg_ctrl Is the Negative Control also high? start->check_neg_ctrl check_reagents Check for Contaminated Buffers or Substrate check_neg_ctrl->check_reagents Yes check_conjugate Titrate Secondary Antibody/Conjugate check_neg_ctrl->check_conjugate No check_blocking Optimize Blocking Step (Increase time or try different blocker) check_reagents->check_blocking check_wash Improve Wash Steps (Increase volume or number of washes) check_blocking->check_wash review_protocol Review Protocol for Incubation Times/Temperatures check_wash->review_protocol check_antigen Antigen Issue: Potential LPS contamination or non-specific binding check_conjugate->check_antigen result_ok Problem Resolved check_antigen->result_ok If resolved result_persist Problem Persists: Contact Technical Support check_antigen->result_persist If not resolved review_protocol->result_ok If resolved review_protocol->result_persist If not resolved

Caption: Troubleshooting logic for high ELISA background.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound antigens? A1: The primary sources include:

  • Strain of Brucella Used: Different species (B. abortus, B. melitensis) and strains (e.g., S99, 1119-3, 45/20) are used for production, each with unique antigenic profiles.[4][13]

  • Production and Purification Methods: The techniques used to grow the bacteria and extract/purify the antigens can vary significantly, affecting the final composition, particularly the ratio of protein to LPS.[4][14]

  • Standardization Procedures: Inconsistencies in how the final product is standardized (e.g., by packed cell volume, protein concentration, or biological activity) are a major cause of variable performance between labs and manufacturers.[9][13]

Q2: How can I normalize results obtained with different batches of this compound? A2: The best practice is to include a reference standard in all assays. This can be an internationally recognized standard (like OIEISS) or a well-characterized in-house standard batch.[9][10] By comparing the performance of the new batch to the reference standard, you can calculate a relative potency or correction factor to normalize results across different batches.

Q3: What are the key quality control parameters I should check for a new batch of this compound? A3: Key QC parameters should assess the identity, purity, concentration, and potency of the antigen. This includes visual inspection, protein concentration, SDS-PAGE for purity and integrity, Western blot for identity, and a functional assay (e.g., agglutination test, ELISA, or skin test) to determine potency against a known standard.[8][9]

Q4: Can I use an antigen prepared from Brucella abortus to detect antibodies against B. melitensis? A4: Yes, due to the cross-reaction of the lipopolysaccharide (LPS) among smooth Brucella species like B. abortus, B. melitensis, and B. suis, a single antigen can often be used for serological diagnosis of brucellosis caused by any of these three species.[13] However, the sensitivity and specificity may vary.

Data Presentation

Consistent quality control is essential for managing batch variability. The following table summarizes key QC parameters and suggested acceptance criteria for a purified this compound protein antigen.

Table 1: Key Quality Control Parameters for this compound Antigen Batches

Parameter Method Acceptance Criteria
Appearance Visual Inspection Clear, colorless to slightly yellow liquid, free of particulates.
Protein Concentration Bradford or BCA Assay Within ±10% of the target concentration (e.g., 1 mg/mL).[8]
Purity SDS-PAGE (Coomassie) Major protein bands consistent with reference batch; no significant contaminating bands.
Identity Western Blot Reacts with specific anti-Brucella polyclonal or monoclonal antibodies.
Potency (Serology) Agglutination Test Must agglutinate with the OIEISS at a specified dilution (e.g., 1/45) and not at a higher dilution (e.g., 1/55).[9]

| Potency (In vivo) | this compound Skin Test | Skin reaction must be equivalent to the reference standard in sensitized animals.[8] |

Experimental Protocols

Here are detailed methodologies for key experiments to qualify and standardize new batches of this compound antigen.

Protocol 1: Quality Control Workflow for a New this compound Batch

This protocol outlines the initial steps to qualify a new batch of this compound antigen upon receipt.

Caption: Workflow for QC of a new this compound antigen batch.

Protocol 2: Standardization by Serum Agglutination Test (SAT)

This method standardizes a new antigen batch against a reference serum (e.g., OIEISS).[9][10]

Materials:

  • New batch of this compound SAT antigen.

  • Reference SAT antigen (if available).

  • OIE International Standard Serum (OIEISS) or a calibrated national standard serum.

  • Phenol saline (0.85% NaCl with 0.5% phenol).

  • Glass agglutination tubes (75x10 mm).

  • Pipettes.

  • 37°C incubator.

Procedure:

  • Prepare Serum Dilutions: Create a series of dilutions of the standard serum in phenol saline. For OIEISS, typical dilutions might range from 1/400 to 1/1000.[9]

  • Dispense Serum: Add a fixed volume (e.g., 0.5 mL) of each serum dilution to a series of agglutination tubes. Include a negative control tube with phenol saline only.

  • Add Antigen: Add an equal volume (e.g., 0.5 mL) of the new, well-mixed antigen batch to each tube. The final serum dilutions will now be doubled (e.g., 1/800 to 1/2000).

  • Incubate: Mix the contents of the tubes gently and incubate at 37°C for 20-24 hours.

  • Read Results: Examine the tubes for agglutination. The endpoint is the highest dilution that shows 50% agglutination (a "++" reaction, where the supernatant fluid is half-cleared).

  • Compare and Adjust: The new antigen batch is considered standardized if it produces 50% agglutination at the same dilution as the reference antigen with the standard serum. For example, the antigen should give 50% agglutination with a 1/650 dilution of the OIEISS.[10] If the reactivity is too high or too low, the antigen concentration may need to be adjusted by the manufacturer.

Protocol 3: ELISA Checkerboard Titration for a New Antigen Batch

This protocol determines the optimal coating concentration of a new antigen batch for use in an indirect ELISA.

Materials:

  • 96-well ELISA plates.

  • New batch of this compound antigen.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Known positive and negative control sera.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

  • Enzyme-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Prepare Antigen Dilutions: Prepare a series of 2-fold dilutions of the new antigen batch in coating buffer. For a 1 mg/mL stock, dilutions might range from 10 µg/mL down to 0.08 µg/mL.

  • Coat Plate: Coat the columns of the ELISA plate with the different antigen dilutions (e.g., columns 1-2 with 10 µg/mL, columns 3-4 with 5 µg/mL, etc.). Leave one pair of columns uncoated as a background control. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate 3 times with wash buffer. Block all wells with blocking buffer for 1-2 hours at room temperature.

  • Prepare Serum Dilutions: Prepare a series of 2-fold dilutions of the positive control serum (e.g., 1:100 to 1:12800) and a single dilution of the negative control serum (e.g., 1:100).

  • Add Sera: Wash the plate 3 times. Add the serum dilutions to the rows of the plate.

  • Incubate and Wash: Incubate for 1-2 hours at room temperature. Wash the plate 5 times.

  • Add Secondary Antibody: Add the diluted enzyme-conjugated secondary antibody to all wells. Incubate for 1 hour at room temperature.

  • Develop and Read: Wash the plate 5 times. Add the substrate and incubate in the dark until color develops (10-20 minutes). Stop the reaction with stop solution and read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analyze Results: Create a table of the OD values. The optimal antigen coating concentration is the one that provides the highest signal-to-noise ratio (OD of positive serum / OD of negative serum) and a good dynamic range for the positive serum titration curve.

Table 2: Example ELISA Checkerboard Titration Results (OD at 450 nm)

Antigen Conc. Positive Serum (1:400) Negative Serum (1:100) Signal-to-Noise Ratio
10 µg/mL 2.54 0.45 5.6
5 µg/mL 2.31 0.22 10.5
2.5 µg/mL 1.98 0.11 18.0
1.25 µg/mL 1.25 0.09 13.9

| 0.625 µg/mL | 0.68 | 0.08 | 8.5 |

In this example, 2.5 µg/mL would be chosen as the optimal coating concentration.

References

brucellin antigen stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Brucellin Antigen. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the stability, long-term storage, and effective use of this compound antigen in experimental settings.

Frequently Asked Questions (FAQs)

General Storage & Handling

Q1: What are the recommended long-term storage conditions for this compound antigen?

A1: The optimal storage conditions depend on the antigen's format (liquid or lyophilized). Most liquid this compound antigen preparations, such as those for agglutination tests or skin tests, should be stored and transported refrigerated at 2°C to 8°C.[1][2][3][4][5][6] It is critical not to freeze these liquid suspensions, as freezing can damage the antigen.[2][3][4] Lyophilized (freeze-dried) preparations offer more flexibility and can be stored at 5°C ± 3°C or at temperatures below -16°C for extended periods.[2] For maximum long-term stability of certain extracted antigens, storage at -20°C or in liquid nitrogen (-196°C) for up to two years has been shown to be effective.[7]

Q2: What is the typical shelf life of this compound antigen?

A2: The shelf life is product-specific. For commercially prepared liquid antigens stored as recommended (2°C–8°C), the shelf life is often stated as 2 years, provided the vial is unopened.[1][5] Once the vial is opened, it is recommended to use the antigen immediately to avoid contamination and degradation.[1] For lyophilized antigens, the stability is generally longer, but you should always refer to the expiry date on the product label.

Q3: How should I handle a newly received vial of this compound antigen?

A3: Upon receipt, immediately inspect the packaging for any damage. The product should be a clear to yellowish solution without visible particles.[1] Transfer the vial to the recommended storage temperature (typically 2°C–8°C for liquids) without delay.[1][3][4] For lyophilized products, briefly centrifuge the vial to ensure the powder is at the bottom before reconstitution.[8]

Lyophilized Antigen

Q4: How do I properly reconstitute lyophilized this compound antigen?

A4: To reconstitute a lyophilized antigen, allow the vial and the recommended reconstitution buffer to reach room temperature.[8] Add the specified volume of sterile buffer (e.g., sterile saline solution, ultrapure sterile water, or a specific buffer recommended by the supplier) to the vial.[9] Gently agitate the vial to dissolve the contents, avoiding vigorous shaking or vortexing which can cause foaming and protein denaturation.[8] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete reconstitution.[8] If particulates remain, you can mix the solution gently for a few hours at room temperature or overnight at 4°C.[8]

Q5: Should I aliquot the reconstituted antigen?

A5: Yes. Aliquoting the reconstituted antigen into smaller, single-use volumes is highly recommended. This practice minimizes the number of freeze-thaw cycles the antigen is subjected to, which can degrade protein structure and reduce activity.[10][11][12] Store the aliquots at the recommended temperature (e.g., ≤ -20°C).

Stability & Degradation

Q6: How many freeze-thaw cycles can this compound antigen withstand?

A6: There is no specific data on the number of freeze-thaw cycles for this compound antigen, but for proteins and biologics in general, repeated freeze-thaw cycles should be avoided as they can lead to protein degradation and loss of function.[10] It is best practice to aliquot the antigen after reconstitution to avoid more than one or two freeze-thaw events.

Q7: What are the visible signs of antigen degradation or contamination?

A7: Signs of degradation or contamination in a liquid antigen suspension can include turbidity, discoloration, or the presence of visible particulates.[13] For agglutination test antigens, you should always shake the vial well before use to ensure the suspension is uniform.[3][4] If the antigen does not perform as expected with a positive control serum, it may be compromised.[13]

Data Presentation

Table 1: Summary of this compound Antigen Storage Conditions

Antigen FormatRecommended Storage Temp.Typical Shelf Life (Unopened)Key Considerations
Liquid Suspension 2°C to 8°C2 years[1][5]DO NOT FREEZE .[2][3][4] Protect from light.[1] Use immediately after opening.[1]
Lyophilized (Freeze-Dried) 5°C ± 3°C or < -16°CAs per manufacturer's expiry dateReconstitute under sterile conditions.[8] Aliquot after reconstitution to avoid freeze-thaw cycles.
Extracted (Research Grade) -20°C or -196°CUp to 2 years[7]Ideal for long-term preservation of antigen integrity.[7]

Troubleshooting Guides

Q1: My assay (ELISA/agglutination) is showing a weak or no signal, even with samples I expect to be positive. Could the antigen be the problem?

A1: Yes, this is possible. A low or absent signal is a common issue that can point to compromised antigen.[14][15][16] Follow these steps to troubleshoot:

  • Verify Positive Control: First, run a positive control serum.[13] If the positive control fails to show a signal, the issue is likely with the reagents (including the antigen) or the protocol.[13][15]

  • Check Antigen Storage: Confirm that the antigen has been stored under the correct conditions (e.g., not frozen for a liquid suspension). Improper storage is a primary cause of lost activity.[3][14]

  • Assess Antigen Age: Check the expiration date on the vial. Do not use expired reagents.[3][4]

  • Perform a QC Test: If you suspect the antigen has degraded, you can perform a simple quality control test, such as the slide agglutination test detailed in the protocols section below, using a reliable positive control.

Q2: I see a precipitate or flocculation in my liquid antigen vial. Is it still usable?

A2: This depends on the type of antigen.

  • For Agglutination Antigens: These are suspensions of killed Brucella bacteria and are expected to have particulate matter. It is essential to shake the vial thoroughly before each use to create a uniform suspension.[3][4]

  • For Soluble/Purified Antigens (e.g., for ELISA or skin tests): The formation of an unexpected precipitate may indicate a problem. Precipitation can occur if a soluble antigen and specific antibodies combine, or it could be a sign of protein denaturation due to improper storage (like freezing) or pH changes.[17][18] If the product is meant to be a clear solution, the presence of a precipitate suggests it may be compromised. Contact the manufacturer for guidance.

Experimental Protocols

Protocol 1: Quality Control via Slide Agglutination Test

This protocol allows for a rapid check of the antigen's reactivity against a known positive control serum.

Materials:

  • This compound antigen suspension (e.g., for Rose Bengal or standard agglutination)

  • Brucellosis Positive Control Serum[13]

  • Negative Control (Isotonic Saline)

  • Clean glass slide with reaction circles

  • Micropipette (e.g., 50-80 µL)

  • Separate mixing sticks for each sample

Methodology:

  • Bring the antigen and control serum to room temperature.[4]

  • Thoroughly shake the antigen vial to ensure a homogenous suspension.[3][4]

  • On a clean glass slide, place one drop of the Positive Control serum into one reaction circle.[13]

  • Place 80 µL of isotonic saline into a second circle to serve as a negative control.[3]

  • Add one drop of the this compound antigen suspension to each circle.[3][13]

  • Using separate mixing sticks, mix the contents of each circle uniformly over the entire area of the circle.[3][13]

  • Gently rock the slide back and forth for one minute.[3][4]

  • Observe for agglutination (clumping) macroscopically against a white background.

Expected Results:

  • Positive Control: Visible agglutination should occur, confirming the antigen is reactive.[13]

  • Negative Control: No agglutination should be observed.[3] If clumping occurs here, the antigen may be auto-agglutinating and is not suitable for use.

Conceptual Diagram: Delayed-Type Hypersensitivity (DTH) Reaction

The this compound skin test is a classic example of a DTH (Type IV hypersensitivity) reaction, which is mediated by T-cells.[19][20] This diagram outlines the simplified immunological cascade.

References

minimizing cross-reactivity in brucellin-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with brucellin-based assays. Our goal is to help you minimize cross-reactivity and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-reactivity in serological assays for brucellosis?

A1: The main cause of cross-reactivity in many traditional brucellosis serological tests is the smooth lipopolysaccharide (S-LPS) antigen present on the surface of Brucella bacteria.[1][2][3][4] The O-polysaccharide component of S-LPS is structurally similar to that of other gram-negative bacteria, leading to false-positive results.[2][4]

Q2: Which microorganisms are most commonly reported to cross-react with Brucella antigens?

A2: Several bacteria are known to have antigens that cross-react with Brucella S-LPS. The most frequently cited are:

  • Yersinia enterocolitica O:9

  • Escherichia coli O157:H7[2][4]

  • Salmonella species (e.g., S. urbana)

  • Francisella tularensis[2][4]

  • Vibrio cholerae[5]

  • Moraxella phenylpyruvica[2][4]

Q3: Why are IgM antibodies a significant concern for false-positive results?

A3: IgM antibodies are often produced during the early stages of an immune response and tend to have lower affinity but broader reactivity compared to IgG antibodies. A significant portion of the antibodies that cross-react with the S-LPS of other bacteria are of the IgM class.[2][4] This makes IgM-based assays more susceptible to false positives.

Q4: What is the principle behind the this compound skin test (BST), and why is it less prone to cross-reactivity?

A4: The this compound skin test is a cell-mediated immunity assay that measures a delayed-type hypersensitivity (DTH) reaction.[6] It utilizes a purified protein allergen, "this compound," which is largely devoid of the S-LPS that causes serological cross-reactivity.[6][7] The reaction is mediated by T-cells sensitized to Brucella proteins, making it a more specific indicator of true infection in unvaccinated animals.[1][3]

Q5: How can competitive ELISA (c-ELISA) improve the specificity of brucellosis diagnosis?

A5: A competitive ELISA uses a specific monoclonal antibody that targets a unique epitope on the Brucella S-LPS. In the assay, this monoclonal antibody competes with the antibodies in the test serum for binding to the coated antigen. If the serum contains a high level of specific Brucella antibodies, they will outcompete the monoclonal antibody, resulting in a low signal. This format is highly specific because it only detects antibodies that recognize the same precise epitope as the monoclonal antibody, thereby reducing false positives from cross-reacting antibodies with different binding sites.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background in ELISA 1. Insufficient blocking.Optimize blocking by testing different agents (e.g., 1-5% BSA, 5% non-fat dry milk, or casein). Ensure the blocking buffer covers the entire well surface and incubate for the recommended time.[11][12]
2. Inadequate washing.Increase the number of wash steps and ensure that wells are completely emptied between washes. Use an automated plate washer for consistency if available.[11]
3. Cross-contamination of reagents.Use fresh, sterile pipette tips for each reagent and sample. Prepare reagents in a clean environment.[11]
False positives in serological tests (e.g., RBT, i-ELISA) 1. Cross-reactivity with other bacteria.Confirm positive results with a more specific test, such as a competitive ELISA or the this compound skin test.[2][4] Consider using assays based on recombinant protein antigens instead of S-LPS.[13]
2. Predominance of cross-reactive IgM antibodies.Use a test format that specifically detects IgG antibodies, as these are generally more specific to the infecting agent.[2][4]
3. Prozone phenomenon (in agglutination tests).If a high-titer serum gives a false-negative or weak positive result, serially dilute the sample to a higher dilution (e.g., beyond 1:320) to avoid excess antibody interfering with lattice formation.[5]
Low or no signal in ELISA 1. Inactive reagents.Ensure all reagents are within their expiration date and have been stored under the recommended conditions. Avoid repeated freeze-thaw cycles.[11][14]
2. Incorrect reagent addition.Double-check that all reagents, especially the detection antibody and substrate, were added in the correct order and volume.[15]
High variability between replicate wells 1. Pipetting inconsistency.Use calibrated pipettes and ensure proper technique. For critical assays, use a multichannel pipette to add reagents to replicate wells simultaneously.[11]
2. Uneven plate washing.Ensure that all wells are washed with the same volume and force. Automated washers often provide better consistency.[11]
3. "Edge effect" due to temperature or evaporation differences.Avoid using the outermost wells of the plate for samples and standards. Ensure the plate is sealed properly during incubations and incubated in a temperature-controlled environment.[11]

Data on Diagnostic Test Performance

Table 1: Specificity and Sensitivity of Various Brucellosis Diagnostic Tests

TestPrincipleReported SpecificityReported SensitivityReference(s)
Rose Bengal Plate Test (RBT) Agglutination62.5% - 85.71%37.5% - 96.9%[16][17]
Indirect ELISA (i-ELISA) Enzyme Immunoassay~95.7%~89.6%[16]
Competitive ELISA (c-ELISA) Competitive Enzyme Immunoassay100%100%[9]
This compound Skin Test (BST) Delayed-Type Hypersensitivity99.3% - 99.83%75%[18][19][20]
Combination Algorithm (RBT, Brucellacapt, ELISA IgM/IgG) Multi-test Algorithm99.7%90.5%

Experimental Protocols

Protocol 1: Competitive ELISA (c-ELISA) for Enhanced Specificity

This protocol is a generalized procedure and may require optimization for specific kits and laboratory conditions.

  • Antigen Coating:

    • Dilute Brucella S-LPS antigen to a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • In a separate plate or tube, pre-incubate the test sera and controls with a specific anti-Brucella monoclonal antibody-HRP conjugate for 30 minutes.

    • Add 100 µL of this mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1 hour at 37°C. During this step, antibodies in the serum compete with the monoclonal antibody for binding to the coated antigen.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Substrate Addition:

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed in the negative control wells.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Reading and Interpretation:

    • Read the optical density (OD) at 450 nm using a microplate reader.

    • The percentage of inhibition (PI) is calculated for each sample. A lower OD value corresponds to a higher concentration of Brucella-specific antibodies in the sample and thus a positive result.

Protocol 2: this compound Allergic Skin Test (BST)

This procedure should be performed by trained personnel in accordance with veterinary and regulatory guidelines.

  • Animal Preparation:

    • Identify the injection site (e.g., the caudal fold, neck, or eyelid, depending on the species and regulations).[6]

    • Clip the hair from the injection site if necessary.

    • Measure the initial skin thickness at the injection site using calipers and record the measurement.[6]

  • Injection:

    • Intradermally inject a standardized dose (typically 0.1 mL) of this compound allergen.[6]

    • A small bleb or papule should be visible at the injection site, confirming correct administration.[6]

  • Reading the Reaction:

    • After 48-72 hours (the specific time depends on the species and protocol), re-measure the skin thickness at the injection site using calipers.[6]

    • Observe and palpate the site for any clinical signs of a reaction, such as swelling (edema), heat, or tenderness.[6]

  • Interpretation:

    • Calculate the increase in skin thickness by subtracting the initial measurement from the final measurement.

    • A positive reaction is defined as an increase in skin thickness greater than a specified cutoff value (e.g., ≥2 mm), often accompanied by visible and palpable inflammation.[6] A negative result shows no significant change in skin thickness or clinical signs.

Visualizations

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Assay Reaction cluster_readout Results Coat 1. Coat Plate with Antigen Wash1 2. Wash Coat->Wash1 Block 3. Block Wells Wash1->Block Wash2 4. Wash Block->Wash2 AddSample 5. Add Serum & Monoclonal Ab Wash2->AddSample Incubate1 6. Incubate (Competitive Binding) AddSample->Incubate1 Wash3 7. Wash Incubate1->Wash3 AddSubstrate 8. Add Substrate Wash3->AddSubstrate Incubate2 9. Incubate (Color Development) AddSubstrate->Incubate2 Stop 10. Add Stop Solution Incubate2->Stop Read 11. Read Plate (OD 450nm) Stop->Read

Caption: Workflow for a competitive ELISA (c-ELISA).

DTH_Pathway cluster_sensitization Sensitization Phase (Initial Infection) cluster_elicitation Elicitation Phase (this compound Injection) Brucella Brucella Antigens APC Antigen Presenting Cell (e.g., Macrophage) Brucella->APC Phagocytosis Th1 Memory Th1 Cells APC->Th1 Antigen Presentation Th1_reactivate Reactivated Memory Th1 Cells This compound This compound Injection (Protein Antigens) APC2 APC This compound->APC2 APC2->Th1_reactivate Re-exposure Cytokines Cytokine Release (IFN-γ, TNF-α) Th1_reactivate->Cytokines Macrophage_Activation Macrophage Activation Cytokines->Macrophage_Activation Inflammation Inflammation (Edema, Induration) Macrophage_Activation->Inflammation Delayed Reaction (48-72 hrs)

References

overcoming low sensitivity of the brucellin skin test in screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low sensitivity of the Brucellin skin test (BST) in screening for brucellosis.

Troubleshooting Guides

Issue: False-Negative this compound Skin Test Results

A false-negative result, where an infected animal does not show a positive reaction to the this compound skin test, is a significant concern due to the test's inherently low sensitivity. Several factors can contribute to this issue.

Question: What are the common causes of false-negative results in the this compound skin test and how can I mitigate them?

Answer:

False-negative results in the this compound skin test (BST) can arise from various factors related to the animal's immune status, the timing of the test, and procedural inconsistencies. Understanding and addressing these factors can help improve the accuracy of your screening.

  • Early or Latent Infections: Animals in the very early stages of infection may not have mounted a detectable cell-mediated immune response. Similarly, in cases of latent infection, the immune response may be suppressed.

    • Recommendation: For comprehensive screening, especially in high-risk herds, it is advisable to use the BST in parallel with serological tests like the Rose Bengal Test (RBT) and Complement Fixation Test (CFT). This combined approach enhances the overall diagnostic sensitivity. In experimentally infected heifers, the sensitivity of the skin test can be high shortly after infection but may decrease over time.[1][2]

  • Anergy: Animals with compromised immune systems due to malnutrition, concurrent infections, or in late-stage pregnancy may exhibit a suppressed or absent response to this compound, a state known as anergy.

    • Recommendation: Ensure animals are in good health and nutritional status before testing. Avoid testing animals that are severely ill or in advanced stages of pregnancy. A period of 6 weeks between different allergic skin tests, such as tuberculination and the BST, should be observed to prevent induced anergy.[3]

  • Improper Test Administration: The accuracy of the BST is highly dependent on the correct administration of the this compound antigen.

    • Recommendation: The injection must be strictly intradermal, creating a small papule. Subcutaneous injection will not elicit the correct response. Ensure the full dose is administered without any leakage.[3]

  • Incorrect Reading Time: The delayed-type hypersensitivity (DTH) reaction, which is the basis of the BST, takes time to develop.

    • Recommendation: Adhere to the recommended reading times: 72 hours post-injection for cattle and 48 hours for small ruminants.[3][4]

  • This compound Antigen Quality: The quality and standardization of the this compound allergen are crucial for a reliable test outcome.

    • Recommendation: Use a purified and standardized protein allergen that is largely devoid of lipopolysaccharide (LPS) to avoid non-specific reactions.[3][4] The antigen should be produced from a suitable rough strain of Brucella, such as B. melitensis strain B115.[3]

Issue: Equivocal or Difficult-to-Interpret Results

At times, the reaction to the this compound skin test may be ambiguous, making it difficult to classify the animal as positive or negative.

Question: How should I interpret equivocal (borderline) results in a this compound skin test?

Answer:

Equivocal results, where there is a minor skin thickening that does not meet the clear positive threshold, require careful consideration and often further investigation.

  • Re-testing: If an equivocal result is observed, re-testing the animal after a suitable interval (e.g., 6 weeks to avoid sensitization) may be warranted.[3]

  • Ancillary Testing: In cases of ambiguous results, employing complementary diagnostic tests is highly recommended. The Interferon-gamma (IFN-γ) release assay is a valuable tool in such scenarios due to its high specificity and ability to detect infection earlier than serological tests.[5] The IFN-γ assay can help in interpreting ambiguous serological results and has been shown to detect infection in more animals than a combination of serological tests.[5]

  • Herd Status: The interpretation of results can also be influenced by the brucellosis status of the herd. In a herd with a history of infection, an equivocal reaction may be more indicative of a true positive than in a brucellosis-free herd.

  • Cut-off Values: The interpretation of the skin thickening is based on pre-defined cut-off values. For cattle, a thickening of ≥ 2 mm is generally considered a positive reaction.[3] However, in some studies, a cut-off of >1.1 mm has been used.[1] It is crucial to follow the manufacturer's instructions or established laboratory protocols for the specific this compound product being used.

Frequently Asked Questions (FAQs)

Question: What is the underlying immunological principle of the this compound skin test?

Answer:

The this compound skin test is a measure of cell-mediated immunity and is based on a delayed-type hypersensitivity (DTH), or Type IV hypersensitivity, reaction.[3][4] When a previously sensitized animal is injected intradermally with this compound (a protein extract from Brucella), a localized inflammatory response is initiated. This response is mediated by T-lymphocytes, not antibodies. Sensitized T-helper cells recognize the this compound antigens presented by antigen-presenting cells at the injection site. These T-cells then release cytokines that recruit and activate other immune cells, such as macrophages, leading to the characteristic swelling and induration at the injection site, which is observed after 48-72 hours.[6][7][8]

Question: How can the sensitivity of the this compound skin test be improved?

Answer:

While the this compound skin test has inherent limitations in sensitivity, several strategies can be employed to enhance its diagnostic utility:

  • Parallel Testing: The most effective way to compensate for the low sensitivity of the BST is to use it in conjunction with other diagnostic assays.[2] Combining the BST with serological tests like the Rose Bengal Test (RBT) and Complement Fixation Test (CFT) significantly increases the overall detection rate of infected animals.[2]

  • Alternative Antigens: Research into different Brucella antigen preparations may lead to improved skin test reagents. For instance, brucellins prepared from smooth or mucoid strains of Brucella have been suggested to be better suited for detecting both acute and chronic infections.[9]

  • Adjuvants: The use of adjuvants in conjunction with this compound antigen is another area of research. Adjuvants can potentiate the cell-mediated immune response, potentially leading to a more pronounced and detectable skin reaction.

Question: Are there more sensitive alternatives to the this compound skin test for detecting cell-mediated immunity to Brucella?

Answer:

Yes, several in vitro assays that measure cell-mediated immunity have been developed and show promise as more sensitive alternatives to the BST.

  • Interferon-gamma (IFN-γ) Release Assay (IGRA): The IGRA is an in vitro test that measures the release of IFN-γ from an animal's T-cells in response to stimulation with Brucella antigens.[5] This assay has demonstrated higher sensitivity than the BST and can detect infection earlier.[5] It is also highly specific and can be useful for clarifying ambiguous serological results.[5]

  • Lymphocyte Proliferation Assay (LPA): The LPA measures the proliferation of lymphocytes in a blood sample after stimulation with Brucella antigens. A positive proliferative response indicates a prior sensitization to the pathogen. While more complex to perform than the BST, the LPA can be a sensitive indicator of cell-mediated immunity.

Data Presentation

Table 1: Comparison of Diagnostic Tests for Bovine Brucellosis

TestPrincipleRelative SensitivitySpecificityKey AdvantagesKey Limitations
This compound Skin Test (BST) Delayed-Type Hypersensitivity (Cell-Mediated Immunity)Relatively Low (e.g., 42.9%)[2]High (e.g., 99.2%)[2]High specificity, useful for herd-level diagnosis.Low individual sensitivity, requires two handlings of the animal.
Rose Bengal Plate Test (RBPT) Agglutination (Humoral Immunity)HighVariable, can have false positives.Rapid, simple, and inexpensive screening test.Lower specificity, cross-reactivity with other bacteria.
Complement Fixation Test (CFT) Complement Activation (Humoral Immunity)ModerateHighHigh specificity, often used as a confirmatory test.Less sensitive than RBT and ELISA, can have false negatives.[10]
Indirect ELISA (i-ELISA) Enzyme-Linked Immunosorbent Assay (Humoral Immunity)HighVariable, can have false positives.High sensitivity, suitable for large-scale screening.Specificity can be lower than CFT.
Interferon-gamma (IFN-γ) Assay Cytokine Release (Cell-Mediated Immunity)Higher than BST and serology in some studies[5]High[5]Detects infection early, high sensitivity and specificity.More complex and expensive than BST.

Experimental Protocols

Protocol 1: this compound Skin Test (BST) in Cattle

This protocol is a generalized procedure and should be adapted based on specific manufacturer instructions and local regulations.

  • Animal Restraint and Site Preparation:

    • Securely restrain the animal.

    • Select a site on the side of the neck.

    • Clip the hair from an area of approximately 10 cm x 10 cm.

    • Cleanse the area with a suitable disinfectant.

  • Initial Skin Thickness Measurement:

    • Using a caliper (cutimeter), measure the initial thickness of a fold of skin at the prepared site and record the measurement.

  • This compound Injection:

    • Using a sterile syringe with a short needle (e.g., 25-26 gauge), draw up the recommended dose of this compound (typically 0.1 ml).

    • Inject the this compound strictly intradermally into the center of the prepared area. A small, palpable papule should form at the injection site.

    • Ensure no leakage of the antigen occurs.

  • Reading the Test:

    • After 72 hours, restrain the animal again.

    • Visually inspect the injection site for signs of inflammation, such as edema, exudation, or necrosis.

    • Using the caliper, measure the thickness of the skin fold at the injection site.

  • Interpretation:

    • Calculate the increase in skin thickness by subtracting the initial measurement from the 72-hour measurement.

    • A positive reaction is typically defined as an increase in skin thickness of ≥ 2 mm.[3]

Protocol 2: Interferon-gamma (IFN-γ) Release Assay

This is a generalized outline of the IFN-γ assay protocol. Specific commercial kits and laboratory procedures will have detailed instructions that must be followed.

  • Blood Collection:

    • Collect a whole blood sample from the animal into a heparinized tube.

  • Antigen Stimulation:

    • Dispense aliquots of the whole blood into wells of a 24-well plate.

    • Add specific Brucella antigens (e.g., a mixture of cytoplasmic proteins from B. melitensis B115) to the designated wells.[5]

    • Include a positive control (e.g., a mitogen like pokeweed mitogen) and a negative control (e.g., PBS) for each animal.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[5]

  • Plasma Separation:

    • After incubation, centrifuge the plates to pellet the cells.

    • Carefully harvest the plasma supernatant from each well.

  • IFN-γ ELISA:

    • Use a commercial sandwich ELISA kit to measure the concentration of IFN-γ in the collected plasma samples. Follow the kit manufacturer's instructions for the ELISA procedure.

  • Data Analysis and Interpretation:

    • Calculate the IFN-γ concentration for each sample based on the ELISA standard curve.

    • A positive result is determined by comparing the IFN-γ response in the antigen-stimulated sample to the negative control, based on a pre-defined cut-off value.

Mandatory Visualization

DTH_Signaling_Pathway APC Antigen-Presenting Cell (APC) (e.g., Macrophage) Th1 Sensitized T-helper Cell (Th1) APC->Th1 Antigen Presentation (MHC-II) This compound This compound Antigen This compound->APC Phagocytosis & Processing Cytokines Release of Cytokines (IFN-γ, TNF-α) Th1->Cytokines Activation & Release Macrophage Macrophage Activation Cytokines->Macrophage Activation Inflammation Inflammation (Edema, Induration) Macrophage->Inflammation Recruitment & Effector Function

Caption: Delayed-Type Hypersensitivity (DTH) Signaling Pathway.

References

Technical Support Center: Brucellin-Based In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Brucellin (also known as Brucellergen) protein preparations for in vitro cell-mediated immunity assays, such as Lymphocyte Transformation/Proliferation Tests (LST/LPT) and Cytokine Release Assays (CRA).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based in vitro assays?

This compound-based in vitro assays are designed to measure cell-mediated immune (CMI) responses to Brucella antigens. When lymphocytes from an individual previously exposed to or vaccinated against Brucella are cultured with this compound, a purified protein allergen, they recognize the antigen.[1][2] This recognition triggers a CMI response, characterized by lymphocyte proliferation (clonal expansion of antigen-specific T-cells) and the release of specific cytokines (e.g., IFN-γ, IL-12).[3][4] Measuring this proliferation or cytokine release provides an indication of the individual's immune status.[5][6]

Q2: What are the primary applications of these assays?

These assays are primarily used for:

  • Diagnosis: Aiding in the detection of Brucella-infected animals, sometimes identifying cases missed by standard serological tests.[6]

  • Vaccine Efficacy Studies: Assessing the cell-mediated immune response elicited by new or existing Brucella vaccines.[5][7]

  • Immunological Research: Investigating the mechanisms of host-pathogen interactions and the roles of different T-cell subsets in controlling Brucella infection.[8][9][10]

Q3: What are appropriate positive and negative controls for a this compound assay?
  • Negative Control (Unstimulated): Cells cultured with media alone. This baseline is crucial for calculating the Stimulation Index and detecting spontaneous proliferation.[11][12]

  • Positive Control (Mitogen): A non-specific T-cell stimulator like Phytohaemagglutinin (PHA) or Concanavalin A (ConA). This control verifies that the isolated lymphocytes are viable and capable of proliferation, confirming the assay system is working correctly.[13]

  • Antigen Control (Positive Sample): Whenever possible, include cells from a known Brucella-positive animal as a positive control for the this compound antigen itself.

Q4: How is the result of a Lymphocyte Proliferation Test typically expressed?

The results are commonly expressed as a Stimulation Index (SI) . This is the ratio of measured proliferation in antigen-stimulated cells to the proliferation in unstimulated (negative control) cells.[11] Proliferation is often measured by the incorporation of radioactive [3H]thymidine into newly synthesized DNA, quantified as counts per minute (CPM).[2][11][13]

Formula: SI = CPM in Stimulated Wells / CPM in Unstimulated Wells

A higher SI value indicates a stronger proliferative response to the antigen.

Experimental Protocol: Lymphocyte Proliferation Assay

This protocol provides a generalized methodology for assessing lymphocyte proliferation in response to this compound using peripheral blood mononuclear cells (PBMCs).

Workflow Overview

G cluster_prep Phase 1: Cell Preparation cluster_culture Phase 2: Cell Culture & Stimulation cluster_analysis Phase 3: Proliferation Analysis Blood 1. Collect Whole Blood Isolate 2. Isolate PBMCs (e.g., Ficoll Gradient) Blood->Isolate Wash 3. Wash & Count Cells Isolate->Wash Adjust 4. Adjust to 1x10^6 cells/mL Wash->Adjust Plate 5. Plate Cells (1x10^5 cells/well) Adjust->Plate AddStim 6. Add Stimuli (Media, this compound, Mitogen) Plate->AddStim Incubate 7. Incubate (5-6 days, 37°C, 5% CO2) AddStim->Incubate Pulse 8. Pulse with [3H]thymidine (Final 6-18 hours) Incubate->Pulse Harvest 9. Harvest Cells Pulse->Harvest Count 10. Measure CPM (Scintillation Counter) Harvest->Count Analyze 11. Calculate Stimulation Index Count->Analyze

General workflow for a this compound-based lymphocyte proliferation assay.
Detailed Steps:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood using a density gradient medium (e.g., Ficoll-Paque).

  • Cell Counting and Viability: Wash the isolated cells twice in culture medium (e.g., RPMI-1640). Perform a cell count and assess viability using a method like Trypan Blue exclusion. Ensure viability is >95%.

  • Cell Plating: Adjust the cell concentration to 1 x 10⁶ viable cells/mL in complete culture medium (supplemented with 10% heat-inactivated fetal bovine serum, L-glutamine, and antibiotics). Dispense 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom culture plate.[13]

  • Stimulation: Add 100 µL of the appropriate stimulus to each well in triplicate:

    • Negative Control: 100 µL of culture medium alone.

    • Antigen: 100 µL of this compound antigen at the predetermined optimal concentration.

    • Positive Control: 100 µL of a mitogen (e.g., PHA) at its optimal concentration.

  • Incubation: Incubate the plate for 5 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 6-18 hours.

  • Harvesting and Counting: Harvest the cellular DNA onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Troubleshooting Guide

Problem 1: High Background in Negative Control (Unstimulated) Wells
Possible Cause Recommended Solution
Contaminated Media/Reagents Use fresh, sterile culture media and supplements.[14] Filter serum before use. Test a new batch of FBS, as some lots can be mitogenic.
Pre-activated Cells The donor may have an underlying infection causing in vivo lymphocyte activation.[12] Allow PBMCs to rest overnight in media before labeling and stimulation.
Cell Isolation Stress Rough handling during PBMC isolation can activate cells. Ensure gentle mixing and centrifugation steps.
Suboptimal Cell Culture Ensure cells are healthy and not over-passaged.[14] Maintain optimal incubator conditions (temperature, CO₂).[14]
Problem 2: Low or No Response in Positive Control (Mitogen) Wells
Possible Cause Recommended Solution
Poor Cell Viability Check cell viability immediately after isolation. Ensure it is >95%. Do not use samples from hemolyzed blood.
Incorrect Cell Density Optimize cell seeding density. Too few cells will produce a weak signal, while overcrowding can inhibit proliferation.[14][15]
Degraded Mitogen Prepare fresh mitogen aliquots. Avoid repeated freeze-thaw cycles. Confirm the working concentration with a titration experiment.
Incubation Issues Verify incubator temperature and CO₂ levels are correct and stable.[14]
Suppressive Serum The batch of serum used may be suppressive. Test a different lot of serum.
Problem 3: Low or No Response in this compound-Stimulated Wells (but Positive Control is OK)
Possible Cause Recommended Solution
Animal is Truly Negative The animal may not have been exposed to Brucella or the vaccine response has waned. The result is valid.[13]
Suboptimal Antigen Concentration The this compound concentration is critical. Perform a dose-response curve to determine the optimal concentration for stimulation without causing toxicity.
Incorrect Incubation Time The peak proliferative response to antigens typically occurs between 5-7 days. Ensure the incubation period is adequate.[13]
Antigen Degradation Ensure this compound antigen is stored correctly and has not expired. Avoid multiple freeze-thaw cycles.
Immune Anergy/Suppression In cases of chronic or overwhelming infection, T-cells can become anergic (unresponsive). Brucella itself can employ mechanisms to suppress T-cell responses.[8][9]
Problem 4: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Pipetting Inaccuracy Use calibrated pipettes. Ensure thorough mixing of cell suspensions before plating.[16] Be consistent with pipetting technique.
Uneven Cell Distribution After adding cells to the plate, gently tap the sides to ensure an even monolayer. Avoid swirling, which can concentrate cells in the center.
Edge Effects The outer wells of a 96-well plate are prone to evaporation. Avoid using them for critical samples or fill them with sterile PBS to maintain humidity.[16]
Contamination Check for signs of bacterial or fungal contamination, which can cause inconsistent cell growth or death.

Troubleshooting Flowchart

G Start Assay Failure? CheckPosCtrl Positive Control (Mitogen) OK? Start->CheckPosCtrl CheckNegCtrl Negative Control (Unstimulated) OK? CheckPosCtrl->CheckNegCtrl Yes Sol_Viability Check Cell Viability, Mitogen Potency, Cell Density CheckPosCtrl->Sol_Viability No CheckReplicates High CV in Replicates? CheckNegCtrl->CheckReplicates Yes Sol_Contamination Check for Contamination, Test New Serum/Media, Review Cell Handling CheckNegCtrl->Sol_Contamination No (High BG) Sol_Pipetting Review Pipetting Technique, Avoid Edge Effects, Ensure Even Cell Seeding CheckReplicates->Sol_Pipetting Yes Sol_Antigen Titrate this compound Antigen, Verify Incubation Time, Check Animal's History CheckReplicates->Sol_Antigen No (Low CV) Success Assay Valid Sol_Antigen->Success G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell APC APC MHCII MHC-II + Peptide TCR TCR MHCII->TCR 2. Antigen Presentation TCell T-Cell Activation Activation TCell->Activation 3. Co-stimulation This compound This compound Antigen This compound->APC 1. Uptake & Processing Cytokines Cytokine Release (IFN-γ, IL-2) Activation->Cytokines Proliferation Proliferation Activation->Proliferation

References

Validation & Comparative

A Comparative Analysis of the Brucellin Skin Test Versus Bacterial Culture for the Diagnosis of Brucellosis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive diagnosis of brucellosis, a significant zoonotic disease, is crucial for both veterinary and public health. This guide provides a detailed comparison of two key diagnostic methods: the Brucellin Skin Test (BST), an in-vivo measure of cell-mediated immunity, and bacterial culture, the traditional gold standard for confirming active infection.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, protocols, and underlying principles of each method. While bacterial culture is widely regarded as the definitive standard for diagnosis, its practical application can be limited by its low sensitivity and the fastidious nature of the Brucella organism. The this compound skin test presents an alternative or complementary diagnostic tool, particularly in specific epidemiological contexts.

Performance Characteristics: A Quantitative Comparison

The diagnostic performance of the this compound skin test has been evaluated in various studies, often using bacterial culture or a combination of serological tests as the reference standard. The following table summarizes the key performance indicators for the this compound skin test, with bacterial culture considered to have 100% specificity by definition as the "gold standard." It is important to note that the sensitivity of bacterial culture itself can be variable and is often cited as being relatively low.

Diagnostic TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
This compound Skin Test (BST) 42.9% - 93%~99%VariableVariable
Bacterial Culture Low and Variable (e.g., 46-62%)100% (Gold Standard)100%Variable

Note: The sensitivity of the this compound skin test can be influenced by factors such as the vaccination status of the animal and the stage of the disease. The sensitivity of bacterial culture is dependent on the sample type, bacterial load, and laboratory technique.

Experimental Workflows

The logical flow of a validation study comparing the this compound skin test to bacterial culture is depicted in the following diagram.

G cluster_0 Study Population cluster_1 Diagnostic Testing cluster_2 Data Analysis SuspectedAnimals Suspected Brucellosis Cases BST This compound Skin Test SuspectedAnimals->BST Culture Bacterial Culture SuspectedAnimals->Culture ControlGroup Known Negative Controls ControlGroup->BST ControlGroup->Culture Results Test Results (Positive/Negative) BST->Results Culture->Results Comparison Comparison & Performance Calculation (Sensitivity, Specificity) Results->Comparison

Figure 1. A flowchart illustrating the validation workflow of the this compound skin test against bacterial culture.

Detailed Experimental Protocols

This compound Skin Test (BST) Protocol

The this compound skin test is an in-vivo test that measures the delayed-type hypersensitivity reaction to Brucella antigens. The following is a generalized protocol based on standard practices.

1. Materials:

  • This compound preparation (e.g., Brucellergene™ OCB), a purified protein derivative from Brucella.
  • Tuberculin syringes (1 ml) with short (1.0-1.5 cm) needles.
  • Calipers for measuring skin thickness.
  • Clippers or scissors for hair removal.
  • Disinfectant (e.g., 70% ethanol).

2. Procedure:

  • Animal Restraint: The animal must be properly restrained to ensure accurate injection and measurement.
  • Site Preparation: A suitable injection site is selected, typically on the side of the neck or in the caudal fold. The hair at the injection site is clipped, and the skin is cleansed with a disinfectant.
  • Initial Measurement: The initial skin thickness at the prepared site is measured using calipers and recorded.
  • Injection: A dose of 0.1 ml of this compound is injected intradermally into the prepared site. A small bleb or swelling at the injection site confirms a correct intradermal injection.
  • Reading: The animal is re-examined 72 hours after the injection. The skin thickness at the injection site is measured again using calipers.

3. Interpretation of Results:

  • A positive reaction is characterized by a localized swelling and an increase in skin thickness at the injection site. The specific cut-off value for a positive test (e.g., an increase of ≥2 mm in skin thickness) may vary depending on the specific product and regulatory guidelines.
  • A negative reaction shows no significant change in skin thickness.

Bacterial Culture Protocol for Brucella

Bacterial culture for Brucella is the definitive "gold standard" for diagnosis, involving the isolation and identification of the organism from clinical samples. Due to the fastidious and pathogenic nature of Brucella, all procedures must be conducted in a BSL-3 laboratory.

1. Sample Collection and Handling:

  • Appropriate samples include blood, milk, tissue from aborted fetuses, lymph nodes, and uterine discharges.
  • Samples should be collected aseptically and transported to the laboratory under refrigeration.

2. Culture Media:

  • Selective Media: Farrell's medium or modified Thayer-Martin medium are commonly used to inhibit the growth of contaminating organisms.
  • Non-selective Media: Trypticase soy agar (TSA) or Brucella agar supplemented with serum are used for subculturing and for samples with low suspicion of contamination.

3. Inoculation and Incubation:

  • Tissue samples are homogenized before being streaked onto the agar plates.
  • Blood samples are typically inoculated into a biphasic culture system (e.g., Castañeda method).
  • Plates are incubated at 37°C in a humidified atmosphere with 5-10% CO2, as many Brucella species are capnophilic (require CO2 for growth).
  • Cultures are examined for growth every 2-3 days for up to 4-6 weeks.

4. Identification of Brucella:

  • Suspect colonies are typically small, circular, convex, and translucent.
  • Presumptive identification is based on colony morphology, Gram staining (Gram-negative coccobacilli), and positive oxidase and urease tests.
  • Confirmation and species identification are performed using slide agglutination tests with specific anti-Brucella sera and biochemical tests. Molecular methods such as PCR can also be used for definitive identification.

Signaling Pathways and Logical Relationships

The this compound skin test is based on a cell-mediated immune response, specifically a delayed-type hypersensitivity (DTH) reaction. The following diagram illustrates the key cellular interactions involved.

G cluster_0 Immune Response to this compound This compound This compound Antigens APC Antigen Presenting Cell (APC) This compound->APC Phagocytosis & Processing T_helper Sensitized T-helper Cell APC->T_helper Antigen Presentation Cytokines Cytokine Release (e.g., IFN-γ) T_helper->Cytokines Activation & Release Macrophages Macrophage Activation Cytokines->Macrophages Inflammation Local Inflammation (Swelling & Induration) Macrophages->Inflammation

Figure 2. The cell-mediated immune pathway triggered by the this compound skin test in a sensitized individual.

Conclusion

Both the this compound skin test and bacterial culture are valuable tools in the diagnosis of brucellosis. Bacterial culture remains the definitive gold standard due to its 100% specificity, but its low and variable sensitivity can limit its utility. The this compound skin test, with its high specificity and ability to detect cell-mediated immunity, serves as a useful herd-level test and a valuable tool for confirming serological findings, particularly in non-vaccinated populations. The choice of diagnostic method will depend on the specific clinical and epidemiological context, with a combination of tests often providing the most accurate assessment of an animal's or a herd's brucellosis status.

A Comparative Guide to Brucellin from Brucella melitensis and Brucella abortus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of brucellin derived from Brucella melitensis and Brucella abortus. This compound, a proteinaceous extract used as a diagnostic allergen, is critical for the surveillance and control of brucellosis. Understanding the nuances between this compound from these two medically significant species is paramount for the development of improved diagnostic and therapeutic agents. This document synthesizes experimental data on their composition, immunological responses, and the methodologies employed in their production and application.

Biochemical and Antigenic Composition

This compound is a complex mixture of proteins obtained from rough strains of Brucella, characterized by the absence of the immunodominant O-polysaccharide (O-PS) component of the lipopolysaccharide (LPS). This lack of smooth LPS is crucial to avoid eliciting an antibody response that would interfere with serological tests.[1][2] The protein composition of this compound can vary depending on the source strain and the preparation method.

Recent proteomic studies of this compound from B. melitensis strain B115 have identified a significant number of proteins, with many being predicted as antigenic.[3] A core set of immunodominant proteins is consistently found across different preparations, including the ribosomal protein L7/L12, the outer membrane protein BP26/OMP28, the chaperone protein GroEL, and bacterioferritin.[3][4] These proteins are known to be involved in inducing a delayed-type hypersensitivity (DTH) response.[3][5] While a detailed proteomic analysis of this compound from B. abortus is not as readily available in the literature, it is expected to contain homologous proteins due to the high genetic similarity between Brucella species.[6] However, differences in protein expression levels and the presence of species-specific antigens could influence its diagnostic performance.

Table 1: Comparison of this compound Preparations from B. melitensis and B. abortus

FeatureThis compound from Brucella melitensisThis compound from Brucella abortus
Primary Source Strain B. melitensis B115 (a rough strain)[7][8]B. abortus 45/20 (a rough strain), AQ1302 (a genetically modified strain)[9][10]
Common Commercial Name Brucellergene OCB, this compound INRA[2][4]This compound B, this compound W, this compound Aquilon[9][10]
Key Immunogenic Proteins Ribosomal protein L7/L12, BP26/OMP28, GroEL, Bacterioferritin, P39[1][3][4]Homologs to B. melitensis proteins are expected; specific proteomic data is limited.
Known Composition Proteomic analysis has identified between 183 to 542 proteins in different preparations.[3]Described as a concentrated purified protein extract.[9][10]
Key Characteristic Used for DTH skin tests in small ruminants and swine to confirm serological results.[3]Used for DTH skin tests in cattle.[9]

Immunological Response and Mechanism of Action

The primary application of this compound is the in vivo diagnosis of brucellosis through the this compound Skin Test (BST), which measures a cell-mediated immune response.[11] This test relies on a delayed-type hypersensitivity (DTH) reaction, a hallmark of a Th1-biased immune response.

Signaling Pathway for this compound-Induced DTH

The immunological cascade leading to a positive BST is initiated by the intradermal injection of this compound. The protein antigens are taken up by local antigen-presenting cells (APCs), such as macrophages and dendritic cells. These APCs process the proteins into peptides, which are then presented on their surface by Major Histocompatibility Complex (MHC) class II molecules.[12] In a previously sensitized animal, memory CD4+ T-helper (Th) cells recognize these peptide-MHC-II complexes via their T-cell receptors (TCR). This recognition triggers the activation of the Th1 cells, leading to the release of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ), but also Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α).[10][13] These cytokines orchestrate the recruitment and activation of macrophages and other inflammatory cells to the site of injection, resulting in the characteristic induration and erythema observed in a positive DTH reaction, which is typically read 48 to 72 hours post-injection.[7]

It is noteworthy that Brucella has evolved mechanisms to evade this immune surveillance. For instance, B. abortus lipoproteins can, via Toll-like receptor 2 (TLR2) signaling, induce the production of IL-6, which in turn can down-regulate MHC-II expression on macrophages, thereby impairing antigen presentation to CD4+ T-cells.[14][15][16]

References

Specificity of Brucellin in Brucella Diagnostics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of brucellosis, a significant zoonotic disease, hinges on the specificity of the antigens employed in diagnostic assays. Cross-reactivity with other pathogens can lead to false-positive results, complicating control and eradication efforts. This guide provides a detailed comparison of the specificity of Brucellin, a key reagent in the cell-mediated immunity-based this compound Skin Test (BST), with other commonly used Brucella antigens in serological assays.

Executive Summary

This compound, a purified protein derivative of Brucella, demonstrates superior specificity compared to traditional smooth lipopolysaccharide (S-LPS)-based antigens used in many serological tests. The this compound Skin Test (BST) is particularly valuable for differentiating true Brucella infections from false-positive serological reactions (FPSR) caused by cross-reacting bacteria such as Yersinia enterocolitica O:9 and Escherichia coli O157:H7. While serological tests like the Rose Bengal Plate Test (RBPT), Complement Fixation Test (CFT), and Enzyme-Linked Immunosorbent Assays (ELISA) are essential for screening, their specificity can be compromised by the antigenic similarity of the O-polysaccharide chain of S-LPS with that of other gram-negative bacteria. Recombinant protein-based assays are emerging as a promising alternative with high specificity, but this compound remains a critical tool, especially in epidemiological surveillance and in vaccinated animal populations.

Data Presentation: Specificity of this compound vs. Other Brucella Antigens

The following table summarizes the reported specificity of the this compound Skin Test (BST) in comparison to various serological tests for brucellosis. The data is compiled from studies conducted in different animal populations and under various conditions.

Diagnostic TestAntigen(s)PrincipleReported SpecificityKey AdvantagesKey Limitations
This compound Skin Test (BST) Purified protein extract from Brucella (LPS-free)Delayed-type hypersensitivity (DTH) reaction (Cell-mediated immunity)High (up to 99.8% in non-vaccinated cattle) [1]Excellent for resolving false-positive serological results[2]; Differentiates infected from vaccinated animals (with certain vaccines).Lower sensitivity compared to serological tests; Requires two handlings of the animal; Subjective interpretation.
Rose Bengal Plate Test (RBPT) Whole-cell inactivated B. abortus (S-LPS)AgglutinationVariable (can be low due to cross-reactivity)Simple, rapid, and inexpensive screening test.High rate of false-positives due to cross-reacting antibodies[3][4][5][6]; Not suitable for vaccinated animals.
Complement Fixation Test (CFT) Whole-cell or S-LPS extract of BrucellaComplement fixationGenerally higher than RBPTConfirmatory test with good specificity in many cases.[1]Complex, laborious, and requires specialized laboratory personnel and reagents; Can still have cross-reactivity.[5]
Indirect ELISA (iELISA) S-LPS, whole-cell lysate, or recombinant proteinsEnzyme-linked immunosorbent assayVariable depending on the antigen used (S-LPS based can have lower specificity)High sensitivity, suitable for large-scale screening.Specificity can be compromised by S-LPS cross-reactivity[5]; Recombinant protein-based ELISAs offer higher specificity.
Competitive ELISA (cELISA) Monoclonal antibody against S-LPS O-chainEnzyme-linked immunosorbent assayHighHigh specificity; Can differentiate infected from vaccinated animals (S19 vaccine).Less sensitive than iELISA in some cases.
Recombinant Protein-Based ELISA Specific Brucella proteins (e.g., Omp16, Omp19, BP26)Enzyme-linked immunosorbent assayHigh High specificity, avoiding LPS cross-reactivity[7]; Potential for DIVA (Differentiating Infected from Vaccinated Animals) tests.Sensitivity may vary depending on the protein(s) used; May not detect all infected animals if the immune response is directed against other antigens.

Experimental Protocols

This compound Skin Test (BST)

The this compound skin test is an in vivo assay that measures the delayed-type hypersensitivity (DTH) response to Brucella proteins.

Procedure:

  • Animal Restraint: The animal is securely restrained.

  • Site Preparation: An area of skin, typically on the side of the neck or the caudal fold, is clipped and cleaned.

  • Initial Skin Thickness Measurement: The initial thickness of a fold of skin at the prepared site is measured using calipers.

  • This compound Injection: A standardized dose of this compound (typically 0.1 ml) is injected intradermally into the measured skin fold.

  • Post-injection Measurement: After 72 hours, the thickness of the skin fold at the injection site is re-measured.

  • Interpretation: An increase in skin thickness above a predetermined threshold is considered a positive reaction, indicative of a cell-mediated immune response to Brucella antigens.[2]

Rose Bengal Plate Test (RBPT)

The RBPT is a rapid slide agglutination test used for screening for brucellosis.

Procedure:

  • Sample and Reagent Preparation: Serum samples and the Rose Bengal antigen (a suspension of killed B. abortus stained with Rose Bengal) are brought to room temperature.

  • Mixing: A drop of serum (e.g., 30 µl) is placed on a clean glass slide or a white tile. An equal volume of the Rose Bengal antigen is added to the serum.

  • Incubation and Observation: The serum and antigen are mixed thoroughly and the slide is rocked for a specified period (e.g., 4 minutes).

  • Interpretation: The presence of visible agglutination (clumping) is interpreted as a positive result.

Complement Fixation Test (CFT)

The CFT is a complex serological test used for the confirmation of brucellosis.

Procedure:

  • Serum Inactivation: The test serum is heated to inactivate its native complement.

  • First Incubation: The inactivated serum is serially diluted and incubated with a known amount of Brucella antigen and a standardized amount of complement (usually from guinea pig serum). If antibodies to Brucella are present in the serum, they will form antigen-antibody complexes and "fix" the complement.

  • Second Incubation: An indicator system, consisting of sheep red blood cells (SRBCs) sensitized with anti-SRBC antibodies (hemolysin), is added to the mixture.

  • Interpretation:

    • Positive Result: If the complement was fixed in the first step, it is unavailable to lyse the sensitized SRBCs, and the cells will form a button at the bottom of the tube.

    • Negative Result: If no Brucella antibodies were present, the complement remains free to lyse the sensitized SRBCs, resulting in a clear red solution.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are versatile and sensitive assays for detecting antibodies to Brucella.

Procedure (Indirect ELISA):

  • Antigen Coating: The wells of a microtiter plate are coated with a Brucella antigen (e.g., S-LPS or a recombinant protein).

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Sample Addition: Diluted serum samples are added to the wells. If Brucella-specific antibodies are present, they will bind to the coated antigen.

  • Washing: The plate is washed to remove unbound antibodies.

  • Enzyme-Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., anti-bovine IgG-HRP) is added, which binds to the primary antibodies.

  • Washing: The plate is washed again to remove the unbound conjugate.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Reading: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is proportional to the amount of specific antibody in the serum.

Mandatory Visualization

G cluster_0 Diagnostic Workflow for Brucellosis Start Suspected Animal/Herd Screening Serological Screening (e.g., RBPT, iELISA) Start->Screening Positive Positive Result Screening->Positive Antibodies Detected Negative Negative Result Screening->Negative No Antibodies Detected Confirmation Confirmatory Testing Positive->Confirmation NotInfected Not Infected Negative->NotInfected BST This compound Skin Test (BST) Confirmation->BST CFT Complement Fixation Test (CFT) Confirmation->CFT cELISA Competitive ELISA (cELISA) Confirmation->cELISA Infected Infected BST->Infected Positive FPSR False Positive Serological Reaction (FPSR) BST->FPSR Negative CFT->Infected Positive CFT->FPSR Negative cELISA->Infected Positive cELISA->FPSR Negative G cluster_1 Principle of this compound Specificity Brucella Brucella Bacterium SLPS Smooth Lipopolysaccharide (S-LPS) (O-polysaccharide side chain) Brucella->SLPS Proteins Brucella Proteins Brucella->Proteins SerologicalTests Traditional Serological Tests (RBPT, CFT, S-LPS ELISA) SLPS->SerologicalTests SLPS->SerologicalTests This compound This compound (Purified Protein Extract) Proteins->this compound BST This compound Skin Test (BST) This compound->BST Specific cell-mediated response CrossReacting Cross-Reacting Bacteria (e.g., Yersinia enterocolitica O:9) SimilarSLPS Similar S-LPS CrossReacting->SimilarSLPS SimilarSLPS->SerologicalTests FalsePositive False Positive Result SerologicalTests->FalsePositive Cross-reactivity TruePositive True Positive Result SerologicalTests->TruePositive BST->TruePositive Specific cell-mediated response

References

Navigating the Diagnostic Maze: A Comparative Guide to the Cross-Reactivity of Brucellin with Yersinia enterocolitica O:9 Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of Brucellin, a key diagnostic reagent for brucellosis, with antigens of Yersinia enterocolitica O:9. For researchers, scientists, and drug development professionals, understanding the specificity of diagnostic tools is paramount. This document outlines the immunological basis for the differential diagnosis of Brucella infection and yersiniosis, supported by experimental data, detailed protocols, and illustrative diagrams.

The primary challenge in the serological diagnosis of brucellosis is the significant cross-reactivity with antibodies generated against Yersinia enterocolitica O:9. This phenomenon is attributed to the near-identical structure of the O-polysaccharide (OPS) chain of the lipopolysaccharide (LPS) present on the outer membrane of both bacteria.[1][2][3] This molecular mimicry leads to a high rate of false-positive results in serological assays, complicating disease control and eradication programs.[4][5][6]

In contrast, diagnostic tools that assess cell-mediated immunity, such as the this compound skin test, offer a highly specific alternative. This compound is a purified protein preparation derived from Brucella species, intentionally formulated to be nearly devoid of the cross-reactive LPS antigens.[1][7] This fundamental difference in composition underpins its diagnostic specificity.

Comparative Analysis of Immune Response

Experimental evidence robustly demonstrates the differential immune response to this compound in animals infected with Brucella versus Yersinia enterocolitica O:9. The following table summarizes key findings from comparative studies.

Immune Parameter Experimental Model Brucella abortus Infection Yersinia enterocolitica O:9 Infection Reference
Delayed-Type Hypersensitivity (this compound Skin Test) CattlePositive reaction (induration and swelling)Persistently negative reaction[8]
Lymphocyte Transformation Test CattleHigh blastogenic reaction to Brucella antigensPersistently negative reaction to Brucella antigens[8]
Interferon-gamma (IFN-γ) Production by T-cells CattleSignificant expansion of IFN-γ+ T-cells upon stimulation with Brucella antigensNo significant expansion of IFN-γ+ T-cells upon stimulation with Brucella antigens[9]

Experimental Methodologies

This compound Skin Test (BST)

The this compound skin test is an in vivo assay to detect a delayed-type hypersensitivity reaction, indicative of a cell-mediated immune response to Brucella proteins.

Protocol:

  • Animal Preparation: An area of skin, typically on the side of the neck, is shaved and cleaned. The initial skin thickness is measured using calipers.

  • Injection: 0.1 mL of this compound is injected intradermally.

  • Reading: After 48-72 hours, the injection site is visually inspected and palpated for signs of a reaction, such as swelling, edema, and induration. The skin thickness is re-measured.

  • Interpretation: A significant increase in skin thickness at the injection site compared to the initial measurement indicates a positive reaction.[1][8]

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method to assess the proliferative response of lymphocytes upon stimulation with a specific antigen.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Blood samples are collected from the animals, and PBMCs are isolated using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Antigen Stimulation: The cells are stimulated with Brucella antigens (e.g., this compound or whole-cell extracts). Control cultures are left unstimulated or stimulated with a non-specific mitogen.

  • Proliferation Assay: After a defined incubation period (typically several days), lymphocyte proliferation is measured. This is commonly done by adding a radiolabeled nucleotide (e.g., ³H-thymidine) and measuring its incorporation into the DNA of dividing cells, or by using a dye-based proliferation assay (e.g., CFSE).

  • Data Analysis: The results are often expressed as a stimulation index (SI), which is the ratio of the response in the antigen-stimulated culture to the response in the unstimulated control culture.[8]

Interferon-gamma (IFN-γ) Release Assay (IGRA)

The IGRA is an in vitro assay that measures the release of IFN-γ from sensitized T-cells in response to specific antigens.

Protocol:

  • Whole Blood or PBMC Culture: Whole blood or isolated PBMCs are incubated with Brucella-specific protein antigens.

  • Antigen Stimulation: The cells are stimulated with the antigens for a specified period. Positive and negative controls are included.

  • IFN-γ Measurement: The concentration of IFN-γ in the plasma or culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Interpretation: A significantly higher level of IFN-γ in the antigen-stimulated sample compared to the negative control indicates a positive response.[9]

Visualizing the Differential Diagnosis

The following diagram illustrates the workflow for the differential diagnosis of brucellosis and yersiniosis, highlighting the divergence between serological and cell-mediated immunity-based tests.

cluster_0 Initial Serological Screening cluster_1 Confirmatory Cellular Immunity Testing Serum_Sample Serum Sample Serological_Tests Serological Tests (e.g., Rose Bengal, ELISA) Serum_Sample->Serological_Tests Positive_Result Positive Serology Serological_Tests->Positive_Result Positive Result Negative_Result Negative Serology Serological_Tests->Negative_Result Negative Result Brucellin_Test This compound Skin Test / IGRA Brucella_Infection Diagnosis: Brucellosis Brucellin_Test->Brucella_Infection Positive Yersinia_CrossReactivity Diagnosis: Yersinia O:9 Cross-Reactivity Brucellin_Test->Yersinia_CrossReactivity Negative Positive_Result->Brucellin_Test Confirmation Required No_Further_Action No Further Action Negative_Result->No_Further_Action No Evidence of Brucellosis

Differential Diagnosis Workflow

The following diagram illustrates the molecular basis of the differential immune response.

cluster_Brucella Brucella Infection cluster_Yersinia Yersinia enterocolitica O:9 Infection cluster_ImmuneResponse Host Immune Response Brucella Brucella spp. Brucella_Proteins Brucella Proteins (e.g., GroEL, BP26) Brucella->Brucella_Proteins Brucella_LPS LPS (O-polysaccharide) Brucella->Brucella_LPS T_Cells T-Cell Response (Cell-Mediated Immunity) Brucella_Proteins->T_Cells Specific Recognition B_Cells B-Cell Response (Antibody Production) Brucella_LPS->B_Cells Antibody Production Yersinia Yersinia enterocolitica O:9 Yersinia_Proteins Yersinia Proteins (Distinct from Brucella) Yersinia->Yersinia_Proteins Yersinia_LPS LPS (O-polysaccharide - Structurally Similar to Brucella) Yersinia->Yersinia_LPS Yersinia_Proteins->T_Cells No Cross-Recognition Yersinia_LPS->B_Cells Cross-Reactive Antibody Production Brucellin_Test This compound Skin Test / IGRA T_Cells->Brucellin_Test Detected by Serological_Tests Serological Tests B_Cells->Serological_Tests Detected by

References

Comparative Analysis of Brucellin and Purified Protein Derivative (PPD) for Cell-Mediated Immunity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of two critical biologics used in the assessment of cell-mediated immunity: brucellin, an antigen for the diagnosis of brucellosis, and Purified Protein Derivative (PPD), the standard for tuberculosis testing. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance, underlying immunological mechanisms, and experimental applications, supported by available data.

Introduction

This compound and PPD are protein-based antigens that elicit a delayed-type hypersensitivity (DTH) reaction in sensitized individuals, forming the basis for skin tests and in-vitro assays designed to detect exposure to Brucella species and Mycobacterium tuberculosis, respectively. While both are used to evaluate cell-mediated immune responses, their composition, specificity, and the signaling pathways they trigger have distinct characteristics. This guide aims to provide a clear, data-driven comparison to aid in the selection and interpretation of these diagnostic and research tools.

Data Presentation: Performance Characteristics

The performance of this compound and PPD in diagnostic tests is paramount. The following tables summarize the sensitivity and specificity data from various studies on their respective skin tests and in-vitro interferon-gamma release assays (IGRAs).

Table 1: Comparative Performance of this compound Skin Test (BST) and Tuberculin Skin Test (TST) using PPD

TestAntigenSpeciesSensitivitySpecificityKey Considerations
This compound Skin Test (BST) This compound (from B. abortus or B. melitensis)Cattle75% - 93%[1]99.3% - 99.83%[1]Can detect infection earlier than serological tests. Vaccination can lead to positive reactions.[1][2]
Tuberculin Skin Test (TST) Purified Protein Derivative (PPD)Cattle81% - 85% (standard interpretation)99.98% (standard cut-off)Cross-reactivity with non-tuberculous mycobacteria and BCG vaccination can lead to false positives.[3]
Humans~77%59% (BCG vaccinated) - 97% (non-BCG vaccinated)[4]

Table 2: Comparative Performance of this compound- and PPD-based Interferon-Gamma Release Assays (IGRAs)

AssayAntigenSpeciesSensitivitySpecificityKey Considerations
This compound IGRA This compound or Brucella protein extractsCattleCan be more sensitive than serology, especially in early infection.High specificity, avoids false positives from cross-reacting antibodies.An in-vitro correlate of the DTH skin test.
PPD-based IGRA PPD or specific M. tuberculosis antigens (ESAT-6, CFP-10)Humans86.7%86.7%Not affected by BCG vaccination status when using specific antigens.[5] Can have lower sensitivity in immunocompromised individuals.[4]
Children86.7% (TB patients)86.7% (healthy children)[5]

Immunological Mechanisms and Signaling Pathways

Both this compound and PPD induce a cell-mediated immune response orchestrated by T-lymphocytes and antigen-presenting cells (APCs) such as macrophages. However, the specific molecular interactions and downstream signaling can differ.

Purified Protein Derivative (PPD) Signaling Pathway

PPD, a complex mixture of proteins from M. tuberculosis, is processed by APCs and presented to sensitized T-helper (Th1) cells via MHC class II molecules.[6] This interaction triggers the activation and proliferation of Th1 cells, leading to the release of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ).

PPD_Signaling_Pathway cluster_APC Antigen Presenting Cell (Macrophage) cluster_TCell T-Helper Cell (Th1) PPD PPD Phagocytosis Phagocytosis PPD->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome PPD_Peptide PPD Peptide Phagosome->PPD_Peptide MHC_II MHC class II TCR T-Cell Receptor (TCR) MHC_II->TCR Antigen Presentation CD4 CD4 MHC_II->CD4 PPD_Peptide->MHC_II Loading Activation T-Cell Activation & Proliferation TCR->Activation IFN_gamma IFN-γ Release Activation->IFN_gamma

Caption: PPD antigen presentation and T-cell activation pathway.

This compound Signaling Pathway

This compound, a purified protein allergen from Brucella species, also elicits a DTH response. A major antigenic component of this compound is the ribosomal protein L7/L12.[7][8] The immune response to Brucella involves recognition by Toll-like receptors (TLRs), particularly TLR2 and TLR4, on APCs. This leads to the activation of downstream signaling pathways, such as NF-κB, and subsequent cytokine production that drives the Th1 response.

Caption: this compound-induced immune response and signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these antigens in research and diagnostics.

Production and Standardization of this compound

The production of this compound involves the cultivation of a suitable Brucella strain, followed by the extraction and purification of protein antigens.

Experimental Workflow: this compound Production

Brucellin_Production_Workflow Start Start: Select Brucella Strain (e.g., B. melitensis B115 or B. abortus 45/20) Cultivation 1. Cultivation in appropriate medium Start->Cultivation Inactivation 2. Bacterial Inactivation (e.g., heat or chemical) Cultivation->Inactivation Extraction 3. Extraction of Cytoplasmic Proteins Inactivation->Extraction Purification 4. Purification to remove LPS (e.g., precipitation, chromatography) Extraction->Purification Standardization 5. Standardization (Protein concentration & biological activity) Purification->Standardization Final_Product Final Product: this compound Standardization->Final_Product PPD_Production_Workflow Start Start: Select M. tuberculosis Strain (e.g., human strain) Cultivation 1. Cultivation in synthetic liquid medium Start->Cultivation Inactivation 2. Heat Inactivation (Autoclaving) Cultivation->Inactivation Filtration 3. Filtration to remove bacterial cells Inactivation->Filtration Precipitation 4. Protein Precipitation (e.g., trichloroacetic acid) Filtration->Precipitation Washing_Drying 5. Washing and Drying of Precipitate Precipitation->Washing_Drying Standardization 6. Standardization (Bioassay in sensitized guinea pigs) Washing_Drying->Standardization Final_Product Final Product: PPD Standardization->Final_Product Skin_Test_Workflow Start Start: Animal Preparation (Clipping hair at injection site) Initial_Measurement 1. Measure initial skin thickness Start->Initial_Measurement Injection 2. Intradermal injection of antigen (0.1 mL of this compound or PPD) Initial_Measurement->Injection Incubation 3. Incubation Period (48-72 hours) Injection->Incubation Final_Measurement 4. Measure final skin thickness and observe for clinical signs Incubation->Final_Measurement Interpretation 5. Interpretation of Results (Calculate increase in thickness) Final_Measurement->Interpretation Result Result: Positive or Negative Interpretation->Result IGRA_Workflow Start Start: Collect whole blood sample Stimulation 1. Aliquot blood and stimulate with: - Antigen (this compound or PPD) - Positive Control (Mitogen) - Negative Control (Saline) Start->Stimulation Incubation 2. Incubate for 16-24 hours Stimulation->Incubation Plasma_Separation 3. Separate plasma by centrifugation Incubation->Plasma_Separation ELISA 4. Measure IFN-γ concentration in plasma using ELISA Plasma_Separation->ELISA Interpretation 5. Interpret results based on IFN-γ levels in antigen vs. control tubes ELISA->Interpretation Result Result: Positive, Negative, or Indeterminate Interpretation->Result

References

Navigating the Serological Maze: A Comparative Guide to Brucellin-Based ELISA and its Alternatives for Brucellosis Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of infectious disease diagnostics, the accurate detection of brucellosis remains a critical challenge. While a variety of serological assays exist, the quest for a highly sensitive and specific test is ongoing. This guide provides a comprehensive evaluation of the diagnostic accuracy of protein-based ELISA, a close counterpart to the specifically requested but less documented Brucellin-based ELISA, and compares its performance against established diagnostic methods for brucellosis.

Brucellosis, a widespread zoonotic disease, necessitates reliable and timely diagnosis for effective treatment and control. Serological tests, which detect host antibodies against Brucella antigens, are the cornerstone of diagnosis. Among these, the Enzyme-Linked Immunosorbent Assay (ELISA) has gained prominence due to its potential for high sensitivity and suitability for large-scale screening. This guide focuses on ELISAs utilizing purified protein antigens, which offer a more specific alternative to traditional whole-cell or lipopolysaccharide (LPS)-based assays. While literature specifically detailing "this compound-based ELISA" is scarce, the principles and performance data from other purified protein-based ELISAs provide valuable insights.

Performance Under the Microscope: A Data-Driven Comparison

The diagnostic accuracy of any assay is primarily determined by its sensitivity and specificity. The following table summarizes the performance of various serological tests for brucellosis based on available research. It is important to note that the performance of ELISA can vary depending on the specific antigen used (e.g., whole-cell lysate, smooth LPS, or recombinant proteins) and the immunoglobulin class being detected (IgG, IgM, or total).

Diagnostic TestSensitivity (%)Specificity (%)Key AdvantagesKey Limitations
Protein-Based ELISA (IgG) 87.8 - 10095 - 100High specificity, useful for chronic stages, potential to differentiate infected from vaccinated animals (DIVA).May have lower sensitivity in early stages of infection.
Indirect ELISA (I-ELISA) - General 74 - 10088.89 - 100High sensitivity, suitable for screening large numbers of samples.[1]Potential for cross-reactivity with other bacteria, leading to false positives.
Competitive ELISA (c-ELISA) 99.5 - 10099.4 - 100High specificity, considered a confirmatory test, can be used for various animal species.May be less sensitive than I-ELISA in some situations.
Serum Agglutination Test (SAT) 25 - 93.7100Well-established, widely available, considered a standard test.[2]Subjective interpretation, prozone phenomenon can lead to false negatives, less sensitive in chronic cases.
Rose Bengal Plate Test (RBPT) 29.55 - 9988.89 - 100Rapid, simple, and inexpensive screening test.[1]Lower specificity, high rate of false positives, requires confirmation with other tests.
Polymerase Chain Reaction (PCR) 47.73100High specificity, can detect active infection by targeting bacterial DNA.[1]Requires specialized equipment and expertise, may not detect chronic or latent infections.

The How-To: A Look at Experimental Protocols

Understanding the methodology behind these diagnostic tests is crucial for their proper implementation and interpretation of results. Below are generalized protocols for Protein-Based ELISA, SAT, and RBPT.

Protein-Based Indirect ELISA (I-ELISA) Protocol
  • Antigen Coating: Purified Brucella protein antigen (e.g., recombinant OMP16, OMP28) is diluted in a coating buffer and incubated in the wells of a microtiter plate overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with Tween 20) to remove unbound antigen.

  • Blocking: A blocking buffer (e.g., BSA or non-fat dry milk in PBS) is added to each well and incubated to prevent non-specific binding of antibodies.

  • Washing: The plate is washed again.

  • Serum Incubation: Test sera (from patients or controls) are diluted and added to the wells. The plate is incubated to allow antibodies in the sera to bind to the coated antigen.

  • Washing: The plate is washed to remove unbound antibodies.

  • Conjugate Incubation: An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) is added to each well and incubated. This secondary antibody binds to the primary antibodies from the test sera.

  • Washing: The plate is washed to remove unbound conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the conjugate catalyzes a reaction that produces a colored product.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the reaction.

  • Reading: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength. The OD values are proportional to the amount of Brucella-specific antibodies in the serum.

Serum Agglutination Test (SAT) Protocol
  • Serum Dilution: Serial dilutions of the test serum are prepared in saline solution in a series of test tubes.

  • Antigen Addition: A standardized suspension of killed Brucella antigen is added to each tube.

  • Incubation: The tubes are incubated at 37°C for 24-48 hours.

  • Reading: The tubes are examined for agglutination (clumping) of the bacterial cells. The highest dilution of serum that shows visible agglutination is reported as the antibody titer.

Rose Bengal Plate Test (RBPT) Protocol
  • Sample and Antigen Dispensing: A small, equal volume of test serum and stained (Rose Bengal) Brucella antigen are placed side-by-side on a white tile or card.

  • Mixing: The serum and antigen are mixed thoroughly with an applicator stick.

  • Observation: The mixture is rocked gently for a few minutes and observed for agglutination. The presence of visible clumping within a specified time indicates a positive result.

Visualizing the Workflow

To better illustrate the logical flow of a diagnostic evaluation study, the following diagram outlines the key steps involved in comparing the performance of a new diagnostic test (like a protein-based ELISA) against a gold standard.

Workflow for Evaluating Diagnostic Test Accuracy cluster_0 Study Population cluster_1 Sample Collection & Processing cluster_2 Diagnostic Testing cluster_3 Data Analysis cluster_4 Conclusion A Define and Recruit Study Population (Suspected Brucellosis Cases and Controls) B Collect Serum Samples A->B C Process and Store Samples B->C D Perform Index Test (e.g., Protein-Based ELISA) C->D E Perform Reference Standard Test (e.g., Culture or a Combination of Tests) C->E F Perform Comparator Tests (e.g., SAT, RBPT) C->F G Construct 2x2 Contingency Tables D->G E->G F->G H Calculate Sensitivity, Specificity, PPV, NPV, and Likelihood Ratios G->H I Receiver Operating Characteristic (ROC) Curve Analysis (for continuous data) H->I J Compare Diagnostic Accuracy of Tests I->J K Determine Clinical Utility of the Index Test J->K

Caption: Workflow for evaluating the diagnostic accuracy of a new test.

Signaling the Presence of Infection: A Simplified View

The detection of antibodies by ELISA is based on a cascade of molecular interactions. The following diagram illustrates the simplified signaling pathway of an indirect ELISA.

Simplified Signaling Pathway of an Indirect ELISA cluster_0 Solid Phase cluster_1 Sample Incubation cluster_2 Detection cluster_3 Signal Generation A Brucella Protein Antigen (Coated on Microtiter Well) C Specific Antibody (e.g., IgG) Binds to Antigen A->C Binding B Patient's Serum Added B->C E Secondary Antibody Binds to Primary Antibody C->E Binding D Enzyme-Conjugated Secondary Antibody Added D->E G Enzyme Catalyzes Color Change E->G Catalysis F Chromogenic Substrate Added F->G H Colored Product Detected (Optical Density Measurement) G->H

Caption: Simplified signaling pathway of an indirect ELISA.

References

A Comparative Guide to Brucellin-Based Gamma Interferon Assay for Brucellosis Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Brucellin-based gamma interferon (IFN-γ) assay with other established diagnostic methods for brucellosis. The objective is to offer a clear, data-driven overview of the assay's performance, supported by experimental protocols and visual representations of the underlying biological pathways and workflows.

Introduction to Brucellosis Diagnostics

Brucellosis is a significant zoonotic disease causing substantial economic losses in livestock and posing a serious public health threat.[1] Accurate and timely diagnosis is crucial for the control and eradication of the disease. Diagnostic methods for brucellosis are broadly categorized into direct and indirect tests. Direct methods, such as bacteriological culture and polymerase chain reaction (PCR), detect the pathogen itself, while indirect methods, like serological assays and cell-mediated immunity tests, identify the host's immune response to the infection.[1]

The "gold standard" for brucellosis diagnosis remains the isolation of Brucella bacteria; however, this method is time-consuming, hazardous, and often lacks sensitivity, especially in chronic cases.[1] Consequently, a range of serological tests, including the Rose Bengal Plate Test (RBPT), Complement Fixation Test (CFT), and Enzyme-Linked Immunosorbent Assays (ELISA), are widely used for screening and diagnosis.[1][2] These tests primarily detect antibodies against Brucella lipopolysaccharide (LPS). While valuable, serological tests can suffer from cross-reactivity with other bacteria and may not effectively differentiate between infected and vaccinated animals.

The this compound-based IFN-γ assay is a cell-mediated immunity test that offers an alternative diagnostic approach. It measures the release of IFN-γ from sensitized lymphocytes in response to stimulation with this compound, a purified protein derivative from Brucella. This assay is designed to detect a specific cell-mediated immune response, which can be an earlier and more specific indicator of infection compared to the humoral response detected by serological tests.[3][4]

Comparative Performance of Diagnostic Assays

The selection of a diagnostic test depends on various factors, including the stage of infection, the vaccination status of the animal, and the desired level of sensitivity and specificity. The following table summarizes the performance characteristics of the this compound-based IFN-γ assay in comparison to other commonly used diagnostic methods for bovine brucellosis.

Diagnostic TestPrincipleRelative SensitivityRelative SpecificityKey AdvantagesKey Limitations
This compound-based IFN-γ Assay Measures cell-mediated immunity (IFN-γ release)High, especially in early infection[3][4]High, can differentiate infected from vaccinated animals[3][4]Early detection, high specificityRequires viable lymphocytes, more complex protocol
Bacteriological Culture Isolation and identification of Brucella spp.Variable, often low100% (Gold Standard)[1]Definitive diagnosisTime-consuming, hazardous, low sensitivity
Rose Bengal Plate Test (RBPT) Agglutination of antibodies to Brucella LPSHigh (screening test)[1][2]Moderate, cross-reactions can occur[2]Rapid, low costLower specificity, subjective interpretation
Complement Fixation Test (CFT) Measures complement-fixing antibodiesGoodGoodWell-established, confirmatory testComplex, requires specialized laboratory
ELISA (i-ELISA, c-ELISA) Detects antibodies to Brucella antigensHigh[5][6]Good to High[6]High throughput, objective resultsCan show cross-reactivity, may not differentiate vaccinated animals
Polymerase Chain Reaction (PCR) Amplification of Brucella DNAHigh[1]HighRapid, can be used on various sample typesCan detect non-viable organisms, potential for contamination

Experimental Protocols

This compound-Based Gamma Interferon Assay Protocol

This protocol is a generalized procedure based on published studies.[3][4] Specific reagents and incubation times may vary depending on the commercial kit used.

1. Blood Collection and Handling:

  • Aseptically collect whole blood into heparinized tubes.

  • Process the blood within 8 to 12 hours of collection to ensure lymphocyte viability.

2. Whole Blood Culture:

  • Dispense 1.5 ml of whole blood into each of three wells of a 24-well plate.

  • Add the following to the respective wells:

    • Nil Control: 25 µl of sterile phosphate-buffered saline (PBS).

    • This compound Antigen: 25 µl of this compound PPD antigen.

    • Positive Control: 25 µl of a mitogen (e.g., pokeweed mitogen).

  • Gently mix the contents of the wells.

3. Incubation:

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16 to 24 hours.

4. Plasma Harvesting:

  • Following incubation, centrifuge the plates to pellet the cells.

  • Carefully collect the plasma supernatant from each well without disturbing the cell layer.

5. IFN-γ ELISA:

  • Perform a sandwich ELISA to quantify the amount of IFN-γ in the collected plasma samples according to the manufacturer's instructions of the commercial kit.

  • This typically involves coating a microplate with a capture antibody, adding the plasma samples, followed by a detection antibody conjugated to an enzyme, and finally a substrate to produce a colorimetric reaction.

6. Data Interpretation:

  • Measure the optical density (OD) of each well using a microplate reader.

  • The result is considered positive if the OD of the this compound-stimulated sample is significantly higher than the OD of the nil control, according to the cut-off values established for the specific assay.

Signaling Pathway and Experimental Workflow

This compound-Induced IFN-γ Production

The this compound-based IFN-γ assay relies on the principle of a T-helper 1 (Th1) type cell-mediated immune response. In a Brucella-infected animal, memory T-lymphocytes are sensitized to Brucella antigens. When these lymphocytes are re-exposed to this compound in vitro, they are activated and produce a cascade of cytokines, with IFN-γ being a key component.

Brucellin_IFN_gamma_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell (Th1) APC Macrophage / Dendritic Cell MHCII MHC Class II APC->MHCII Presents Antigen IL12 IL-12 APC->IL12 Secretes TCR T-Cell Receptor MHCII->TCR Th1 Memory Th1 Cell Activation Activation & Clonal Expansion Th1->Activation TCR->Th1 Activates IL12R IL-12 Receptor IL12R->Th1 Stimulates IFNGR IFN-γ Receptor This compound This compound Antigen This compound->APC IL12->IL12R IFN_gamma IFN-γ Activation->IFN_gamma Produces

Caption: Signaling pathway of this compound-induced IFN-γ production.

Experimental Workflow of the this compound-Based IFN-γ Assay

The workflow for the this compound-based IFN-γ assay involves a series of sequential steps from sample collection to result interpretation.

IFN_gamma_Workflow cluster_sample Sample Preparation cluster_culture Cell Culture cluster_elisa IFN-γ Detection cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Heparinized Tube) Culture_Setup 2. Dispense Blood into 24-well Plates Blood_Collection->Culture_Setup Stimulation 3. Add Nil Control, this compound, & Positive Control Culture_Setup->Stimulation Incubation 4. Incubate for 16-24h at 37°C, 5% CO2 Stimulation->Incubation Plasma_Harvest 5. Centrifuge and Harvest Plasma Incubation->Plasma_Harvest ELISA 6. Perform IFN-γ Sandwich ELISA Plasma_Harvest->ELISA OD_Reading 7. Read Optical Density (OD) ELISA->OD_Reading Interpretation 8. Interpret Results based on OD difference OD_Reading->Interpretation

References

A Comparative Guide to Commercial Brucellin Preparations for Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various commercial and standardized Brucellin preparations used for the diagnosis of brucellosis through the this compound Skin Test (BST). The efficacy of these diagnostic antigens is paramount for the accurate detection and control of this significant zoonotic disease. This document summarizes available data on their composition, efficacy, and the experimental protocols used for their evaluation.

Overview of this compound Preparations

This compound is a purified protein derivative extracted from Brucella bacteria. It is used as an allergen for the in vivo diagnosis of brucellosis in animals. The test relies on a delayed-type hypersensitivity (DTH) reaction, which is a manifestation of cell-mediated immunity in sensitized animals. Several commercial and standardized this compound preparations are available, each with distinct characteristics derived from the source strain and manufacturing process. This guide focuses on comparing the available data for some of the most cited preparations.

Comparative Efficacy Data

The efficacy of a this compound preparation is determined by its sensitivity and specificity. Sensitivity refers to the ability of the test to correctly identify infected animals, while specificity is the ability to correctly identify non-infected animals. The following tables summarize the available quantitative data on the efficacy of different this compound preparations from various studies.

Table 1: Comparison of this compound Product Composition

Product Name/IdentifierManufacturer/ProviderBrucella Strain Used for ProductionKey Compositional Information
This compound INRA INRA (now INRAE)Brucella melitensis B115 (rough strain)Aqueous extract of delipidated B. melitensis. Contains a mix of proteins, with ribosomal protein L7/L12 being a major antigenic component.
Brucellergene OCB® Zoetis (formerly Rhône-Mérieux)Brucella melitensis B115 (rough strain)Protein extract. Proteomic analysis has identified 183 proteins, with 156 predicted as potential antigens. Key immunodominant proteins like L7/L12, BP26/OMP28, GroEL, and Bacterioferritin are present.[1]
This compound Aquilon Aquilon Cyl S.L.Brucella abortus AQ1302 (genetically modified)Concentrated purified protein extract from a strain with a disrupted perosamine synthase gene, designed to reduce false-positive serological reactions.[2]
Onderstepoort Biological Products (OBP) this compound Onderstepoort Biological ProductsNot specified in the studyUsed in South African field evaluations.
ANSES EU Standard this compound ANSESPool from 12 commercial batches (derived from B. melitensis B115)A reference material produced for the standardization of future batches. Proteomic analysis identified 247 proteins, with 206 predicted as potential antigens.[1]
IZSAM Experimental this compound Istituto Zooprofilattico Sperimentale dell'Abruzzo e del Molise (IZSAM)Brucella melitensis B115 (rough strain)An experimental batch. Proteomic analysis identified 542 proteins, with 458 predicted as potential antigens.[1]

Table 2: Comparative Efficacy of this compound Preparations in Cattle

This compound Preparation (Source Strain)Animal ModelSpecificity (%)Sensitivity (%)Study Reference
This compound from B. abortus (mucoid strain)Cattle99.375Bercovich et al. (1998)
OBP this compoundCattle99.242.9Nyanhongo et al. (2017)[3]
This compound (Wellcome Research Laboratories)B. abortus infected heifersNot specified66.7 (6/9 positive)Chukwu (1986)[4]

Table 3: Efficacy of this compound Aquilon in Pigs

Animal GroupSpecificity (%)Sensitivity (%)Study Reference
Brucella-free pigs100-European Medicines Agency (2022)[2]
Yersinia enterocolitica O:9 sensitized pigs100-European Medicines Agency (2022)[2]
B. suis-related aborted sows-100European Medicines Agency (2022)
Sows at various reproductive stages-80European Medicines Agency (2022)

Experimental Protocols

Accurate and reproducible assessment of this compound efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of these preparations.

This compound Skin Test (BST) Protocol in Cattle

This protocol is based on the Standard Operating Procedure from the EU Reference Laboratory for Brucellosis.

  • Animal Restraint and Site Preparation:

    • The animal is adequately restrained.

    • The injection site is located in the middle of the neck. An area of approximately 10 cm x 10 cm is clipped or shaved.

    • The skin fold thickness at the injection site is measured using calipers and recorded.

  • Injection:

    • A sterile syringe with a short needle (e.g., 25-26 gauge) is used.

    • 0.1 mL of the this compound preparation is injected intradermally.

    • A small, palpable bleb should form at the injection site, confirming the correct administration.

  • Reading and Interpretation:

    • The skin fold thickness at the injection site is re-measured 72 hours post-injection.

    • The difference between the initial and final measurements is calculated.

    • An increase in skin thickness of ≥2 mm is generally considered a positive reaction.[4] Local inflammatory signs such as edema, heat, and tenderness are also noted.

Potency Testing in Guinea Pigs

The potency of this compound batches is often standardized using a guinea pig model.

  • Sensitization:

    • Guinea pigs are sensitized by infection with a virulent strain of Brucella abortus (e.g., strain 544) or vaccination with a strain like B. melitensis Rev.1.[5]

    • The sensitization period can vary, but maximum skin reactivity is often observed 8 weeks or more after infection.[5]

  • Skin Testing:

    • The hair on the flanks of the sensitized guinea pigs is clipped.

    • Serial dilutions of the test this compound and a reference standard this compound are prepared.

    • A constant volume (e.g., 0.1 mL) of each dilution is injected intradermally at different sites on the flanks.

  • Reading and Interpretation:

    • The diameter of the erythematous reaction at each injection site is measured at 24 and 48 hours post-injection.

    • The potency of the test batch is calculated relative to the reference standard by comparing the dose-response curves.

Signaling Pathways and Experimental Workflows

The this compound Skin Test is based on a delayed-type hypersensitivity reaction, a complex immunological process. The following diagrams illustrate the key steps in this pathway and the general workflow for evaluating this compound preparations.

DTH_Signaling_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (this compound Injection) APC Antigen Presenting Cell (APC) (e.g., Macrophage) Th1 Naive T-helper Cell APC->Th1 Presents Brucella antigen Activated_Th1 Activated Th1 Cell Th1->Activated_Th1 Activation & Differentiation Memory_Th1 Memory Th1 Cell Activated_Th1->Memory_Th1 Proliferation & Memory Formation This compound This compound (Antigen) APC2 APC at injection site This compound->APC2 Memory_Th1_2 Circulating Memory Th1 Cell APC2->Memory_Th1_2 Antigen Presentation Activated_Th1_2 Re-activated Th1 Cell Memory_Th1_2->Activated_Th1_2 Activation Cytokines Cytokine Release (IFN-γ, TNF-α) Activated_Th1_2->Cytokines Macrophages Macrophage Recruitment & Activation Cytokines->Macrophages Inflammation Local Inflammation (Induration, Erythema) Macrophages->Inflammation Initial_Infection Initial Brucella Infection Initial_Infection->APC

Caption: Delayed-type hypersensitivity (DTH) signaling pathway initiated by this compound.

Brucellin_Evaluation_Workflow cluster_production This compound Production & Standardization cluster_evaluation Efficacy Evaluation cluster_QC Quality Control Strain Brucella Strain Selection (e.g., B. melitensis B115) Culture Bacterial Culture & Harvest Strain->Culture Extraction Protein Extraction & Purification Culture->Extraction Standardization Potency & Purity Standardization Extraction->Standardization Skin_Test This compound Skin Test Administration Standardization->Skin_Test Composition Compositional Analysis (e.g., Proteomics) Standardization->Composition Stability Stability Testing Standardization->Stability Safety Safety Assessment Standardization->Safety Animal_Model Animal Model Selection (Cattle, Guinea Pigs) Sensitization Sensitization of Animals Animal_Model->Sensitization Sensitization->Skin_Test Data_Collection Measurement of DTH Reaction Skin_Test->Data_Collection Analysis Statistical Analysis (Sensitivity, Specificity, Potency) Data_Collection->Analysis Final_Product Final Product Release Analysis->Final_Product

References

Navigating Brucellosis Diagnosis in Vaccinated Livestock: A Comparative Guide to the Brucellin Skin Test

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the Brucellin skin test's sensitivity and specificity for diagnosing brucellosis in vaccinated animal populations. Aimed at researchers, veterinarians, and public health officials, this document synthesizes experimental data on the performance of the this compound test in cattle, sheep, and goats vaccinated with common anti-Brucella vaccines, including Brucella abortus strain 19 (S19), RB51, and Brucella melitensis strain Rev.1. It also provides a comparative look at alternative diagnostic methods, detailing experimental protocols and presenting performance data in easily digestible formats to aid in the design and interpretation of disease surveillance and control programs.

Introduction to the this compound Skin Test

The this compound skin test (BST) is a diagnostic tool that assesses cell-mediated immunity to Brucella antigens. The test involves the intradermal injection of a purified protein allergen, this compound, which is largely free of the lipopolysaccharide (LPS) components that often lead to false-positive results in serological tests of vaccinated animals.[1][2] A positive result is indicated by a delayed-type hypersensitivity reaction at the injection site, typically measured as an increase in skin thickness 48 to 72 hours post-injection.[3] This test is valued for its high specificity in unvaccinated populations.[2] However, its performance in vaccinated animals presents a more complex picture, as the cell-mediated immune response elicited by vaccination can interfere with test results.

Performance Data: this compound Test vs. Serological Alternatives in Vaccinated Animals

The efficacy of diagnostic tests for brucellosis is significantly influenced by the vaccination status of the animal. Live attenuated vaccines, such as S19 and Rev.1, can induce long-lasting immune responses that are often indistinguishable from those caused by natural infection when using conventional serological tests.[4][5] The following tables summarize the sensitivity and specificity of the this compound skin test and common serological assays in vaccinated animals based on available research.

Test Vaccine Strain Animal Species Sensitivity Specificity 95% Confidence Interval (CI) Reference
This compound Skin Test (RB51-derived this compound) B. abortus RB51Cattle60%100%30.8%-83.3% (Sens.), 60.7%-100% (Spec.)[3]
This compound Skin Test B. abortus S19CattleData not consistently reported; positive reactions can persist for years post-vaccination.Specificity is reduced in S19 vaccinated cattle.[4]
Rose Bengal Plate Test (RBPT) B. melitensis Rev.1 (Subcutaneous)GoatsNot applicable for specificity in this context.80% (6 months post-vaccination)[6]
Complement Fixation Test (CFT) B. melitensis Rev.1 (Subcutaneous)GoatsNot applicable for specificity in this context.75% (6 months post-vaccination)[6]
Indirect ELISA (iELISA) B. melitensis Rev.1 (Subcutaneous)GoatsNot applicable for specificity in this context.60-75% (6 months post-vaccination)[6]
Radial Immunodiffusion (RID) B. melitensis Rev.1 (Subcutaneous)GoatsNot applicable for specificity in this context.94% (6 months post-vaccination)[6]
Fluorescence Polarization Assay (FPA) B. abortus S19CattleCan discriminate vaccinated from infected animals 7 months post-vaccination.98.60% - 99.80%[7][8]

Note: The sensitivity of the this compound test in vaccinated but uninfected animals is not a relevant metric; the key challenge is the test's specificity (i.e., its ability to correctly identify a non-infected animal despite its vaccination status). For serological tests in vaccinated populations, specificity is also the primary concern for differentiating vaccination from natural infection.

Experimental Protocols

Accurate and reproducible results from the this compound skin test are contingent on a standardized methodology. The following protocol is a synthesis of established procedures.[1][3][9]

Procedure for this compound Skin Test (BST)
  • Animal Restraint and Site Preparation:

    • Securely restrain the animal.

    • For cattle, select a site on the side of the neck. For sheep and goats, the lower eyelid is a common injection site.

    • Clip the hair or wool from an area of approximately 10 cm² at the selected site.

    • Examine the skin for any pre-existing lesions or abnormalities by palpation.

  • Initial Skin Thickness Measurement:

    • Using a calibrated cutimeter (spring-loaded calipers), measure the initial thickness of the skin fold at the prepared site. Record this measurement.

  • This compound Injection:

    • Administer 0.1 mL of this compound intradermally using a short-gauge needle (e.g., 25-gauge, 4mm).

    • A successful injection should raise a small, palpable papule (pea-sized nodule) at the site.

    • Ensure no liquid escapes from the injection site.

  • Reading and Interpretation:

    • The reading must be performed by the same practitioner who administered the injection.

    • Cattle: Read the test at 72 hours post-injection.

    • Sheep and Goats: Read the test at 48 hours post-injection.

    • Measure the skin fold thickness at the injection site again using the same cutimeter.

    • A positive reaction is determined by an increase in skin thickness (e.g., ≥ 2 mm in cattle) and may be accompanied by clinical signs such as diffuse edema, exudation, necrosis, or pain.[3]

Visualizing the Diagnostic Workflow

The following diagram illustrates a typical experimental workflow for the evaluation of a diagnostic test for brucellosis in a vaccinated animal population.

G cluster_0 Animal Selection & Grouping cluster_1 Testing Phase cluster_2 Data Collection & Analysis A Selection of Brucellosis-Free Animals B Random Assignment to Groups A->B C Vaccination Group (e.g., S19, RB51, Rev.1) B->C D Control Group (Unvaccinated) B->D E Application of this compound Skin Test (Post-Vaccination Interval) C->E F Application of Alternative Tests (e.g., RBT, CFT, ELISA, FPA) C->F I Gold Standard Confirmation (e.g., Bacterial Culture, PCR) C->I Challenge with virulent Brucella (optional, for sensitivity) D->E D->F D->I Confirmation of negative status G Measurement of Skin Thickness (48/72 hours) E->G H Recording of Serological Results F->H J Calculation of Sensitivity & Specificity G->J H->J I->J

Caption: Workflow for evaluating brucellosis diagnostic tests in vaccinated animals.

Comparative Analysis and Discussion

The primary challenge in diagnosing brucellosis in vaccinated animals is distinguishing between the immune response induced by vaccination and that resulting from natural infection.

  • This compound Skin Test (BST): The BST offers an advantage over traditional serology because it measures a cell-mediated immune response and uses protein antigens with minimal LPS, reducing cross-reactivity with antibodies generated by smooth vaccines like S19 and Rev.1.[1] However, the cell-mediated immunity stimulated by these vaccines can still trigger a positive BST result, thereby lowering the test's specificity. For instance, studies have shown that cattle vaccinated with S19 can remain positive to the BST for extended periods.[4] In contrast, for rough vaccines like RB51, which lacks the O-polysaccharide side chain of LPS, a specially prepared this compound from the RB51 strain has demonstrated high specificity (100%) but with a moderate sensitivity of 60% for identifying vaccinated animals.[3]

  • Serological Tests (RBT, CFT, iELISA): These tests are highly sensitive but are plagued by low specificity in animals vaccinated with smooth strains (S19, Rev.1).[4][7] The antibody response to the LPS O-chain, which these tests detect, is strong after vaccination and can persist for months to years, leading to a high rate of false-positive results.[4][10] Consequently, their utility for surveillance in vaccinated herds is limited unless applied after a significant period post-vaccination.[7] For animals vaccinated with the RB51 rough strain, these serological tests typically remain negative, which is an advantage for differentiating infected from vaccinated animals.[7][11]

  • Advanced and Alternative Assays: Newer tests like the Fluorescence Polarization Assay (FPA) and competitive ELISA (cELISA) have shown better performance in differentiating infected from vaccinated animals. The FPA, for example, has demonstrated high specificity in S19-vaccinated cattle starting from the 7th month post-vaccination.[7][8] Radial Immunodiffusion (RID) has also shown higher specificity than RBT and CFT in goats vaccinated with Rev.1.[6] These tests represent valuable alternatives or complementary tools to the BST in control and eradication programs.

References

Navigating Brucellosis Diagnosis: A Comparative Guide to Brucellin Skin Test and Serological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of brucellosis, accurate diagnosis is paramount. The choice of diagnostic methodology often involves a trade-off between detecting cell-mediated immunity and humoral (antibody) responses. This guide provides an objective comparison of the Brucellin Skin Test (BST), a measure of cell-mediated immunity, with key serological assays that detect antibodies against Brucella. Experimental data is presented to support the comparison, along with detailed protocols for each technique.

The this compound Skin Test is an in-vivo assay that measures the delayed-type hypersensitivity (DTH) reaction to Brucella antigens.[1][2] It is considered a valuable tool, particularly for its high specificity in diagnosing brucellosis.[3][4] In contrast, serological assays identify the presence of antibodies in serum, which form a cornerstone of routine brucellosis diagnostics. This guide will delve into the correlation, strengths, and weaknesses of these distinct diagnostic approaches.

Comparative Performance of Diagnostic Tests

The correlation between the this compound Skin Test and serological assays is not always direct, as they measure different arms of the immune response. The BST is particularly useful in chronically infected animals where antibody titers may have waned, and for identifying latent carriers that serological tests might miss.[3][5] However, its sensitivity in individual animals can be lower compared to serological methods.[6] Some studies suggest that the BST can be used as a confirmatory test in herds to discriminate false positive serological reactions, especially in non-vaccinated animals.[7]

The following tables summarize the sensitivity and specificity of the this compound Skin Test in comparison to various serological assays, based on findings from different studies.

Table 1: Sensitivity of this compound Skin Test and Serological Assays

TestSensitivity (%)Study/Notes
This compound Skin Test (BST) 42.9%In reference infected animals.[6]
64%Relative to Rose Bengal test positive cattle.[7]
Rose Bengal Plate Test (RBPT) 48.1%In a study on human brucellosis.[8]
94.33%In a study on cattle.[9]
Standard Tube Agglutination Test (SAT) 37.4%In a study on human brucellosis.[8]
100%When compared with culture positivity as the gold standard.[10]
Complement Fixation Test (CFT) 72.5% (Coombs Test)In a study on human brucellosis.[8]
93.46%In a study on cattle.[9]
ELISA (IgG) 65.6%In a study on human brucellosis.[8]
97.1%When compared with culture positivity as the gold standard.[10]
ELISA (IgM) 49.6%In a study on human brucellosis.[8]
71.4%When compared with culture positivity as the gold standard.[10]

Table 2: Specificity of this compound Skin Test and Serological Assays

TestSpecificity (%)Study/Notes
This compound Skin Test (BST) 99.2%In B. abortus free reference animals.[6]
99.83%In non-vaccinated cattle from Brucella-free herds.[7]
Rose Bengal Plate Test (RBPT) 96.1%In a study on human brucellosis.[8]
85.71%In a study on cattle.[9]
Standard Tube Agglutination Test (SAT) ~100%In a study on human brucellosis.[8]
Complement Fixation Test (CFT) ~100%In a study on human brucellosis.[8]
88.23%In a study on cattle.[9]
ELISA (IgG & IgM) ~100%In a study on human brucellosis.[8]

Diagnostic Workflow

The following diagram illustrates a common workflow for brucellosis diagnosis, integrating both the this compound Skin Test and serological assays for a comprehensive assessment.

Brucellosis_Diagnosis_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Testing cluster_cellular_immunity Cell-Mediated Immunity Assessment cluster_results Diagnosis Screening Suspected Animal/Herd RBPT Rose Bengal Plate Test (RBPT) Screening->RBPT BST This compound Skin Test (BST) Screening->BST Chronic Cases/ Herd Confirmation/ Ambiguous Serology SAT Standard Tube Agglutination Test (SAT) RBPT->SAT Positive/Suspicious CFT Complement Fixation Test (CFT) RBPT->CFT Positive/Suspicious ELISA ELISA (IgG/IgM) RBPT->ELISA Positive/Suspicious Negative Negative Diagnosis RBPT->Negative Negative Positive Positive Diagnosis SAT->Positive High Titer Inconclusive Inconclusive/Further Testing SAT->Inconclusive Low/Ambiguous Titer CFT->Positive Positive CFT->Inconclusive Ambiguous ELISA->Positive Positive ELISA->Inconclusive Ambiguous BST->Positive Positive Reaction BST->Negative Negative Reaction Inconclusive->BST

Brucellosis diagnostic workflow.

Experimental Protocols

This compound Skin Test (BST)

The this compound Skin Test is based on a delayed-type hypersensitivity reaction to a purified and standardized protein allergen from Brucella, which is nearly devoid of lipopolysaccharide.[1][2]

  • Animal Preparation: An area of skin, typically on the side of the neck or in the caudal fold, is clipped and cleaned. The initial skin thickness is measured using a caliper.[6][11]

  • Injection: 0.1 mL of this compound is injected intradermally.[11]

  • Reading: The injection site is examined and palpated after 48 to 72 hours.[1][2] The skin thickness is re-measured with a caliper.

  • Interpretation: A positive reaction is indicated by a localized swelling and induration. An increase in skin thickness of ≥1.5 mm to ≥2 mm is generally considered a positive result, though this can vary by protocol and species.[11]

Serological Assays

1. Rose Bengal Plate Test (RBPT)

The RBPT is a rapid slide agglutination test used for screening.[12][13][14] It utilizes a B. abortus antigen stained with Rose Bengal at an acidic pH.[15]

  • Sample and Reagent Preparation: Bring serum samples and the Rose Bengal antigen to room temperature.[13][14][16]

  • Procedure: On a white tile or plate, mix an equal volume (typically 25-30 µL) of test serum and antigen.[12][13][14]

  • Incubation: The mixture is agitated gently for four minutes at ambient temperature.[12][13][14]

  • Interpretation: Any visible agglutination is considered a positive result.[12]

2. Standard Tube Agglutination Test (SAT)

SAT is a quantitative test that measures the titer of agglutinating antibodies.

  • Serum Dilution: Prepare serial twofold dilutions of the test serum in saline solution (e.g., from 1:20 to 1:1280) in a series of test tubes.[17][18]

  • Antigen Addition: Add a standardized, unstained Brucella antigen suspension to each tube.[17][19]

  • Incubation: Incubate the tubes at 37°C for 24-48 hours.[17][18]

  • Interpretation: The titer is the highest dilution of serum that shows 50% agglutination. A titer of ≥1:160 is often considered indicative of active infection.[20]

3. Complement Fixation Test (CFT)

The CFT is a complex but highly specific test used for confirmation.[21]

  • Serum Inactivation: The patient's serum is heated to inactivate its native complement.[22]

  • First Incubation: The treated serum is diluted and incubated with a standardized amount of Brucella antigen and a known amount of complement (usually from guinea pig serum).[21][22] If anti-Brucella antibodies are present, they will bind to the antigen and "fix" the complement.

  • Second Incubation: A hemolytic system, consisting of sheep red blood cells (SRBCs) sensitized with anti-SRBC antibodies (hemolysin), is added.[21][22]

  • Interpretation: If the complement was fixed in the first stage, it is unavailable to lyse the SRBCs, and the cells will form a button at the bottom of the well (positive result). If no antibodies were present, the complement is free to lyse the SRBCs, resulting in a red, hemolyzed solution (negative result).[21]

4. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific assay that can differentiate between antibody isotypes (e.g., IgG and IgM).[23][24]

  • Antigen Coating: Microtiter plate wells are coated with Brucella antigens.[25]

  • Sample Addition: Diluted patient serum is added to the wells. If present, anti-Brucella antibodies will bind to the antigen.

  • Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., anti-human IgG or IgM) is added, which binds to the primary antibody.[25]

  • Substrate Addition: A chromogenic substrate is added. The enzyme on the secondary antibody converts the substrate into a colored product.[25]

  • Interpretation: The intensity of the color, measured by a spectrophotometer, is proportional to the amount of anti-Brucella antibody in the serum.[25]

References

Safety Operating Guide

Navigating the Safe Disposal of Brucellin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of biological reagents like brucellin are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, a purified protein derivative of Brucella organisms, is utilized in diagnostic skin tests. Although it is not infectious, its biological origin from a pathogenic bacterium necessitates careful disposal procedures. This guide provides a comprehensive, step-by-step approach to the safe disposal of unused or expired this compound and associated materials, synthesized from general principles of biological waste management and veterinary product disposal.

Core Principles of this compound Disposal

The disposal of this compound should adhere to the following core principles:

  • Decontamination: All materials that have come into contact with this compound should be decontaminated to neutralize any potential biological activity.

  • Segregation: this compound waste must be segregated from general laboratory waste.

  • Compliance: All disposal procedures must comply with local, state, and federal regulations for biological and veterinary waste.[1][2]

Procedural Overview for this compound Disposal

The following steps provide a detailed workflow for the safe disposal of this compound and contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn. This includes, at a minimum:

  • Disposable gloves

  • Laboratory coat

  • Safety glasses

Step 2: Waste Segregation

At the point of generation, segregate this compound waste into the following categories:

  • Liquid this compound Waste: Unused or expired this compound solution.

  • Contaminated Sharps: Needles and syringes used for this compound administration.

  • Contaminated Non-Sharps (Solid Waste): Vials, packaging, gloves, and other disposable items contaminated with this compound.

Step 3: Decontamination and Disposal

The appropriate decontamination method depends on the waste category.

For Liquid this compound Waste:

  • Chemical Disinfection: Treat the liquid this compound with a suitable disinfectant.[3] Given that this compound is a protein, a chemical disinfectant that denatures proteins is effective. A common and effective choice is a fresh 1:10 dilution of household bleach (sodium hypochlorite solution), ensuring a final concentration of at least 0.5% sodium hypochlorite.[3] Allow a contact time of at least 30 minutes.

  • Sewer Disposal (Post-Decontamination): Following chemical disinfection, the treated liquid may be permissible for disposal down the sanitary sewer, followed by copious amounts of water.[4][5] However, always confirm this with your institution's Environmental Health and Safety (EHS) office and local regulations.

For Contaminated Sharps:

  • Immediate Disposal: Immediately place all used needles and syringes into a designated, puncture-resistant sharps container.[1][2]

  • Do Not Decontaminate Separately: Do not attempt to chemically decontaminate sharps before placing them in the container. The entire sealed container will be treated by a specialized waste management service.

  • Final Disposal: Once the sharps container is full, it should be sent for disposal via a licensed medical or biological waste contractor, which typically involves incineration or another approved sterilization method.[6][7]

For Contaminated Non-Sharps (Solid Waste):

  • Collection: Place all contaminated vials, packaging, and used PPE into a designated biohazard bag.[1][6]

  • Autoclaving (Preferred Method): The most common and effective method for decontaminating solid biological waste is autoclaving.[5][6] Place the biohazard bag in a secondary, leak-proof container for transport to the autoclave.

  • Incineration: As an alternative, particularly for veterinary medicinal products, direct incineration via a licensed waste management facility is a suitable and often preferred method.[2][5][7]

  • Post-Autoclave Disposal: After a validated autoclave cycle, the decontaminated waste in a clear or orange biohazard bag may be disposed of as regular trash, provided it is properly labeled as "decontaminated" or "OK to Trash" in accordance with institutional policy.[6] Red biohazard bags, even after autoclaving, may still require disposal as regulated medical waste.[6]

Quantitative Data for Decontamination

The following table summarizes key parameters for common decontamination methods effective against Brucella species, which can be conservatively applied to this compound waste.

Decontamination MethodAgent/ParameterConcentration/SettingContact TimeEfficacy Notes
Chemical Disinfection Sodium Hypochlorite (Bleach)0.5% - 1%≥ 30 minutesEffective against Brucella on surfaces and in liquids. Preferred for laboratory and medical supply disinfection.[3]
Sodium Hydroxide2%VariableRecommended for environmental and animal housing disinfection, especially under dirty conditions.[3]
Glutaraldehyde2%≥ 20 minutesBroad-spectrum disinfectant effective against bacteria.
Thermal Decontamination Autoclaving (Moist Heat)121°C (250°F) at 15 psi≥ 30 minutesStandard method for decontaminating laboratory biological waste.[5][6]

Experimental Protocols and Workflows

As direct experimental protocols for this compound disposal are not published, the recommended procedure is a logical workflow derived from established biosafety and waste management guidelines.

This compound Disposal Workflow

BrucellinDisposalWorkflow cluster_prep Preparation cluster_disposal Decontamination & Disposal start Begin this compound Disposal Process ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate liquid Liquid this compound sharps Contaminated Sharps solid Contaminated Solids (Vials, PPE) chem_disinfect Chemical Disinfection (e.g., 1:10 Bleach, 30 min) liquid->chem_disinfect sharps_container Place in Puncture- Resistant Sharps Container sharps->sharps_container biohazard_bag Place in Biohazard Bag solid->biohazard_bag sewer Dispose to Sanitary Sewer (with copious water) chem_disinfect->sewer end End of Disposal sewer->end waste_vendor Dispose via Licensed Medical Waste Vendor sharps_container->waste_vendor waste_vendor->end autoclave Autoclave (121°C, 15 psi, 30 min) biohazard_bag->autoclave incinerate Incinerate via Waste Vendor biohazard_bag->incinerate Alternative trash Dispose in Regular Trash autoclave->trash trash->end incinerate->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Brucellin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of brucellin, a purified protein derivative used in the diagnostic skin test for brucellosis. Adherence to these procedures will minimize risk and ensure the integrity of your work.

Personal Protective Equipment (PPE)

While this compound is a purified protein allergen and not a live infectious agent, proper PPE is crucial to prevent potential allergic reactions and maintain good laboratory practice. The following table summarizes the recommended PPE for handling this compound solutions.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-freeTo prevent skin contact and potential allergic sensitization.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes of the this compound solution.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Face Shield Optional, based on risk assessmentRecommended if there is a significant risk of splashing when handling larger volumes or during vigorous mixing.

Experimental Protocols

Adherence to standardized protocols is essential for safety and experimental reproducibility. The following sections detail the step-by-step procedures for handling, preparing, and disposing of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the this compound vial for any signs of damage or leakage. If the integrity of the vial is compromised, do not handle it directly. Follow spill procedures outlined below.

  • Storage: Store this compound vials in a designated, clearly labeled refrigerator at the manufacturer-recommended temperature, typically between 2°C and 8°C.

  • Inventory: Maintain a logbook to record the date of receipt, vial identifier, lot number, and expiration date.

Preparation of this compound Solution (if required)

Note: this compound is often supplied in a ready-to-use solution. If a concentrated form requires dilution, follow these steps.

  • Gather Materials: Assemble all necessary materials, including the this compound vial, sterile diluent, sterile syringes and needles, and a labeled sterile container for the final solution.

  • Work Area: Perform the dilution in a clean, designated area of the laboratory, away from high-traffic areas.

  • Reconstitution:

    • Disinfect the rubber septum of the this compound vial and the diluent vial with a 70% ethanol wipe.

    • Using a sterile syringe and needle, draw up the required volume of diluent.

    • Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid frothing.

    • Gently swirl the vial to dissolve the contents completely. Do not shake vigorously, as this can denature the protein.

  • Labeling: Clearly label the container with the name of the solution ("this compound Solution"), the concentration, the date and time of preparation, and the initials of the preparer.

Spill and Exposure Procedures

Small Spills (on a contained surface):

  • Alert Others: Inform nearby personnel of the spill.

  • Containment: Cover the spill with absorbent material (e.g., paper towels).

  • Decontamination: Gently pour a suitable disinfectant, such as a 10% bleach solution, over the absorbent material, working from the outside in. Allow for a contact time of at least 10 minutes.[1][2]

  • Cleanup: Wearing gloves, carefully collect the absorbent material and place it in a designated biohazard waste container.

  • Final Cleaning: Wipe the spill area with fresh disinfectant, followed by a water rinse to remove any residual disinfectant.

Large Spills or Spills on Clothing:

  • Evacuate: If the spill is large or has resulted in significant splashing, evacuate the immediate area.

  • Remove Contaminated Clothing: Immediately remove any contaminated clothing, turning it inward to contain the spill. Place the clothing in a labeled biohazard bag for decontamination or disposal.

  • Skin Exposure: If this compound comes into contact with the skin, wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Exposure: If the solution splashes into the eyes, immediately flush with copious amounts of water for at least 15 minutes at an eyewash station.

  • Seek Medical Attention: In case of significant exposure or any adverse reaction, seek immediate medical attention and provide details of the exposure.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.

Unused this compound Solution and Empty Vials
  • Unused Solution: For any remaining this compound solution, consult your institution's chemical waste disposal guidelines. As a protein-based solution, it may be acceptable to aspirate the liquid and decontaminate it with a 10% bleach solution before drain disposal, followed by flushing with plenty of water. However, local regulations may vary.

  • Empty Vials: Empty glass vials should be rinsed with a disinfectant solution. After rinsing, they can typically be disposed of in a sharps container or a designated glass waste container, in accordance with institutional policies.[3] Do not reuse the vials.

Contaminated Materials

All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be placed in a clearly marked biohazard waste bag. This waste should then be autoclaved or incinerated according to your facility's biohazardous waste management plan.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

Brucellin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_disposal_paths Disposal Pathways Receiving Receiving and Storage Preparation Solution Preparation (if required) Receiving->Preparation Proceed to prep Handling Laboratory Use (e.g., Aliquoting) Preparation->Handling Spill Spill Occurs Handling->Spill Waste_Disposal Waste Disposal Handling->Waste_Disposal Routine Disposal Decontamination Decontamination Spill->Decontamination Decontamination->Waste_Disposal Biohazard_Waste Biohazard Waste (Contaminated PPE, etc.) Waste_Disposal->Biohazard_Waste Chemical_Waste Chemical Waste (Unused Solution) Waste_Disposal->Chemical_Waste Sharps_Waste Sharps/Glass Waste (Empty Vials) Waste_Disposal->Sharps_Waste

This compound Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.